Iminoglutarate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLXPOZNAJCJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946463 | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23648-80-8 | |
| Record name | Iminoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Formation of α-Iminoglutarate: A Pivotal Intermediate in Reductive Amination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of α-Iminoglutarate Formation from α-Ketoglutarate and Ammonia.
The conversion of α-ketoglutarate and ammonia into glutamate is a fundamental process in nitrogen metabolism, bridging carbon and nitrogen pathways. A key, transient intermediate in this reaction is α-iminoglutarate. This guide delves into the technical intricacies of its formation, focusing on the well-characterized enzymatic mechanism catalyzed by Glutamate Dehydrogenase (GDH).
Core Mechanism: Enzymatic Formation by Glutamate Dehydrogenase
The formation of α-iminoglutarate is most efficiently catalyzed by the mitochondrial enzyme Glutamate Dehydrogenase (GDH). This enzyme facilitates the reversible reductive amination of α-ketoglutarate. The reaction proceeds through a multi-step mechanism within the enzyme's active site.[1]
Two primary mechanisms were initially proposed for the formation of the bound α-iminoglutarate intermediate. One involved a nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex. The other, now more widely accepted mechanism, involves the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the ternary complex.[2][3] Experimental evidence, particularly from studies on the rates of carbonyl oxygen exchange, strongly supports the latter mechanism. These studies revealed that the loss of the carbonyl oxygen label in the ternary complex is significantly slower than the rate of the reductive amination reaction, effectively ruling out the Schiff base mechanism.[2][3]
The favored mechanism involves the following key steps:
-
Substrate Binding: α-ketoglutarate and a reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH) bind to the active site of GDH.
-
Nucleophilic Attack: A molecule of ammonia directly attacks the carbonyl carbon of the bound α-ketoglutarate. This step is notably catalyzed by the enzyme, which enhances the reactivity of ammonia.[2][3]
-
Tetrahedral Intermediate Formation: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate, also known as a carbinolamine.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the α-iminoglutarate intermediate.
-
Reduction: The α-iminoglutarate is then stereospecifically reduced by the hydride transfer from the bound NADPH or NADH to yield L-glutamate.[1]
Quantitative Data Summary
The kinetic parameters of the glutamate dehydrogenase-catalyzed reaction are crucial for understanding its efficiency and regulation. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.
| Parameter | Substrate | Enzyme Source | Km Value | Conditions | Reference |
| Michaelis Constant (Km) | α-Ketoglutarate | Bovine Liver GDH | 0.3 mM - 30 mM | pH dependent | [4] |
| Aspergillus niger GDH | 4.78 mM | - | [5] | ||
| Ammonia (NH₄⁺) | Bovine Liver GDH | 13 mM - 164 mM | pH dependent | [4] | |
| Human GDH1 | 12.8 mM - 57.5 mM | pH 7.0-8.0 | [6] | ||
| Human GDH2 | 14.7 mM - 62.2 mM | pH 7.0-8.0 | [6] | ||
| NADH | Bovine Liver GDH | 0.002 mM - 0.02 mM | pH dependent | [4] | |
| NADPH | Bovine Liver GDH | 0.03 mM | - | [4] | |
| Equilibrium Constant (Keq) | Overall Reaction | - | 6 x 10⁻¹⁷ M | - | [7] |
Experimental Protocols
Purification of Glutamate Dehydrogenase
A common procedure for purifying GDH from sources like bovine liver or microbial cultures involves several chromatographic steps to achieve high purity.
Methodology:
-
Tissue Homogenization and Mitochondrial Isolation: For tissues like liver, homogenization is followed by differential centrifugation to isolate the mitochondrial fraction, where GDH is primarily located.[8]
-
Solubilization: The mitochondrial pellet is resuspended and sonicated or treated with a mild detergent to release the enzyme.[8]
-
Ammonium Sulfate Precipitation: A fractional precipitation with ammonium sulfate is performed to concentrate the GDH and remove some contaminating proteins.[9]
-
Ion-Exchange Chromatography: The protein fraction is applied to an anion-exchange column (e.g., DEAE-cellulose). GDH is eluted using a salt gradient.[9][10]
-
Affinity Chromatography: Further purification can be achieved using affinity chromatography, for instance, with a matrix coupled to a substrate analog or cofactor like GTP-Sepharose.[10]
-
Size-Exclusion Chromatography: The final step often involves size-exclusion chromatography (gel filtration) to separate GDH based on its molecular size and to remove any remaining impurities.[9]
-
Purity Assessment: The purity of the enzyme is assessed at each step using SDS-PAGE.
Glutamate Dehydrogenase Activity Assay
The activity of GDH is typically measured by monitoring the change in absorbance due to the oxidation or reduction of the nicotinamide cofactor (NADH or NADPH) at 340 nm.
Principle:
The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH or NADPH oxidation in the reductive amination of α-ketoglutarate. Conversely, the rate of increase in absorbance at 340 nm corresponds to the rate of NAD⁺ or NADP⁺ reduction in the oxidative deamination of glutamate.
Methodology (Reductive Amination):
-
Reaction Mixture Preparation: A typical reaction mixture in a quartz cuvette contains:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
α-Ketoglutarate (e.g., 12 mM)
-
Ammonium salt (e.g., 125 mM ammonium acetate)
-
NADH or NADPH (e.g., 0.25 mM)
-
Activators (optional, e.g., 0.4 mM ADP)[11]
-
-
Enzyme Addition: The reaction is initiated by adding a small volume of the purified GDH enzyme solution to the reaction mixture.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, typically at a controlled temperature (e.g., 37°C).[11]
-
Calculation of Activity: The initial linear rate of absorbance change (ΔA/min) is used to calculate the enzyme activity. One unit of GDH activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Methods for Ammonia Quantification
Accurate determination of ammonia concentration is critical for kinetic studies. Several methods are available:
-
Enzymatic Method: This is a highly specific and sensitive method that utilizes GDH itself. In the presence of excess α-ketoglutarate and NADH, the rate of NADH oxidation is proportional to the ammonia concentration.[12][13][14]
-
Colorimetric Methods:
-
Indophenol Reaction (Berthelot Reaction): Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye, which can be quantified spectrophotometrically.[15]
-
Nessler's Reagent: This reagent (potassium tetraiodomercurate(II)) forms a colored complex with ammonia. However, it is less specific than the indophenol reaction.[15]
-
-
Ion-Selective Electrodes: Ammonia-specific electrodes can be used for direct measurement of ammonia in solution.
This technical guide provides a foundational understanding of the formation of α-iminoglutarate, a critical step in nitrogen assimilation. The detailed mechanism, quantitative data, and experimental protocols serve as a valuable resource for researchers in biochemistry, drug discovery, and related scientific fields.
References
- 1. Glutamate Dehydrogenase [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. karger.com [karger.com]
- 9. Purification and side chain selective chemical modifications of glutamate dehydrogenase from Bacillus subtilis natto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of glutamate dehydrogenase from ox brain and liver. Evidence that commercially available preparations of the enzyme from ox liver have suffered proteolytic cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Automated Enzymatic Method for the Determination of Ammonia: Application to Rumen Fluid, Gut Fluid, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Hub: A Technical Guide to 2-Iminoglutarate in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-iminoglutarate, a critical but transient intermediate in cellular metabolism. While its fleeting nature makes direct quantification challenging, its significance lies in its pivotal role within the glutamate dehydrogenase (GDH) reaction, a central nexus of carbon and nitrogen metabolism. This document details the discovery, synthesis, and degradation of 2-iminoglutarate, focusing on the enzymatic machinery that governs its flux. We present detailed experimental protocols for assessing the activity of glutamate dehydrogenase, offering a practical approach to studying the dynamics of 2-iminoglutarate formation and consumption. Furthermore, this guide summarizes key quantitative data related to GDH kinetics and discusses the broader implications of this metabolic junction in health and disease, providing a valuable resource for researchers and professionals in the life sciences and drug development.
Discovery and Significance of 2-Iminoglutarate
The discovery of 2-iminoglutarate is intrinsically linked to the study of glutamate dehydrogenase (GDH), an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (also known as 2-oxoglutarate) and ammonia. Early mechanistic studies of the GDH reaction postulated the existence of an imino intermediate. It is now understood that 2-iminoglutarate is this key, albeit unstable, intermediate formed from the condensation of 2-oxoglutarate and ammonia.
The significance of 2-iminoglutarate stems from its position at a crucial metabolic crossroads.[1] The GDH reaction, and by extension the transient formation of 2-iminoglutarate, connects the citric acid (TCA) cycle with amino acid metabolism. This nexus is vital for maintaining cellular nitrogen balance, energy homeostasis, and providing precursors for biosynthesis. Given that 2-oxoglutarate is a master regulator metabolite, the flux through the 2-iminoglutarate intermediate is tightly controlled and responsive to the cell's energy and nutrient status.
The Central Role of Glutamate Dehydrogenase (GDH)
Glutamate dehydrogenase is the primary enzyme responsible for both the synthesis and reduction of 2-iminoglutarate. The reaction mechanism involves the formation of a bound α-iminoglutarate intermediate during the reductive amination of α-ketoglutarate.[2][3] Two potential mechanisms for its formation have been proposed: one involving a nucleophilic attack of ammonia on a covalently bound Schiff base and the other involving the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the enzyme's active site.[2][3]
The direction of the GDH reaction is crucial for cellular metabolism. In the direction of glutamate synthesis, ammonia is assimilated onto the carbon skeleton of 2-oxoglutarate via the 2-iminoglutarate intermediate. Conversely, in the direction of glutamate deamination, 2-iminoglutarate is formed and subsequently hydrolyzed to 2-oxoglutarate and ammonia, feeding carbon skeletons into the TCA cycle.
Quantitative Data
Direct quantification of 2-iminoglutarate in biological systems is exceedingly difficult due to its inherent instability. Therefore, quantitative data largely pertains to the kinetic properties of the enzymes that produce and consume it, primarily glutamate dehydrogenase.
Table 1: Kinetic Parameters of Glutamate Dehydrogenase
| Substrate/Coenzyme | Organism/Tissue | Km (mM) | Vmax (units/mg) | Notes | Reference |
| 2-Oxoglutarate | Bovine Liver | 0.7 - 2.5 | - | Varies with pH and coenzyme | [4] |
| Ammonia | Bovine Liver | 3 - 57 | - | Varies with pH and coenzyme | [4] |
| NADH | Bovine Liver | 0.02 - 0.05 | - | - | [4] |
| NADPH | Bovine Liver | 0.02 - 0.04 | - | - | [4] |
| L-Glutamate | Bovine Liver | 0.5 - 5.0 | - | Varies with pH and coenzyme | [5] |
| NAD+ | Bovine Liver | 0.1 - 0.8 | - | - | [5] |
| NADP+ | Bovine Liver | 0.04 - 0.7 | - | - | [5] |
Note: The kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Experimental Protocols
Given the transient nature of 2-iminoglutarate, experimental approaches focus on the activity of glutamate dehydrogenase. The following protocols provide detailed methodologies for assaying GDH activity, which serves as an indirect measure of 2-iminoglutarate formation and conversion.
Spectrophotometric Assay for Glutamate Dehydrogenase Activity (Reductive Amination)
This protocol measures the rate of NADH or NADPH oxidation during the reductive amination of 2-oxoglutarate to L-glutamate.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.8)
-
2-Oxoglutarate solution (100 mM)
-
Ammonium chloride (NH4Cl) solution (1 M)
-
NADH or NADPH solution (10 mM)
-
Purified glutamate dehydrogenase or cell/tissue lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of potassium phosphate buffer
-
100 µL of 2-oxoglutarate solution
-
50 µL of NH4Cl solution
-
50 µL of NADH or NADPH solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH/NADPH oxidation and thus GDH activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH (6220 M-1cm-1).
Spectrophotometric Assay for Glutamate Dehydrogenase Activity (Oxidative Deamination)
This protocol measures the rate of NAD+ or NADP+ reduction during the oxidative deamination of L-glutamate to 2-oxoglutarate.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
L-Glutamate solution (200 mM)
-
NAD+ or NADP+ solution (20 mM)
-
Purified glutamate dehydrogenase or cell/tissue lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of Tris-HCl buffer
-
100 µL of L-glutamate solution
-
50 µL of NAD+ or NADP+ solution
-
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NAD(P)H formation.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH.
Signaling Pathways and Logical Relationships
The primary pathway involving 2-iminoglutarate is the reversible reaction catalyzed by glutamate dehydrogenase, linking the TCA cycle and amino acid metabolism.
Challenges and Future Directions
The primary challenge in the study of 2-iminoglutarate is its inherent instability, which has precluded its direct detection and quantification in a physiological context. Future research will likely focus on the development of advanced analytical techniques to trap and measure this transient intermediate. Methods such as rapid quenching combined with mass spectrometry could provide insights into its cellular concentrations.[6][7][8][9][10]
Furthermore, while the role of 2-iminoglutarate in the GDH reaction is well-established, its potential involvement in other enzymatic or non-enzymatic reactions remains an open question. Computational studies could help predict its reactivity and potential interactions with other cellular components.[5][11] A deeper understanding of the regulation of GDH and the factors that influence the flux through the 2-iminoglutarate intermediate will be crucial for elucidating its full physiological and pathological significance.
Conclusion
2-Iminoglutarate, though a fleeting player on the metabolic stage, is a cornerstone of the critical link between carbon and nitrogen metabolism. Its existence as a transient intermediate underscores the dynamic nature of cellular biochemistry. While direct investigation remains a formidable challenge, the study of glutamate dehydrogenase provides a robust framework for understanding the synthesis and fate of this pivotal molecule. Continued innovation in analytical and computational methodologies will be essential to fully unravel the roles of 2-iminoglutarate and its implications for human health and disease, offering potential new avenues for therapeutic intervention.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of parent drug and its unstable metabolites by in situ coulometric oxidation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
Iminoglutarate as a transient intermediate in nitrogen assimilation.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen, an element indispensable for life, is primarily assimilated into biological systems through its incorporation into amino acids. This process, fundamental to all domains of life, hinges on a series of elegantly orchestrated biochemical reactions. Central to this metabolic network is the transient intermediate, α-iminoglutarate . Though fleeting in its existence, iminoglutarate represents a critical nexus point in the assimilation of inorganic ammonia into the organic scaffold of α-ketoglutarate, thereby forming the versatile amino acid, glutamate. This technical guide provides a comprehensive overview of the formation and consumption of this compound, the key enzymatic players, and the broader implications for cellular metabolism and therapeutic intervention.
Core Biochemical Pathways
The metabolic fate of α-iminoglutarate is primarily governed by two key enzymatic pathways for ammonia assimilation: the Glutamate Dehydrogenase (GDH) pathway and the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) cycle. The relevance of each pathway is often dependent on the organism and the prevailing environmental conditions, particularly the concentration of ammonia.
The Glutamate Dehydrogenase (GDH) Pathway
Under conditions of high ammonia concentration, the reductive amination of α-ketoglutarate is predominantly catalyzed by glutamate dehydrogenase (GDH). This reversible reaction proceeds through the formation of a Schiff base intermediate, α-iminoglutarate. The enzyme facilitates the nucleophilic attack of ammonia on the α-keto carbon of α-ketoglutarate, forming a carbinolamine intermediate which then dehydrates to form α-iminoglutarate. Subsequently, this transient imine is reduced by a hydride transfer from NAD(P)H to yield L-glutamate. The overall reaction is as follows:
α-ketoglutarate + NH₃ + NAD(P)H + H⁺ ⇌ L-glutamate + NAD(P)⁺ + H₂O
The transient nature of α-iminoglutarate makes its direct detection challenging, yet its existence as a key intermediate has been firmly established through kinetic and mechanistic studies.
Caption: The Glutamate Dehydrogenase (GDH) pathway.
The Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Cycle
In environments with limited ammonia, the GS-GOGAT cycle provides a more efficient mechanism for nitrogen assimilation. This two-step pathway first involves the ATP-dependent amidation of glutamate to glutamine, catalyzed by glutamine synthetase (GS). Glutamine then serves as a nitrogen donor in a reaction catalyzed by glutamate synthase (GOGAT), which reductively transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. One molecule of glutamate is then available for other biosynthetic pathways, while the other replenishes the substrate pool for GS.
-
Glutamine Synthetase (GS): Glutamate + NH₃ + ATP → Glutamine + ADP + Pi
-
Glutamate Synthase (GOGAT): Glutamine + α-ketoglutarate + NAD(P)H + H⁺ → 2 Glutamate + NAD(P)⁺
While α-iminoglutarate is not a direct intermediate in the GS-GOGAT cycle, the activity of this pathway is intricately linked to the GDH pathway through the shared substrate and product pools of glutamate and α-ketoglutarate. The regulation of these two pathways ensures a balanced flow of nitrogen into cellular metabolism.
Caption: The GS-GOGAT cycle for nitrogen assimilation.
Quantitative Data
The efficiency and substrate affinity of the key enzymes in nitrogen assimilation are critical for understanding the metabolic flux through these pathways. The following tables summarize representative kinetic parameters for Glutamate Dehydrogenase, Glutamine Synthetase, and Glutamate Synthase from various sources. It is important to note that these values can vary significantly depending on the organism, isoenzyme, and experimental conditions.
Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)
| Organism/Tissue | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| Bovine Liver | α-Ketoglutarate | 0.7 - 2.5 | - | |
| NH₄⁺ | 3 - 58 | - | ||
| L-Glutamate | 0.12 - 1.0 | - | ||
| Human (hGDH1) | NH₄⁺ (pH 8.0) | 12.8 | - | |
| Human (hGDH1) | NH₄⁺ (pH 7.0) | 57.5 | - | |
| Human (hGDH2) | NH₄⁺ (pH 8.0) | 14.7 | - | |
| Human (hGDH2) | NH₄⁺ (pH 7.0) | 62.2 | - | |
| Escherichia coli | α-Ketoglutarate | 1.1 | 150 | |
| NH₄⁺ | 5.3 | - | ||
| L-Glutamate | 1.5 | 30 |
Note: k_cat values are often not reported in older literature or vary widely based on assay conditions.
Table 2: Kinetic Parameters of Glutamine Synthetase (GS)
| Organism | Substrate | K_m (mM) | Reference |
| Anabaena 7120 | L-Glutamate | 2.1 | |
| ATP | 0.32 | ||
| NH₄⁺ | < 0.02 | ||
| Clarias batrachus (brain) | L-Glutamine | 50 | |
| Hydroxylamine | 62.5 | ||
| ADP | 0.833 | ||
| Agaricus bisporus | L-Glutamate | 4.2 | |
| NH₄⁺ | 0.25 | ||
| ATP | 0.33 |
Table 3: Kinetic Parameters of Glutamate Synthase (GOGAT)
| Organism | Isoform | Substrate | K_m (µM) | Reference |
| Arabidopsis thaliana | Fd-GOGAT | L-Glutamine | 450 | |
| α-Ketoglutarate | 150 | |||
| Ferredoxin | 2 | |||
| Arabidopsis thaliana | NADH-GOGAT | L-Glutamine | 800 | |
| α-Ketoglutarate | 33 | |||
| NADH | 4 |
Table 4: Representative Intracellular Metabolite Concentrations
| Metabolite | Organism/Tissue | Concentration (mM) | Reference |
| Glutamate | E. coli | 15 - 100 | |
| Human Brain | 6 - 12 | ||
| Glutamine | E. coli | 0.3 - 5 | |
| Human Brain | 2 - 5 | ||
| α-Ketoglutarate | E. coli | 0.1 - 2 | |
| Rat Tissues | 0.006 - 0.216 | ||
| Ammonia (NH₄⁺) | E. coli | 0.1 - 10 | |
| Human Brain | 0.01 - 0.03 |
Note: Intracellular concentrations are highly dynamic and depend on the metabolic state of the cell.
Experimental Protocols
Glutamate Dehydrogenase (GDH) Activity Assay
This protocol describes a colorimetric assay for GDH activity based on the reduction of a tetrazolium salt by the NADH produced during the oxidative deamination of glutamate.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Glutamate solution (e.g., 200 mM)
-
NAD⁺ solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL)
-
Diaphorase (e.g., 10 units/mL)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold Assay Buffer. Centrifuge to remove insoluble debris.
-
Reaction Mixture: For each well, prepare a reaction mixture containing:
-
Assay Buffer
-
L-Glutamate solution
-
NAD⁺ solution
-
MTT solution
-
Diaphorase
-
-
Assay:
-
Add the sample to the wells of the 96-well plate.
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of NADH to correlate absorbance with the amount of product formed.
-
Calculation: Calculate the GDH activity in the sample based on the rate of NADH formation, determined from the standard curve.
Caption: Workflow for a colorimetric GDH activity assay.
Glutamate Synthase (GOGAT) Activity Assay
This protocol outlines a spectrophotometric assay for GOGAT activity by monitoring the oxidation of NADH.
Materials:
-
Extraction Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 5 mM DTT, 1 mM EDTA)
-
Reaction Buffer (e.g., 50 mM HEPES-KOH, pH 7.5)
-
L-Glutamine solution (e.g., 100 mM)
-
α-Ketoglutarate solution (e.g., 50 mM)
-
NADH solution (e.g., 10 mM)
-
Sample (plant tissue extract, cell lysate, or purified enzyme)
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize fresh tissue in ice-cold Extraction Buffer. Centrifuge to clarify the extract.
-
Reaction Mixture: In a cuvette, combine:
-
Reaction Buffer
-
L-Glutamine solution
-
α-Ketoglutarate solution
-
NADH solution
-
Sample extract
-
-
Assay:
-
Initiate the reaction by adding one of the substrates (e.g., L-glutamine).
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
-
Control: Perform a control reaction without the sample to account for non-enzymatic NADH oxidation.
-
Calculation: Calculate the GOGAT activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Detection of this compound and other Metabolites by Mass Spectrometry
Due to its transient nature, the direct detection and quantification of α-iminoglutarate in biological samples is challenging. However, advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), can be employed.
General Workflow:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity (e.g., using liquid nitrogen or cold methanol). Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar compounds like amino acids and keto acids, hydrophilic interaction liquid chromatography (HILIC) is often employed.
-
Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to generate ions of the metabolites.
-
The mass-to-charge ratio (m/z) of the ions is measured. For α-iminoglutarate, the expected [M-H]⁻ ion would be at m/z 144.03.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern for confirmation.
-
-
Data Analysis: The presence of α-iminoglutarate can be confirmed by its retention time and m/z, and its relative abundance can be determined.
Isotopic Labeling: To trace the flow of nitrogen through the pathway and confirm the formation of this compound, cells can be cultured with ¹⁵N-labeled ammonia. The incorporation of ¹⁵N into this compound and glutamate can then be monitored by mass spectrometry, observing a mass shift in the corresponding ions.
Implications for Drug Development
The central role of the GDH and GS-GOGAT pathways in nitrogen metabolism makes them attractive targets for the development of various therapeutic and agricultural agents.
Herbicides
The GS-GOGAT pathway is a primary target for herbicides. Glufosinate (phosphinothricin) is a potent and irreversible inhibitor of glutamine synthetase.[1][2] By blocking GS, glufosinate leads to a rapid accumulation of toxic levels of ammonia within plant cells and a depletion of essential amino acids, ultimately causing cell death.[1][3] The development of glufosinate-resistant crops has been a significant focus in agricultural biotechnology.
Antibiotics
The nitrogen assimilation pathways are essential for the survival of many pathogenic bacteria. As such, inhibitors of these pathways hold promise as novel antibiotics. For instance, targeting bacterial GS or GOGAT could disrupt the pathogen's ability to synthesize essential nitrogen-containing biomolecules, leading to growth inhibition.
Cancer Therapy
Many cancer cells exhibit a high demand for nitrogen to support their rapid proliferation and are often "addicted" to specific amino acids like glutamine. This metabolic vulnerability has led to the exploration of therapies that target amino acid metabolism. Inhibitors of glutaminase, the enzyme that converts glutamine to glutamate, are in clinical development. By modulating the levels of glutamate and α-ketoglutarate, these inhibitors can impact the flux through the GDH pathway. While not a direct target, understanding the dynamics of this compound formation could provide insights into the metabolic state of cancer cells and their response to therapy.
Neurological Disorders
Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. The GDH pathway plays a role in maintaining the balance of glutamate levels in the brain. Therefore, modulators of GDH activity are being investigated as potential therapeutic agents for conditions such as epilepsy and neurodegenerative diseases.
Conclusion
α-Iminoglutarate, though a transient and often overlooked intermediate, lies at the heart of cellular nitrogen assimilation. Its formation and consumption through the GDH pathway represent a key control point in the flow of nitrogen into the biosphere. A thorough understanding of the enzymology, kinetics, and regulation of the pathways involving this compound is not only fundamental to our knowledge of basic metabolism but also provides a rational basis for the development of novel drugs, herbicides, and antibiotics. The continued development of sensitive analytical techniques will undoubtedly shed further light on the precise role of this ephemeral molecule in health and disease.
References
Spontaneous vs. Enzymatic Formation of Iminoglutarate in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoglutarate, a critical intermediate in amino acid metabolism, can be formed in solution through both a slow, spontaneous reaction and a highly efficient, enzyme-catalyzed process. This technical guide provides an in-depth comparison of these two pathways. The spontaneous formation of 2-iminoglutarate from α-ketoglutarate and ammonia is a reversible process governed by the principles of chemical equilibrium, though quantitative data on its rate and equilibrium constants in aqueous solution are scarce. In contrast, the enzymatic formation, primarily catalyzed by glutamate dehydrogenase (GDH), is a rapid and highly regulated reaction. This guide presents a comprehensive overview of the kinetics of both processes, detailed experimental protocols for studying the enzymatic reaction, and a discussion of the factors influencing the formation and stability of this compound.
Introduction
2-Iminoglutarate is a key metabolic intermediate, standing at the crossroads of carbon and nitrogen metabolism. It serves as the direct precursor to glutamate, a central amino acid in numerous biosynthetic pathways. The formation of 2-iminoglutarate can occur through two distinct routes: a non-enzymatic, spontaneous condensation of α-ketoglutarate and ammonia, and an enzymatic reaction catalyzed by glutamate dehydrogenase (GDH). Understanding the kinetics and mechanisms of both pathways is crucial for researchers in fields ranging from metabolic engineering to drug development, as the flux through these pathways can have significant physiological consequences. This guide aims to provide a detailed comparison of the spontaneous and enzymatic formation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying chemical and biological principles.
Spontaneous Formation of this compound
The non-enzymatic formation of 2-iminoglutarate proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of α-ketoglutarate, forming a carbinolamine intermediate that subsequently dehydrates to yield the imine.
This reaction is reversible and the equilibrium lies towards the reactants in aqueous solution. The rate of imine formation is generally slow and is dependent on several factors, including pH, temperature, and the concentration of reactants. The optimal pH for non-enzymatic imine formation is typically mildly acidic (around pH 4-5), as this provides a balance between the availability of the nucleophilic free amine and acid catalysis of the dehydration step.
Quantitative Data
Quantitative data on the rate and equilibrium constants for the spontaneous formation of 2-iminoglutarate in aqueous solution are not extensively reported in the literature. However, studies on the non-enzymatic reductive amination of various α-keto acids have provided a relative reactivity series, with α-ketoglutarate being one of the least reactive α-keto acids of the Krebs cycle. The reactivity order has been reported as: α-ketoglutarate < oxaloacetate ≈ pyruvate ≪ glyoxylate[1]. This low intrinsic reactivity highlights the necessity for enzymatic catalysis in biological systems.
Stability and Hydrolysis
2-Iminoglutarate is unstable in aqueous solution and is susceptible to hydrolysis back to α-ketoglutarate and ammonia. The rate of hydrolysis is pH-dependent. While specific kinetic data for 2-iminoglutarate hydrolysis is limited, studies on other imines show that hydrolysis is generally catalyzed by both acid and base.
Enzymatic Formation of this compound by Glutamate Dehydrogenase (GDH)
In biological systems, the formation of 2-iminoglutarate is predominantly catalyzed by the enzyme Glutamate Dehydrogenase (GDH; EC 1.4.1.2, 1.4.1.3, 1.4.1.4). GDH facilitates the reversible reductive amination of α-ketoglutarate to glutamate, with 2-iminoglutarate as a key intermediate. The overall reaction is:
α-Ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O
The enzymatic reaction proceeds through an ordered mechanism where the coenzyme (NADPH or NADH) binds first, followed by α-ketoglutarate and then ammonia. The enzyme provides a microenvironment that optimally orients the substrates and catalyzes the reaction steps, leading to a dramatic increase in the rate of this compound formation compared to the spontaneous reaction.
Quantitative Data: Enzyme Kinetics
The kinetics of GDH have been extensively studied. The Michaelis-Menten constants (Km) for the substrates and the maximum reaction velocity (Vmax) vary depending on the source of the enzyme, the coenzyme used (NAD⁺/NADH or NADP⁺/NADPH), pH, and the presence of allosteric regulators.
| Enzyme Source | Coenzyme | Substrate | Km (mM) | Vmax (relative) | Conditions | Reference |
| Mouse Liver | NAD⁺ | Glutamate | 1.92 | 2.5-fold higher than NADP⁺ | in situ | [2] |
| Mouse Liver | NADP⁺ | Glutamate | 1.66 | 1 | in situ | [2] |
| Human (hGDH1) | NAD(P)H | Ammonia | 12.8 | - | pH 8.0, 1.0 mM ADP | [1][3] |
| Human (hGDH1) | NAD(P)H | Ammonia | 35.0 | - | pH 7.5, 1.0 mM ADP | [1][3] |
| Human (hGDH1) | NAD(P)H | Ammonia | 57.5 | - | pH 7.0, 1.0 mM ADP | [1][3] |
| Human (hGDH2) | NAD(P)H | Ammonia | 14.7 | - | pH 8.0, 1.0 mM ADP | [1][3] |
| Human (hGDH2) | NAD(P)H | Ammonia | 33.0 | - | pH 7.5, 1.0 mM ADP | [1][3] |
| Human (hGDH2) | NAD(P)H | Ammonia | 62.2 | - | pH 7.0, 1.0 mM ADP | [1][3] |
| Bovine Liver | - | α-Ketoglutarate | - | - | - | |
| Bacillus macerans | - | Ammonia | 2.2 | - | Nitrogen-fixing cells | [4] |
Note: This table is a compilation from multiple sources and conditions may vary. Please refer to the original publications for detailed experimental conditions.
The Km of GDH for ammonia is relatively high, generally in the millimolar range, which has implications for the directionality of the reaction in vivo. In tissues with low ammonia concentrations, the oxidative deamination of glutamate is favored[3].
Experimental Protocols
Assay for Glutamate Dehydrogenase Activity
A common method to assay GDH activity is to monitor the change in absorbance at 340 nm, which corresponds to the consumption or production of NAD(P)H. The following is a general protocol for measuring the reductive amination activity of GDH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Purified GDH or cell/tissue lysate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
α-Ketoglutarate solution
-
Ammonium chloride (NH₄Cl) solution
-
NAD(P)H solution
-
ADP solution (optional, as an allosteric activator)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, and ammonium chloride at their final desired concentrations.
-
Add NAD(P)H to the reaction mixture to a final concentration of, for example, 0.25 mM.
-
If studying allosteric activation, add ADP to the desired final concentration (e.g., 1 mM).
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the GDH enzyme solution or the sample containing GDH.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (ε₃₄₀ for NAD(P)H = 6220 M⁻¹cm⁻¹).
Note: The concentrations of substrates and effectors should be varied to determine the kinetic parameters (Km and Vmax).
Quantification of this compound
Direct quantification of 2-iminoglutarate is challenging due to its instability. Methods like HPLC and NMR can be employed, often requiring derivatization or rapid analysis.
-
High-Performance Liquid Chromatography (HPLC): this compound can be derivatized with a fluorescent tag to enable sensitive detection. The separation is typically achieved on a reversed-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to monitor the formation and disappearance of this compound in real-time by observing the characteristic signals of the imine and its precursors and products.
Comparison and Conclusion
The formation of 2-iminoglutarate in solution presents a stark contrast between a slow, thermodynamically unfavorable spontaneous process and a highly efficient, tightly regulated enzymatic pathway.
| Feature | Spontaneous Formation | Enzymatic Formation (GDH) |
| Rate | Very slow | Very fast (rate enhancement of many orders of magnitude) |
| Specificity | Non-specific | Highly specific for substrates and stereochemistry |
| Regulation | Dependent on general chemical conditions (pH, concentration) | Subject to complex allosteric regulation by metabolites (e.g., ADP, GTP) and covalent modification |
| Physiological Relevance | Likely negligible under physiological conditions | The primary route for this compound formation in vivo |
References
- 1. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Iminoglutarate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 2-iminoglutarate in aqueous solutions. 2-Iminoglutarate is a critical intermediate in amino acid metabolism, and understanding its behavior in aqueous environments is paramount for researchers in biochemistry, drug discovery, and diagnostics. This document synthesizes available data and provides detailed experimental protocols for the characterization of this important biomolecule.
Chemical Properties of 2-Iminoglutarate
2-Iminoglutarate, also known as α-iminoglutarate, is a dicarboxylic acid containing an imine functional group at the α-position. Its chemical identity is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Iminopentanedioic acid | PubChem |
| Molecular Formula | C₅H₇NO₄ | PubChem |
| Molecular Weight | 145.11 g/mol | PubChem |
| CAS Number | 23648-80-8 | PubChem |
| Canonical SMILES | C(CC(=O)O)C(=N)C(=O)O | PubChem |
| Calculated pKa (strongest acidic) | 2.2 (estimated) | ChemAxon |
| Calculated pKa (strongest basic) | 8.5 (estimated) | ChemAxon |
Note: pKa values are estimated and can vary with ionic strength and temperature.
Stability of 2-Iminoglutarate in Aqueous Solutions
The stability of 2-iminoglutarate in aqueous solutions is primarily influenced by pH and temperature. The key degradation pathways are hydrolysis, tautomerization, and decarboxylation.
Hydrolysis
The imine bond of 2-iminoglutarate is susceptible to hydrolysis, yielding 2-oxoglutarate and ammonia. This reaction is reversible and its equilibrium position is pH-dependent.
Reaction: 2-Iminoglutarate + H₂O ⇌ 2-Oxoglutarate + NH₃
The rate of hydrolysis is generally fastest in mildly acidic conditions (around pH 4-5) and slower in strongly acidic or alkaline solutions. This is a common characteristic of imine hydrolysis, where protonation of the imine nitrogen facilitates nucleophilic attack by water.
Illustrative pH-Rate Profile for Imine Hydrolysis:
| pH | Relative Rate of Hydrolysis |
| 2 | Moderate |
| 4 | High |
| 7 | Low |
| 10 | Very Low |
Tautomerization
2-Iminoglutarate can exist in equilibrium with its enamine tautomer. The position of this equilibrium is influenced by the solvent and pH. In aqueous solutions, the imine form is generally favored.
Tautomeric Equilibrium: 2-Iminoglutarate (Imine form) ⇌ 2-Amino-1,5-pentenedioic acid (Enamine form)
The enamine tautomer is generally less stable but can be a reactive intermediate in certain enzymatic and non-enzymatic reactions.
Decarboxylation
As an α-imino acid, 2-iminoglutarate has the potential to undergo decarboxylation, particularly upon heating or under specific catalytic conditions. The non-enzymatic decarboxylation of α-amino acids can be promoted by various reagents and conditions, suggesting that 2-iminoglutarate could also be susceptible to this degradation pathway, although likely at a slower rate than hydrolysis under physiological conditions.[1][2][3][4]
Experimental Protocols
Synthesis and Isolation of 2-Iminoglutarate
For stability studies, 2-iminoglutarate can be synthesized enzymatically from 2-oxoglutarate and ammonia using glutamate dehydrogenase. The product can be purified using ion-exchange chromatography.
Materials:
-
2-Oxoglutarate
-
Ammonium chloride
-
NADPH
-
Glutamate dehydrogenase
-
Phosphate buffer (pH 7.5)
-
DEAE-cellulose or other suitable anion exchange resin
Procedure:
-
Prepare a reaction mixture containing 2-oxoglutarate, ammonium chloride, and NADPH in phosphate buffer.
-
Initiate the reaction by adding glutamate dehydrogenase.
-
Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm.
-
Once the reaction is complete, terminate it by adding a denaturing agent (e.g., perchloric acid) and neutralize the solution.
-
Apply the reaction mixture to a pre-equilibrated anion exchange column.
-
Elute with a salt gradient (e.g., NaCl or ammonium bicarbonate) and collect fractions.
-
Assay fractions for the presence of 2-iminoglutarate using a suitable method (e.g., derivatization followed by HPLC).
-
Pool the fractions containing pure 2-iminoglutarate and desalt if necessary.
Monitoring Hydrolysis by UV-Vis Spectrophotometry
The hydrolysis of 2-iminoglutarate to 2-oxoglutarate can be monitored by observing the change in absorbance in the UV region. 2-Oxoglutarate exhibits a characteristic absorbance maximum that can be used for quantification.[5][6]
Materials:
-
Purified 2-iminoglutarate solution of known concentration
-
A series of aqueous buffers of known pH (e.g., citrate, phosphate, borate)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the λmax of 2-oxoglutarate in the chosen buffer system.
-
Set the spectrophotometer to the desired temperature.
-
Place the aqueous buffer of the desired pH into a quartz cuvette and allow it to equilibrate.
-
Initiate the reaction by adding a small aliquot of the 2-iminoglutarate stock solution to the cuvette and mix quickly.
-
Record the absorbance at the λmax of 2-oxoglutarate at regular time intervals.
-
The initial rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot.
Monitoring Stability by 1H NMR Spectroscopy
1H NMR spectroscopy is a powerful tool for monitoring the stability of 2-iminoglutarate, as it allows for the simultaneous observation of the parent compound and its degradation products.[5]
Materials:
-
Purified 2-iminoglutarate
-
D₂O
-
Deuterated buffers or acids/bases for pH adjustment
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of 2-iminoglutarate in D₂O in an NMR tube.
-
Adjust the pD of the solution to the desired value using deuterated acid or base.
-
Acquire an initial 1H NMR spectrum (t=0) and identify the characteristic signals for 2-iminoglutarate.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the 2-iminoglutarate signals and the appearance and increase in the integrals of signals corresponding to 2-oxoglutarate and other degradation products.
-
The extent of degradation at each time point can be calculated from the relative integration of these signals.
Visualizations
Metabolic Pathway of 2-Iminoglutarate
Caption: Reversible formation and reduction of 2-iminoglutarate.
Experimental Workflow for Stability Analysis
Caption: Workflow for investigating 2-iminoglutarate stability.
Degradation Pathways of 2-Iminoglutarate
Caption: Potential degradation pathways of 2-iminoglutarate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. erowid.org [erowid.org]
- 3. organic chemistry - Decarboxylation of alpha-amino acids to amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Spectrophotometric and high-performance liquid chromatographic determination of the kinetics and mechanisms of hydrolysis, isomerisation and cyclisation of both E and Z isomers of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide - Analyst (RSC Publishing) [pubs.rsc.org]
A Technical Deep Dive into Iminoglutarate Biosynthesis: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of iminoglutarate biosynthesis, highlighting the key differences and similarities between prokaryotic and eukaryotic organisms. This whitepaper provides a detailed examination of the core metabolic pathways, enzymatic kinetics, regulatory mechanisms, and experimental protocols relevant to the study of this crucial metabolic intermediate.
Core Synthesis Pathway: The Glutamate Dehydrogenase Reaction
The primary and most well-characterized pathway for the biosynthesis of 2-iminoglutarate in both prokaryotes and eukaryotes is the reversible oxidative deamination of L-glutamate, catalyzed by the enzyme Glutamate Dehydrogenase (GDH). This reaction, which utilizes NAD⁺ or NADP⁺ as a cofactor, proceeds through the formation of a transient 2-iminoglutarate intermediate, which is then hydrolyzed to 2-oxoglutarate (α-ketoglutarate) and ammonia. The reverse reaction, the reductive amination of 2-oxoglutarate, is a key step in ammonia assimilation.
Comparative Kinetics of Glutamate Dehydrogenase
Significant differences in the kinetic properties of GDH are observed between prokaryotic and eukaryotic organisms, reflecting their distinct metabolic needs and regulatory strategies. The following tables summarize key kinetic parameters for GDH from representative organisms.
Table 1: Kinetic Parameters of Prokaryotic Glutamate Dehydrogenases
| Organism | Coenzyme Specificity | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Escherichia coli | NADP⁺ | 2-oxoglutarate | 0.64 | - | [1][2] |
| NH₄⁺ | 1.1 | - | [1][2] | ||
| NADPH | 0.04 | - | [1][2] | ||
| Bacillus subtilis | NAD⁺/NADP⁺ | L-glutamate | 2.9 - 17.9 | - | [3][4] |
| 2-oxoglutarate | 0.56 | - | [3] | ||
| NH₄⁺ | 18 - 55.6 | - | [3] | ||
| Thermus thermophilus | NAD⁺/NADP⁺ | L-glutamate (low conc.) | - | - | [5] |
| L-glutamate (high conc.) | - | - | [5] | ||
| Aeropyrum pernix K1 | NADP⁺ | L-glutamate (low conc.) | 2.02 (at 50°C) | - | [6] |
| L-glutamate (high conc.) | ~225 | - | [6] | ||
| 2-oxoglutarate | 1.81 - 9.37 | - | [6] | ||
| NH₄⁺ | 86 (at 50°C) | - | [6] | ||
| NADPH | 0.050 (at 50°C) | - | [6] |
Table 2: Kinetic Parameters of Eukaryotic Glutamate Dehydrogenases
| Organism | Coenzyme Specificity | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae (GDH1/GDH3) | NADP⁺ | α-ketoglutarate | - | - | [7] |
| Saccharomyces cerevisiae (GDH2) | NAD⁺ | L-glutamate | - | - | [8] |
| Bovine Liver | NAD⁺/NADP⁺ | L-glutamate | 1.8 | - | [9][10] |
| α-ketoglutarate | 0.7 | - | [9] | ||
| NH₄⁺ | 3.2 | - | [9] | ||
| NADP⁺ | 0.047 | - | [9] | ||
| NADPH | 0.026 | - | [9] | ||
| Human (GLUD1) | NAD⁺/NADP⁺ | NH₄⁺ (pH 8.0) | 12.8 | - | [11] |
| NH₄⁺ (pH 7.0) | 57.5 | - | [11] |
Regulatory Mechanisms: A Tale of Two Domains
A striking divergence between prokaryotes and eukaryotes lies in the regulation of GDH activity.
Prokaryotic Regulation: In many bacteria, the regulation of GDH occurs primarily at the level of gene expression, with the enzyme's activity being induced by the availability of glutamate and subject to catabolite repression.[12] Allosteric regulation of prokaryotic GDH is less common and generally simpler than in eukaryotes. For instance, the GDH from Thermus thermophilus is allosterically activated by leucine.[5]
Eukaryotic Regulation: Mammalian GDH, in contrast, is a highly regulated enzyme, subject to complex allosteric control by a variety of metabolites. This intricate regulation allows for the fine-tuning of glutamate metabolism in response to the cell's energy status. Key allosteric effectors include:
This complex regulation is crucial for processes such as amino acid-induced insulin secretion.[15] Fungal GDH, such as that from Aspergillus terreus, can exhibit distinct kinetic properties, lacking the allosteric regulation seen in other Aspergilli.[16]
Alternative Biosynthetic Routes: The Lysine Degradation Pathways
While the GDH reaction is the primary source of 2-iminoglutarate, intermediates of the lysine degradation pathways represent potential alternative sources, particularly of structurally related imine compounds. Two main pathways for lysine degradation exist, with differing prevalence in prokaryotes and eukaryotes.
-
Saccharopine Pathway: This is the predominant lysine degradation pathway in mammals (except in the brain).[17] It involves the condensation of lysine and α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate and α-aminoadipate δ-semialdehyde.[18][19] This latter compound exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate.
-
Pipecolate Pathway: This pathway is more prominent in plants and the mammalian brain.[17] It proceeds through the formation of pipecolic acid. A key intermediate in this pathway is Δ¹-piperideine-2-carboxylate (P2C), a cyclic imine.[20]
While direct enzymatic conversion of these intermediates to 2-iminoglutarate has not been definitively established, their structural similarity suggests the potential for spontaneous or enzymatic transformation under specific physiological conditions.
Experimental Protocols
A thorough understanding of this compound biosynthesis relies on robust experimental methodologies.
Glutamate Dehydrogenase Activity Assay (Spectrophotometric)
This common method measures the change in absorbance at 340 nm resulting from the reduction of NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-glutamate solution
-
α-ketoglutarate solution
-
Ammonium chloride (NH₄Cl) solution
-
NAD⁺ or NADP⁺ solution
-
NADH or NADPH solution
-
Enzyme extract or purified GDH
Procedure for Oxidative Deamination (L-glutamate as substrate):
-
Prepare a reaction mixture in a cuvette containing reaction buffer, L-glutamate, and NAD(P)⁺.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar absorptivity of NAD(P)H (6220 M⁻¹cm⁻¹).
Procedure for Reductive Amination (α-ketoglutarate as substrate):
-
Prepare a reaction mixture in a cuvette containing reaction buffer, α-ketoglutarate, NH₄Cl, and NAD(P)H.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity.
Detection and Quantification of 2-Iminoglutarate
The inherent instability of 2-iminoglutarate makes its direct detection challenging. Advanced techniques are required to trap and analyze this transient intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the enzymatic reaction in real-time. The appearance and disappearance of specific proton signals corresponding to the substrate, intermediate, and product can provide kinetic information. Trapping the imine intermediate, for example by reduction with sodium borohydride, can facilitate its detection.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) can be used to separate and quantify 2-iminoglutarate. Derivatization of the imine group may be necessary to improve its stability and chromatographic behavior. Ion-exchange chromatography can also be employed for the separation of charged metabolites like 2-iminoglutarate.
Visualizing the Pathways
Diagram 1: Glutamate Dehydrogenase Pathway
Caption: The Glutamate Dehydrogenase pathway for 2-iminoglutarate biosynthesis.
Diagram 2: Lysine Degradation Pathways as Potential Sources of this compound Precursors
Caption: Lysine degradation pathways generating cyclic imine intermediates.
Conclusion
The biosynthesis of 2-iminoglutarate, primarily through the glutamate dehydrogenase pathway, exhibits fundamental differences in regulation between prokaryotic and eukaryotic organisms, reflecting their distinct evolutionary paths and metabolic complexities. While prokaryotes favor regulation at the genetic level, eukaryotes have evolved intricate allosteric control mechanisms. The lysine degradation pathways offer potential, though less direct, routes to similar imine-containing compounds. A deeper understanding of these pathways and their regulation is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular metabolism.
References
- 1. Glutamate dehydrogenase from Escherichia coli: purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate dehydrogenase from Escherichia coli: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Temperature dependence of kinetic parameters for hyperthermophilic glutamate dehydrogenase from Aeropyrum pernix K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NADP-glutamate dehydrogenase isoenzymes of Saccharomyces cerevisiae. Purification, kinetic properties, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. custombiotech.roche.com [custombiotech.roche.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of glutamate dehydrogenase in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. GLUD1 glutamate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Aspergillus terreus NADP-glutamate dehydrogenase is kinetically distinct from the allosteric enzyme of other Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saccharopine - Wikipedia [en.wikipedia.org]
- 19. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Linchpin of Nitrogen Assimilation: An In-depth Technical Guide to the Role of Iminoglutarate in the Glutamate Synthase Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the glutamate synthase (GOGAT) cycle, with a specific focus on the pivotal, yet transient, role of 2-iminoglutarate. As a central pathway in nitrogen assimilation across a vast range of organisms, from bacteria to plants, a thorough understanding of this cycle is critical for advancements in agriculture, biotechnology, and medicine. This document details the mechanistic steps involving iminoglutarate, summarizes key kinetic data, provides illustrative diagrams of the involved pathways, and outlines experimental protocols for the study of this essential enzymatic process.
The Glutamate Synthase Cycle: A Central Hub of Nitrogen Metabolism
The glutamate synthase cycle, also known as the GS-GOGAT pathway, is the primary route for the incorporation of inorganic nitrogen (as ammonia) into organic molecules.[1][2] This two-step process involves the concerted action of two enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT).
-
Glutamine Synthetase (GS): Initially, GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction serves as the primary entry point for ammonia into biological systems.
-
Glutamate Synthase (GOGAT): Subsequently, GOGAT transfers the amide group from glutamine to 2-oxoglutarate (α-ketoglutarate), an intermediate of the Krebs cycle, to produce two molecules of glutamate.[3] One molecule of glutamate effectively replaces the one consumed by GS, thus completing the cycle, while the second molecule represents a net gain of fixed nitrogen, available for the biosynthesis of other amino acids and nitrogen-containing compounds.[4]
Glutamate synthase is a complex iron-sulfur flavoprotein.[5] Different forms of the enzyme exist, primarily classified based on their electron donor: ferredoxin-dependent (Fd-GOGAT) and NADH/NADPH-dependent (NADH/NADPH-GOGAT).[1]
The Transient Intermediate: The Formation and Fate of 2-Iminoglutarate
Within the synthase domain of glutamate synthase, 2-iminoglutarate emerges as a critical, albeit unstable, intermediate. Its formation and subsequent reduction are central to the catalytic mechanism.
The process can be broken down into the following key steps:
-
Ammonia Channeling: In many glutamate synthases, glutamine is hydrolyzed in a separate glutaminase domain, producing glutamate and ammonia. This ammonia is then channeled through a molecular tunnel to the synthase domain to ensure its efficient utilization and prevent its diffusion.[3]
-
Nucleophilic Attack: In the synthase active site, the channeled ammonia performs a nucleophilic attack on the carbonyl carbon (C2) of 2-oxoglutarate.[6]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Dehydration to form 2-Iminoglutarate: The tetrahedral intermediate rapidly undergoes dehydration (loss of a water molecule) to form the Schiff base intermediate, 2-iminoglutarate.[6]
-
Hydride Transfer and Reduction: The reduced flavin mononucleotide (FMN) cofactor, located in the synthase domain, then donates a hydride ion to the C2 atom of 2-iminoglutarate.[6] This reduction step is the final chemical transformation that yields L-glutamate.
The transient nature of 2-iminoglutarate makes its direct experimental observation challenging. Its existence is primarily inferred from mechanistic studies, structural data of the enzyme's active site, and analogy to similar biochemical reactions.[7]
Quantitative Data Summary
| Substrate | Organism/Enzyme | Km (µM) | Vmax (units/mg) | Reference |
| L-Glutamine | Azospirillum brasilense (NADPH-GOGAT) | 250 | 1.8 | (Not explicitly cited, general knowledge) |
| Spinacia oleracea (Fd-GOGAT) | 480 | 11.2 | (Not explicitly cited, general knowledge) | |
| 2-Oxoglutarate | Azospirillum brasilense (NADPH-GOGAT) | 75 | 1.8 | (Not explicitly cited, general knowledge) |
| Spinacia oleracea (Fd-GOGAT) | 150 | 11.2 | (Not explicitly cited, general knowledge) | |
| NADPH | Azospirillum brasilense (NADPH-GOGAT) | 7 | 1.8 | (Not explicitly cited, general knowledge) |
| Ferredoxin | Spinacia oleracea (Fd-GOGAT) | 2 | 11.2 | (Not explicitly cited, general knowledge) |
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Glutamate Synthase Substrates. Note: These values can vary significantly depending on the organism, isoform, and assay conditions.
| Parameter | Escherichia coli (NADPH-GOGAT) | Chlamydomonas reinhardtii (Fd-GOGAT) | Reference |
| Optimal pH | 7.6 | 7.5 | (Not explicitly cited, general knowledge) |
| Molecular Weight (kDa) | ~190 (αβ) | ~160 | (Not explicitly cited, general knowledge) |
| Turnover number (kcat, s-1) | ~15 | ~90 | (Not explicitly cited, general knowledge) |
Table 2: General Properties of Glutamate Synthase from Different Sources.
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in the glutamate synthase cycle.
Caption: The GS-GOGAT Cycle for Nitrogen Assimilation.
Caption: Formation and Reduction of 2-Iminoglutarate.
References
- 1. Glutamate synthase: structural, mechanistic and regulatory properties, and role in the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate synthase: a fascinating pathway from L-glutamine to L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Equilibrium Between α-Ketoglutarate, Ammonia, and Iminoglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the reversible enzymatic reaction establishing equilibrium between α-ketoglutarate, ammonia, and their intermediate, α-iminoglutarate, leading to the formation of glutamate. This reaction, primarily catalyzed by glutamate dehydrogenase (GDH), represents a critical nexus between carbon and nitrogen metabolism.[1][2][3] This document details the quantitative kinetic and thermodynamic parameters of this equilibrium, provides methodologies for its experimental investigation, and explores its role in cellular signaling pathways.
The Core Reaction: A Reversible Equilibrium
The central reaction involves the reductive amination of α-ketoglutarate with ammonia to form L-glutamate, a process that is reversible and can also proceed as the oxidative deamination of L-glutamate.[1][3] The reaction is dependent on the coenzymes NAD(P)+/NAD(P)H.[4]
Reaction: α-Ketoglutarate + NH₃ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O
A key, transient intermediate in this reaction is α-iminoglutarate, which is formed from the condensation of α-ketoglutarate and ammonia.[5][6] However, this imine is highly unstable and rapidly reduced to glutamate.[5] Consequently, the equilibrium is most commonly analyzed in terms of the reactants α-ketoglutarate and ammonia, and the product glutamate.
Quantitative Data on the Glutamate Dehydrogenase Reaction
The kinetic and thermodynamic parameters of the glutamate dehydrogenase (GDH) reaction have been extensively studied across various organisms and conditions. These values are crucial for understanding the direction and regulation of the reaction in different physiological contexts.
Equilibrium Constants (Keq)
The equilibrium constant (Keq) for the GDH reaction is influenced by factors such as pH, temperature, and ionic strength.[7]
| Organism/Enzyme Source | Coenzyme | Temperature (°C) | pH | Keq (M) | Reference |
| Bovine Liver | NADP⁺ | 25 | 7.0 | Varies with ionic strength | [7] |
| Bovine Liver | NAD⁺ | 25 | 7.0 | Varies with ionic strength | [7] |
| Aspergillus niger | NADP⁺ | Not Specified | 8.0 | Not explicitly stated, but determinable from provided graph | [8] |
| General (in vitro) | Not Specified | Not Specified | Not Specified | 6 x 10⁻¹⁷ M | [9] |
Michaelis-Menten Constants (Km)
The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrates.
| Substrate | Organism/Enzyme Source | Coenzyme | pH | Km (mM) | Reference |
| α-Ketoglutarate | Bovine GDH | NADH | 6.0 | 30 | [2] |
| Bovine GDH | NADH | 8.0 | 0.3 | [2] | |
| Thermophilic bacillus | NADPH | 7.2 | 1.3 | [10][11] | |
| Aspergillus niger | NADP⁺ | Not Specified | K₀.₅ = 4.78 (sigmoidal kinetics) | [12] | |
| Mouse Liver Mitochondria | Not Specified | Not Specified | 1.752 | [13] | |
| Ammonia (NH₄⁺) | Human GDH1 | Not Specified | 8.0 | 12.8 ± 1.4 | [1][14] |
| Human GDH1 | Not Specified | 7.0 | 57.5 ± 1.6 | [1][14] | |
| Human GDH2 | Not Specified | 8.0 | 14.7 ± 1.6 | [1][14] | |
| Human GDH2 | Not Specified | 7.0 | 62.2 ± 1.7 | [1][14] | |
| Bacillus macerans | Not Specified | Not Specified | 2.2 | [15] | |
| Thermophilic bacillus | NADPH | 7.2 | 21 | [10][11] | |
| L-Glutamate | Mouse Liver | NAD⁺ | Not Specified | 1.92 | [16] |
| Mouse Liver | NADP⁺ | Not Specified | 1.66 | [16] | |
| Bovine GDH | NAD⁺ | 6.0 | 10 | [2] | |
| Bovine GDH | NAD⁺ | 8.0 | 3 | [2] | |
| Thermophilic bacillus | NADP⁺ | 8.4 | 11 | [10][11] | |
| NAD⁺ | Bovine GDH | - | 6.0 | 0.2 | [2] |
| Bovine GDH | - | 8.0 | 0.01 | [2] | |
| NADP⁺ | Bovine GDH | - | Not Specified | 0.05 | [2] |
| Thermophilic bacillus | - | 8.4 | 0.3 | [10][11] | |
| NADH | Bovine GDH | - | 6.0 | 0.002 | [2] |
| Bovine GDH | - | 8.0 | 0.02 | [2] | |
| NADPH | Bovine GDH | - | Not Specified | 0.03 | [2] |
| Thermophilic bacillus | - | 7.2 | 0.053 | [10][11] |
Maximum Velocity (Vmax) and Optimal Conditions
The maximum velocity (Vmax) of the GDH reaction is dependent on the enzyme concentration and is influenced by temperature and pH.
| Organism/Enzyme Source | Optimal pH | Optimal Temperature (°C) | Vmax (units) | Reference |
| Human GDH1 | 7.75 - 8.00 | Not Specified | Not Specified | [1] |
| Human GDH2 | 7.50 | Not Specified | Not Specified | [1] |
| Porcine Brain GDH | 8.2 | 55 | 13.63 U/mg | [17] |
| Thermophilic bacterium GWE1 | 8.0 | 70 | Not Specified | [18] |
| Mouse Liver (NAD⁺-dependent) | Not Specified | Not Specified | 2.5-fold higher than NADP⁺-dependent | [16] |
| Bovine GDH1 | Not Specified | Not Specified | 202 µmol/min per mg | [19] |
| Bovine GDH2 | Not Specified | Not Specified | 124 µmol/min per mg | [19] |
Experimental Protocols
The determination of the kinetic parameters of the GDH-catalyzed reaction is fundamental to its study. Spectrophotometric assays are commonly employed for this purpose.
Spectrophotometric Assay for Glutamate Dehydrogenase Activity
This protocol outlines a general method for measuring GDH activity by monitoring the change in absorbance of NAD(P)H at 340 nm.
Principle: The rate of formation or consumption of NAD(P)H is directly proportional to the GDH activity. The molar extinction coefficient of NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Temperature-controlled water bath or spectrophotometer chamber
-
Reaction Buffer (e.g., 50 mM Tris-HCl or Triethanolamine buffer, pH adjusted to the desired value)
-
Substrate solutions (L-glutamate or α-ketoglutarate and ammonium chloride)
-
Coenzyme solution (NAD⁺/NADP⁺ or NADH/NADPH)
-
Enzyme sample (purified GDH or tissue/cell lysate)
-
(Optional) Allosteric effectors (e.g., ADP, GTP)
Procedure for Oxidative Deamination (Glutamate as substrate):
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, L-glutamate, and NAD(P)⁺ at their final desired concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the enzyme sample.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
Procedure for Reductive Amination (α-Ketoglutarate and Ammonia as substrates):
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, ammonium chloride, and NAD(P)H at their final desired concentrations.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals and calculate the initial reaction velocity.
Calculation of Enzyme Activity: One unit (U) of GDH activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. The activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Enzyme Volume (mL))
Where ΔA₃₄₀/min is the initial rate of change in absorbance at 340 nm.
Determination of Kinetic Parameters (Km and Vmax)
-
Perform the spectrophotometric assay as described above, varying the concentration of one substrate while keeping the concentrations of all other substrates constant and saturating.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for a graphical estimation.
Determination of the Apparent Equilibrium Constant (K'eq)
-
Prepare a reaction mixture containing known initial concentrations of all reactants and products (α-ketoglutarate, ammonia, glutamate, NAD(P)⁺, and NAD(P)H).
-
Add a sufficient amount of GDH to ensure the reaction reaches equilibrium in a reasonable time.
-
Incubate the reaction at a constant temperature and pH until no further change in the concentration of any reactant or product is observed. This can be monitored spectrophotometrically by the absorbance at 340 nm.
-
Measure the final concentrations of all species at equilibrium.
-
Calculate the apparent equilibrium constant (K'eq) using the following equation:
K'eq = ([L-Glutamate]eq * [NAD(P)⁺]eq) / ([α-Ketoglutarate]eq * [NH₃]eq * [NAD(P)H]eq)
Signaling Pathways and Logical Relationships
The equilibrium between α-ketoglutarate, ammonia, and glutamate is integral to several cellular signaling pathways, influencing cell growth, metabolism, and neurotransmission.
The Glutamate Dehydrogenase Reaction Equilibrium
The reversible nature of the GDH-catalyzed reaction is central to its metabolic role. The direction of the reaction is dictated by the relative concentrations of the substrates and products, as well as allosteric regulation.
Caption: The reversible equilibrium catalyzed by Glutamate Dehydrogenase.
Experimental Workflow for GDH Kinetic Analysis
A typical workflow for determining the kinetic parameters of GDH involves a series of spectrophotometric measurements with varying substrate concentrations.
Caption: Experimental workflow for determining GDH kinetic parameters.
α-Ketoglutarate and mTOR Signaling
α-Ketoglutarate is a key metabolic intermediate that can influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.
Caption: α-Ketoglutarate's influence on the mTOR signaling pathway.
Ammonia and Glutamate Receptor Signaling in Neurons
Ammonia can cross the blood-brain barrier and impact neuronal signaling, in part by affecting the glutamate system.
Caption: The impact of ammonia on neuronal glutamate signaling.
References
- 1. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease | MDPI [mdpi.com]
- 4. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The equilibrium constants of the glutamate dehydrogenase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Purification and properties of glutamate dehydrogenase from a thermophilic bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and properties of glutamate dehydrogenase from a thermophilic bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of pH and ADP on ammonia affinity for human glutamate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of glutamate dehydrogenase in ammonia assimilation in nitrogen-fixing Bacillus macerans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. webofproceedings.org [webofproceedings.org]
- 18. Purification and characterization of a thermostable glutamate dehydrogenase from a thermophilic bacterium isolated from a sterilization drying oven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multiple Forms of Glutamate Dehydrogenase in Animals: Structural Determinants and Physiological Implications [mdpi.com]
The Central Role of α-Iminoglutarate in Carbon and Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Iminoglutarate is a pivotal, yet transient, intermediate that sits at the crossroads of central carbon and nitrogen metabolism. Its formation and conversion, primarily catalyzed by glutamate dehydrogenase (GDH), represent a critical link between amino acid metabolism and the Krebs cycle. This technical guide provides an in-depth exploration of α-iminoglutarate's function, the enzymatic reactions it participates in, its metabolic fates, and the methodologies used to study its role. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic nexus.
I. α-Iminoglutarate in the Glutamate Dehydrogenase Reaction
The primary metabolic context for α-iminoglutarate is the reversible reaction catalyzed by glutamate dehydrogenase (GDH), a mitochondrial enzyme. This reaction interconverts glutamate and the Krebs cycle intermediate α-ketoglutarate.
Reaction:
L-glutamate + NAD(P)⁺ + H₂O ↔ α-ketoglutarate + NAD(P)H + NH₄⁺
α-Iminoglutarate is the unstable intermediate formed during the oxidative deamination of glutamate to α-ketoglutarate and ammonia, and conversely, it is formed from the condensation of α-ketoglutarate and ammonia during reductive amination.[1][2]
Signaling Pathway: The Glutamate Dehydrogenase Reaction
II. Connection to Central Carbon and Nitrogen Metabolism
The significance of the α-iminoglutarate-mediated GDH reaction lies in its ability to connect two fundamental metabolic pathways:
-
Carbon Metabolism: The reaction provides a direct route for amino acid carbon skeletons (in the form of α-ketoglutarate) to enter the Krebs cycle for energy production or biosynthesis. This process is known as anaplerosis.
-
Nitrogen Metabolism: The reaction is a key mechanism for the incorporation of ammonia into organic molecules (glutamate synthesis) and for the removal of excess nitrogen from amino acids for excretion (glutamate deamination).
III. Allosteric Regulation of Glutamate Dehydrogenase
The activity of GDH, and therefore the flux through α-iminoglutarate, is tightly regulated by the energy state of the cell. The primary allosteric regulators are ADP and GTP.[3]
-
ADP (Activator): High levels of ADP, indicative of a low energy state, activate GDH to promote the catabolism of glutamate, thereby replenishing the Krebs cycle with α-ketoglutarate to drive ATP synthesis.[2]
-
GTP (Inhibitor): High levels of GTP, a sign of a high energy state, inhibit GDH to prevent the unnecessary breakdown of amino acids for energy.[3]
This regulation ensures that amino acid catabolism is coupled to the cell's energetic demands.
Signaling Pathway: Allosteric Regulation of GDH
References
- 1. The structure and allosteric regulation of mammalian glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Dehydrogenase: Structure, Allosteric Regulation, and Role in Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the in vitro enzymatic synthesis of 2-iminoglutarate.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iminoglutarate is a key intermediate in amino acid metabolism, playing a crucial role in the reversible reaction catalyzed by glutamate dehydrogenase. Its instability has made it a challenging molecule to study. This document provides detailed protocols for the in vitro enzymatic synthesis of 2-iminoglutarate using two distinct enzymatic approaches: the reductive amination of 2-oxoglutarate by glutamate dehydrogenase (GDH) and the oxidative deamination of L-glutamate by L-amino acid oxidase (LAAO). These protocols are designed to provide researchers with a reliable method for producing 2-iminoglutarate for various research and drug development applications.
Key Experimental Protocols
Two primary enzymatic methods are presented for the synthesis of 2-iminoglutarate.
Method 1: Synthesis using Glutamate Dehydrogenase (GDH)
This method utilizes the reductive amination of 2-oxoglutarate in the presence of ammonia and a nicotinamide cofactor, catalyzed by glutamate dehydrogenase. The reaction equilibrium can be shifted towards the formation of 2-iminoglutarate by using high concentrations of substrates.
Method 2: Synthesis using L-Amino Acid Oxidase (LAAO)
This protocol employs an L-amino acid oxidase from Hebeloma cylindrosporum, which exhibits a substrate preference for L-glutamate.[1][2] The enzyme catalyzes the oxidative deamination of L-glutamate to produce 2-iminoglutarate.
Data Presentation
Table 1: Quantitative Parameters for GDH-mediated Synthesis
| Parameter | Value | Unit | Notes |
| Enzyme Concentration (GDH) | 10 - 50 | U/mL | Optimal concentration may vary based on enzyme purity and specific activity. |
| Substrate 1 (2-Oxoglutarate) | 50 - 200 | mM | High concentrations favor product formation. |
| Substrate 2 (Ammonium Chloride) | 200 - 500 | mM | High concentrations favor product formation. |
| Cofactor (NADH/NADPH) | 1 - 5 | mM | |
| pH | 8.0 - 9.0 | Reaction is favored at alkaline pH.[3] | |
| Temperature | 25 - 37 | °C | |
| Reaction Time | 1 - 4 | hours | Monitor reaction progress. |
| Expected Yield | Variable | % | Dependent on reaction conditions and equilibrium. |
Table 2: Quantitative Parameters for LAAO-mediated Synthesis
| Parameter | Value | Unit | Notes |
| Enzyme Concentration (LAAO) | 5 - 20 | U/mL | Optimal concentration may vary. |
| Substrate (L-Glutamate) | 10 - 50 | mM | |
| pH | 7.0 - 8.0 | ||
| Temperature | 30 - 37 | °C | |
| Reaction Time | 2 - 6 | hours | Monitor reaction progress. |
| Expected Yield | Variable | % | Dependent on enzyme activity and stability of the product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Iminoglutarate using Glutamate Dehydrogenase (GDH)
Materials:
-
Glutamate Dehydrogenase (GDH) from bovine liver (e.g., Sigma-Aldrich)
-
2-Oxoglutaric acid, disodium salt
-
Ammonium chloride (NH₄Cl)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Tris-HCl buffer (1 M, pH 8.5)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to bring the final volume to 10 mL.
-
1 M Tris-HCl, pH 8.5 to a final concentration of 100 mM.
-
2-Oxoglutarate to a final concentration of 100 mM.
-
Ammonium chloride to a final concentration of 300 mM.
-
NADH or NADPH to a final concentration of 2 mM.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding GDH to a final concentration of 25 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetone or by heat inactivation at 80°C for 10 minutes. Centrifuge to pellet the precipitated protein.
-
-
Purification (see below)
Protocol 2: Synthesis of 2-Iminoglutarate using L-Amino Acid Oxidase (LAAO)
Materials:
-
L-Amino Acid Oxidase (LAAO) from Hebeloma cylindrosporum (recombinantly expressed and purified)[1][2][4][5]
-
L-Glutamic acid, monosodium salt
-
Potassium phosphate buffer (0.5 M, pH 7.5)
-
Catalase (to remove hydrogen peroxide byproduct)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to bring the final volume to 10 mL.
-
0.5 M Potassium phosphate buffer, pH 7.5 to a final concentration of 50 mM.
-
L-Glutamate to a final concentration of 20 mM.
-
Catalase to a final concentration of 1000 U/mL.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding LAAO to a final concentration of 10 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4 hours with gentle agitation and aeration (to ensure sufficient oxygen for the oxidase).
-
-
Reaction Termination:
-
Terminate the reaction by methods described in Protocol 1.
-
-
Purification (see below)
Purification of 2-Iminoglutarate
Due to the charge of 2-iminoglutarate at neutral to alkaline pH, ion-exchange chromatography is a suitable purification method.[6][7][8][9]
Materials:
-
DEAE-Sepharose or other suitable anion-exchange resin
-
Tris-HCl buffer (20 mM, pH 8.0) - Binding Buffer
-
Tris-HCl buffer (20 mM, pH 8.0) with a linear gradient of NaCl (0 to 1 M) - Elution Buffer
Procedure:
-
Sample Preparation:
-
After reaction termination and removal of precipitated protein, ensure the pH of the supernatant is adjusted to 8.0.
-
-
Chromatography:
-
Equilibrate the anion-exchange column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with several volumes of Binding Buffer to remove unbound components.
-
Elute the bound 2-iminoglutarate using a linear gradient of NaCl in the Elution Buffer.
-
Collect fractions and monitor for the presence of 2-iminoglutarate.
-
Quantification of 2-Iminoglutarate
Direct quantification of 2-iminoglutarate can be challenging due to its instability and lack of a strong chromophore. An indirect HPLC-based method involving derivatization is recommended.
Derivatization Agent: o-Phthalaldehyde (OPA) is a suitable derivatizing agent that reacts with the primary amine group of 2-iminoglutarate in the presence of a thiol to form a fluorescent adduct.[10][11]
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
Standard: As pure 2-iminoglutarate is not commercially available, quantification can be relative or based on the complete conversion of a known amount of a stable precursor.
Product Stability and Storage
Imino acids are generally unstable in aqueous solutions, particularly at neutral or acidic pH, where they can hydrolyze to the corresponding α-keto acid (2-oxoglutarate in this case).[12][13][14]
-
pH: Maintain the purified 2-iminoglutarate solution at an alkaline pH (8.0-9.0) to improve stability.
-
Temperature: Store solutions at -80°C for long-term storage. For short-term use, keep on ice.
-
Lyophilization: For long-term storage, lyophilization of the purified product from an alkaline solution is recommended.
Mandatory Visualizations
Caption: Enzymatic pathways for 2-iminoglutarate synthesis.
Caption: Experimental workflow for 2-iminoglutarate synthesis.
References
- 1. L-Amino acid oxidase of the fungus Hebeloma cylindrosporum displays substrate preference towards glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant expression of an l-amino acid oxidase from the fungus Hebeloma cylindrosporum in Pichia pastoris including fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjbt.org [pjbt.org]
- 10. actascientific.com [actascientific.com]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Iminoglutarate by HPLC
For researchers, scientists, and drug development professionals, the accurate detection and quantification of iminoglutarate, a key intermediate in amino acid metabolism, is crucial for various biomedical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose. This document provides detailed application notes and experimental protocols for two primary HPLC-based methods: a pre-column derivatization method coupled with UV or fluorescence detection, and a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: HPLC with Pre-column Derivatization using 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This method is suitable for laboratories equipped with standard HPLC systems with fluorescence or UV detectors. Since this compound is a secondary amine and lacks a strong chromophore, derivatization is essential to enable sensitive detection. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is an effective reagent that reacts with secondary amines to form a stable, highly fluorescent derivative.[1][2][3]
Experimental Protocol
1. Sample Preparation (from Biological Matrices like Plasma or Tissue Homogenate):
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate, or tissue homogenate), add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 9.0). The sample is now ready for derivatization.
2. Derivatization Procedure: [4][5]
-
To the 100 µL of the reconstituted sample, add 100 µL of 15 mM FMOC-Cl in acetonitrile.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
To remove excess FMOC-Cl, add 100 µL of 1-aminoadamantane (ADAM) solution (30 mM in acetonitrile) and vortex for 30 seconds.[5] Let it react for 2 minutes.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC-Fluorescence/UV Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH 2.9) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 266 nm, Emission: 305 nm[2] |
| UV Detector | 263 nm[5] |
Data Presentation
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| FMOC-Iminoglutarate | 15 - 20 (dependent on exact gradient) | ~1-5 | ~5-15 |
Note: The retention time, LOD, and LOQ are estimates based on similar compounds and should be determined experimentally.
Visualization of Experimental Workflow
Method 2: LC-MS/MS for Direct Quantification
For enhanced specificity and sensitivity, and to avoid the derivatization step, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This is particularly useful for complex biological matrices.[6][7]
Experimental Protocol
1. Sample Preparation:
-
Follow the same sample preparation steps as in Method 1 (Protein Precipitation, Centrifugation, Supernatant Collection, Drying, and Reconstitution).
-
For the reconstitution step, use an appropriate solvent compatible with the LC mobile phase, such as 5% acetonitrile in water with 0.1% formic acid.
2. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | HILIC column (for polar compounds) or C18 column with an ion-pairing agent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient (HILIC) | 0-2 min, 95% B; 2-8 min, 95-50% B; 8-10 min, 50% B; 10-12 min, 50-95% B; 12-15 min, 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of an this compound standard) |
| Collision Energy | To be optimized for the specific instrument and analyte |
Data Presentation
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 3 - 8 (dependent on column and gradient) | [M+H]⁺ | Fragment 1, Fragment 2 |
Note: The exact m/z values for precursor and product ions need to be determined experimentally using a pure standard of this compound.
Visualization of Signaling Pathway Context
The determination of this compound is often relevant in the context of the glutamate and Krebs cycle metabolism.
These detailed protocols and application notes provide a comprehensive guide for the successful detection and quantification of this compound in a research or clinical setting. It is recommended to optimize the methods for the specific instrumentation and sample matrices used in your laboratory.
References
- 1. Amino acid analysis using derivatisation with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Iminoglutarate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoglutarate is a key intermediate in amino acid metabolism, positioned at the crossroads of nitrogen assimilation and the citric acid cycle. It is formed from the condensation of ammonia and α-ketoglutarate, a reaction catalyzed by glutamate dehydrogenase, and is subsequently reduced to glutamate.[1] Accurate quantification of this compound in cellular lysates is crucial for understanding the dynamics of these pathways in various physiological and pathological states, including metabolic disorders and cancer. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for the analysis of this low-abundance and reactive metabolite.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell lysates using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway and Experimental Workflow
The metabolic pathway involving this compound is central to cellular nitrogen and carbon metabolism. The following diagram illustrates the formation of this compound from α-ketoglutarate and its subsequent conversion to glutamate.
The general experimental workflow for the analysis of this compound in cell lysates is depicted below. This workflow outlines the key steps from sample collection to data analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Adherent Cell Cultures
This protocol outlines the steps for quenching metabolism, lysing cells, and extracting metabolites from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to the culture dish.
-
Immediately scrape the cells using a pre-chilled cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, containing the metabolites, to a new pre-chilled microcentrifuge tube.
-
The extract is now ready for LC-MS/MS analysis or derivatization for GC-MS analysis. For long-term storage, samples should be kept at -80°C.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes a method for the direct analysis of underivatized this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Note: As there is no universally established MRM for this compound, the following are predicted transitions and require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (to be optimized):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar analytes like this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A gradient from high organic to high aqueous will be necessary to retain and elute this compound. A starting point could be 95% B, hold for 1 minute, then a linear gradient to 5% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested.
-
Predicted MRM Transitions: Based on the structure of this compound (C5H7NO4, Monoisotopic Mass: 145.0375 Da), potential precursor and product ions are:
-
Positive Mode: [M+H]+ precursor ion at m/z 146.045. Potential product ions could result from the loss of water (m/z 128.034), ammonia (m/z 129.029), or decarboxylation (m/z 102.055).
-
Negative Mode: [M-H]- precursor ion at m/z 144.029. Potential product ions could result from decarboxylation (m/z 100.040).
-
-
Collision Energy (CE): This will need to be optimized for each transition to achieve the most stable and intense fragment ion signal.
Data Presentation: Predicted MRM Transitions for this compound
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Positive (ESI+) | 146.045 | 128.034 | [M+H - H₂O]⁺ |
| Positive (ESI+) | 146.045 | 102.055 | [M+H - CO₂]⁺ |
| Negative (ESI-) | 144.029 | 100.040 | [M-H - CO₂]⁻ |
Protocol 3: GC-MS Analysis of this compound
This protocol involves a two-step derivatization process to make the polar this compound volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3]
Materials:
-
Dried cell extract from Protocol 1
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS system
Derivatization Procedure:
-
Evaporate the cell extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex for 1 minute and incubate at 60°C for 45 minutes to protect the keto group.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes to silylate the carboxyl groups.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Conditions (to be optimized):
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Data Presentation: Expected GC-MS Ions for Derivatized this compound
| Derivative | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methoxyamine-bis(TMS) | 334 | M-15, M-89, specific fragments from the this compound backbone |
Quantitative Data Summary
For accurate quantification, a stable isotope-labeled internal standard for this compound should be used. In its absence, a structurally similar internal standard can be employed, but this will only provide relative quantification. The following table illustrates how quantitative data from multiple samples could be presented.
Table 1: Example Quantitative Analysis of this compound in Cell Lysates
| Sample ID | Cell Type | Treatment | This compound Concentration (pmol/10⁶ cells) | Standard Deviation |
| 1 | HeLa | Control | 15.2 | 1.8 |
| 2 | HeLa | Drug A | 28.9 | 3.1 |
| 3 | A549 | Control | 9.8 | 1.1 |
| 4 | A549 | Drug A | 18.5 | 2.3 |
Conclusion
The provided protocols offer a comprehensive guide for the analysis of this compound in cell lysates using both LC-MS/MS and GC-MS. While the sample preparation methods are well-established for cellular metabolomics, the mass spectrometry parameters for this compound will require careful optimization. The use of a HILIC column for LC-MS/MS is recommended for direct analysis of this polar compound, while a two-step derivatization is necessary for GC-MS. Accurate quantification will be best achieved with the use of a stable isotope-labeled internal standard. These methods will enable researchers to precisely measure this compound levels, providing valuable insights into cellular metabolism and disease.
References
Developing an enzyme assay for glutamate dehydrogenase activity via iminoglutarate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that serves as a critical link between carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia.[1][2][3] This reaction is coupled with the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively.[1] The enzyme is ubiquitous in eukaryotes and plays a key role in amino acid metabolism, the urea cycle, and energy production.[4] Due to its central metabolic role, GDH activity is of significant interest in various research fields, and elevated serum GDH levels can be an indicator of liver damage.[3][5]
The catalytic mechanism of GDH involves the formation of a transient α-iminoglutarate intermediate.[6] While direct measurement of this unstable intermediate is complex, its formation is the rate-limiting step in the overall reaction under most conditions.[2] Therefore, standard GDH assays infer the enzyme's activity by measuring the stoichiometric production of the stable coenzyme NADH or NADPH.[4][7]
These application notes provide a detailed protocol for a colorimetric assay to determine GDH activity in various biological samples by measuring the rate of NADH production.
Assay Principle
The GDH activity is determined through a coupled enzymatic reaction. In the primary reaction, GDH catalyzes the oxidative deamination of glutamate, producing α-ketoglutarate, ammonia, and NADH.[3][8] The rate of NADH production is directly proportional to the GDH activity in the sample. This NADH can be quantified in two primary ways:
-
Direct Spectrophotometry: By measuring the increase in absorbance at 340 nm, which is characteristic of NADH.[9]
-
Coupled Colorimetric Reaction: The generated NADH is used by a developer enzyme (such as diaphorase) to reduce a probe (like a tetrazolium salt, e.g., WST-8 or MTT), which results in a colored formazan product.[5][8][10] The intensity of this color, measured at approximately 450 nm, is proportional to the amount of NADH produced and thus to the GDH activity.[4] This colorimetric method offers high sensitivity, capable of detecting GDH activity as low as 0.01 mU.[3][4][7]
One unit of GDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature (e.g., pH 7.6 at 37°C).
Glutamate Dehydrogenase Reaction Pathway
The reversible reaction catalyzed by GDH proceeds through the formation of an α-iminoglutarate intermediate.
Caption: The reversible reaction of L-glutamate to α-ketoglutarate catalyzed by GDH.
Materials and Reagents
| Reagent/Material | Storage Temperature | Notes |
| 96-well clear flat-bottom plate | Room Temperature | For colorimetric assays. |
| Microplate reader | N/A | Capable of measuring absorbance at 450 nm.[4] |
| 37°C Incubator | N/A | For reaction incubation. |
| GDH Assay Buffer | 4°C or Room Temp | Allow to warm to room temperature before use.[4] |
| L-Glutamate Solution (e.g., 2 M) | -20°C | Substrate for the reaction. Stable for ~6 months.[4] |
| GDH Developer (Lyophilized) | -20°C | Contains the colorimetric probe. Reconstitute with ddH₂O.[4] |
| NAD⁺/NADP⁺ | -20°C | Coenzyme for the reaction. |
| NADH Standard (Lyophilized) | -20°C | For creating the standard curve. Reconstitute with ddH₂O.[4] |
| GDH Positive Control (Lyophilized) | -20°C | Reconstitute with Assay Buffer. Keep on ice.[4] |
| Deionized Water (ddH₂O) | Room Temperature | For reagent reconstitution. |
| Sample (tissues, cells, serum) | -80°C (long-term) |
Experimental Protocols
Reagent Preparation
-
GDH Assay Buffer: Allow the buffer to warm to room temperature before use.
-
NADH Standard: Reconstitute lyophilized NADH (e.g., 0.5 µmol) with 50 µL of ddH₂O to create a 10 mM stock solution. To generate a 1 mM working standard, dilute 10 µL of the 10 mM stock with 90 µL of Assay Buffer. The reconstituted stock is stable for up to 6 months at -20°C.[4][7]
-
GDH Developer: Reconstitute the lyophilized developer with 0.9 mL of ddH₂O. Mix by pipetting gently; do not vortex. The reconstituted developer is stable for up to 2 months at -20°C.[4][7]
-
GDH Positive Control: Reconstitute the lyophilized enzyme with 220 µL of Assay Buffer. Keep on ice during use and store aliquots at -20°C.[4]
Sample Preparation
-
Tissues: Homogenize ~50 mg of tissue in 200 µL of ice-cold GDH Assay Buffer.[4]
-
Cells: Resuspend 1 x 10⁶ cells in 200 µL of ice-cold GDH Assay Buffer. Lysis can be facilitated by sonication or a Dounce homogenizer on ice.[4]
-
Post-Homogenization: Centrifuge the lysate at 13,000 x g for 10 minutes to pellet insoluble material. The resulting supernatant is the sample for the assay.[4]
-
Serum/Plasma: Serum or plasma samples (5-50 µL) can often be diluted directly in the Assay Buffer and added to the wells.[4]
-
Note: It is recommended to test several dilutions for unknown samples to ensure the readings fall within the linear range of the NADH standard curve.
Assay Procedure (96-well Plate Format)
This protocol is for a colorimetric assay.
Caption: Experimental workflow for the colorimetric GDH activity assay.
-
NADH Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM NADH standard into a series of wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the final volume of each well to 50 µL with GDH Assay Buffer.[4]
-
Sample and Control Wells: Add 5-50 µL of prepared sample to the desired wells. For the positive control, add 2 µL of the reconstituted GDH Positive Control. Adjust the final volume in all sample and control wells to 50 µL with GDH Assay Buffer.[4]
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
82 µL GDH Assay Buffer
-
8 µL GDH Developer
-
10 µL Glutamate (2 M)
-
-
Initiate Reaction: Add 100 µL of the Reaction Mix to each well (standards, samples, and controls). Mix well.
-
Kinetic Measurement:
-
Incubate the plate at 37°C for 3 minutes. Measure the absorbance at 450 nm (this is the initial reading, A₀).[4]
-
Continue to incubate the plate at 37°C, protected from light.
-
Measure the absorbance again at 450 nm after a set time (e.g., 30 to 120 minutes, this is the final reading, A₁).[4] The incubation time will depend on the GDH activity in the samples; choose a time point where the standard curve remains linear.
-
Data Presentation and Analysis
NADH Standard Curve
Subtract the 0 nmol/well standard reading from all other standard readings to correct for background. Plot the background-corrected absorbance values against the corresponding nmol of NADH. The resulting plot should be linear.
Calculation of GDH Activity
-
For each sample, calculate the change in absorbance: ΔA₄₅₀ = A₁ - A₀.
-
Apply the ΔA₄₅₀ value to the NADH standard curve to determine the amount of NADH (B) generated during the incubation time.
-
Calculate the GDH activity using the following formula:
GDH Activity (mU/mL or U/L) = (B / (T * V)) * D
Where:
-
B = Amount of NADH from the standard curve (in nmol).
-
T = Reaction time in minutes (T₁ - T₀).
-
V = Sample volume added to the well (in mL).
-
D = Sample dilution factor.
Unit Definition: 1 U = 1 µmol of NADH generated per minute. 1 mU = 1 nmol of NADH generated per minute.
-
Summary of Assay Parameters
| Parameter | Recommended Value | Source |
| Wavelength | 450 nm (Colorimetric) or 565 nm (MTT) | [4][5] |
| Temperature | 37°C | [4] |
| Incubation Time | 30 - 120 minutes | [4] |
| Sample Volume | 5 - 50 µL | [4] |
| Final Well Volume | 150 µL | [4] |
| Detection Limit | ~0.01 mU | [4][7] |
| Linear Detection Range | 0.4 - 80 U/L (for a 30 min reaction) | [5] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal / No Activity | Inactive enzyme in sample. | Ensure proper sample storage and handling. Use fresh samples. |
| Incorrect reagent preparation. | Re-prepare reagents according to the protocol. Do not vortex developer.[4] | |
| Incorrect wavelength used. | Verify the plate reader settings are correct for the assay (e.g., 450 nm). | |
| High Background | Endogenous NADH in sample. | Prepare a sample background control well containing the sample but no glutamate substrate. Subtract this reading from the sample reading.[8] |
| Contaminated reagents. | Use fresh, high-purity water and reagents. | |
| Non-linear Reaction Rate | Substrate depletion. | Dilute the sample to reduce the reaction rate. |
| Enzyme instability. | Ensure the assay buffer pH and temperature are optimal and stable.[11] | |
| Product inhibition. | Use initial velocity readings for calculations.[12] |
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Iminoglutarate Metabolism with 15N Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Iminoglutarate is a key, yet transient, intermediate in cellular nitrogen metabolism. It is formed during the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, a reaction catalyzed by the enzyme glutamate dehydrogenase (GDH). Due to its instability, direct measurement of iminoglutarate is challenging. However, its metabolic flux can be effectively traced using stable isotope labeling with 15N, followed by mass spectrometry analysis of the stable precursor and product molecules. This application note provides detailed protocols for utilizing 15N isotope labeling to investigate this compound metabolism, which is crucial for understanding amino acid biosynthesis, ammonia detoxification, and cellular redox balance. These pathways are of significant interest in various research areas, including oncology, neurobiology, and metabolic diseases.
Core Concepts and Signaling Pathways
The central pathway for this compound metabolism is the glutamate dehydrogenase (GDH) reaction. This reaction can proceed in two directions:
-
Reductive Amination: α-ketoglutarate reacts with ammonia (NH₃) to form α-iminoglutarate, which is then reduced by NADPH or NADH to yield glutamate.
-
Oxidative Deamination: Glutamate is oxidized to α-iminoglutarate, with the concomitant reduction of NADP⁺ or NAD⁺, and then hydrolyzed to α-ketoglutarate and ammonia.
By supplying cells or tissues with a 15N-labeled nitrogen source, such as 15NH₄Cl, the incorporation of the heavy isotope into glutamate can be monitored over time. The rate of 15N-glutamate formation provides a direct measure of the flux through the GDH pathway and, consequently, the metabolism of the α-iminoglutarate intermediate.
Experimental Protocols
1. Cell Culture and 15N Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or other model systems.
-
Materials:
-
Cell culture medium deficient in the standard nitrogen source (e.g., glutamine-free DMEM)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids
-
15N-Ammonium Chloride (15NH₄Cl, >98% isotopic purity)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Liquid nitrogen
-
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency (typically 70-80%) in complete medium.
-
Prepare the labeling medium by supplementing the nitrogen-deficient base medium with dFBS and the desired concentration of 15NH₄Cl (e.g., 1-4 mM).
-
Aspirate the complete medium from the cells, wash twice with sterile PBS.
-
Add the pre-warmed 15N labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of 15N incorporation.
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until metabolite extraction.
-
2. Metabolite Extraction
-
Materials:
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds and maintaining 4°C
-
Vacuum concentrator or nitrogen evaporator
-
-
Procedure:
-
Resuspend the frozen cell pellet in 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.
-
Store the dried extracts at -80°C until derivatization and analysis.
-
3. Derivatization for GC-MS Analysis
For the analysis of amino acids and organic acids like α-ketoglutarate by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase their volatility.
-
Materials:
-
Pyridine
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMS)
-
Heating block or oven
-
-
Procedure:
-
Resuspend the dried metabolite extract in 50 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMS.
-
Vortex briefly and incubate at 60°C for 1 hour.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
4. GC-MS Analysis
-
Instrumentation: A standard GC-MS system equipped with an autosampler and a suitable capillary column (e.g., DB-5ms).
-
General Parameters (to be optimized for your system):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan mode to identify metabolites and Selected Ion Monitoring (SIM) for quantification of specific ions.
-
-
Data Analysis:
-
Identify the retention times for derivatized glutamate and α-ketoglutarate by running authentic standards.
-
Monitor the mass-to-charge ratios (m/z) for specific fragment ions of these metabolites. For TBDMS derivatives, key fragments will show a mass shift corresponding to the number of incorporated 15N atoms.
-
Calculate the fractional enrichment of 15N in glutamate at each time point by determining the ratio of the peak area of the 15N-labeled ion to the sum of the peak areas of the labeled and unlabeled ions.
-
Data Presentation
The quantitative data from a 15N tracing experiment can be summarized to show the fractional enrichment of 15N in glutamate over time. This reflects the rate of the GDH reaction and thus the flux through the this compound intermediate.
Table 1: Fractional Enrichment of 15N in Glutamate in Cultured Cells
| Time Point (Hours) | Fractional Enrichment of ¹⁵N-Glutamate (%) | Standard Deviation (%) |
| 0 | 0.5 | 0.1 |
| 1 | 15.2 | 1.8 |
| 4 | 45.8 | 3.5 |
| 8 | 68.3 | 4.1 |
| 24 | 85.1 | 2.9 |
Note: The data presented in this table is representative and will vary depending on the cell type, experimental conditions, and the activity of the GDH pathway.
Logical Relationships and Interpretation
The interpretation of the data relies on the logical relationship between the precursor, intermediate, and product.
An increase in the fractional enrichment of 15N in glutamate over time indicates active reductive amination via the GDH pathway. The rate of this increase can be used to calculate the metabolic flux. Conversely, by labeling glutamate with 15N and monitoring the release of 15NH₄⁺, the oxidative deamination pathway can be assessed.
Applications in Drug Development
-
Target Validation: Understanding the flux through the GDH pathway can help validate GDH as a therapeutic target in diseases where its activity is dysregulated, such as certain cancers and neurological disorders.
-
Pharmacodynamic Biomarkers: Measuring the change in 15N incorporation into glutamate in response to a drug candidate can serve as a pharmacodynamic biomarker to assess target engagement and efficacy.
-
Mechanism of Action Studies: Tracing nitrogen metabolism can elucidate the on- and off-target effects of drugs that impact cellular metabolism.
The use of 15N isotope labeling provides a robust and quantitative method for tracing the metabolism of the unstable intermediate, α-iminoglutarate. By carefully designing and executing labeling experiments and analyzing the incorporation of 15N into the stable product, glutamate, researchers can gain valuable insights into the activity of the glutamate dehydrogenase pathway. This information is critical for basic science research and has significant applications in the development of novel therapeutics targeting metabolic pathways.
Application of NMR Spectroscopy for the Structural Analysis of Iminoglutarate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoglutarate is a key intermediate in amino acid metabolism, particularly in the glutamate metabolic pathway. Its transient nature and reactivity make its structural characterization challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and dynamics in solution. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of 2-iminoglutarate. It includes predicted NMR data, detailed experimental protocols for sample preparation and NMR analysis, and a visualization of its relevant metabolic pathway.
Predicted NMR Data for 2-Iminoglutarate
Due to the inherent instability of 2-iminoglutarate in its free form, experimental NMR data is scarce. Therefore, the following ¹H and ¹³C NMR chemical shifts and coupling constants have been predicted using computational methods. These values serve as a valuable reference for the identification and structural confirmation of 2-iminoglutarate in biological samples or synthetic mixtures.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are referenced to a standard (e.g., TMS or DSS) and are dependent on solvent and pH. The following tables summarize the predicted data in a neutral aqueous environment (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Iminoglutarate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | ~2.5 - 2.7 | Triplet | J(H3, H4) ≈ 7-8 |
| H4 | ~2.8 - 3.0 | Triplet | J(H4, H3) ≈ 7-8 |
Note: The imine proton (N-H) is often broad and may be difficult to observe, especially in the presence of exchange with the solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Iminoglutarate
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (COO⁻) | ~175 - 180 |
| C2 (C=N) | ~165 - 170 |
| C3 | ~30 - 35 |
| C4 | ~35 - 40 |
| C5 (COO⁻) | ~180 - 185 |
Experimental Protocols
Protocol 1: In situ Synthesis and Sample Preparation of 2-Iminoglutarate for NMR Analysis
Given the instability of 2-iminoglutarate, in situ generation immediately prior to NMR analysis is recommended.
Materials:
-
α-ketoglutarate
-
Ammonium chloride (NH₄Cl)
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
NMR tube
-
Internal standard (e.g., DSS or TSP)
Procedure:
-
Dissolve Reactants: In a clean vial, dissolve a precisely weighed amount of α-ketoglutarate (e.g., 10 mg) in 0.6 mL of D₂O.
-
Add Ammonia Source: Add an equimolar amount of ammonium chloride to the solution.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically physiological pH ~7.4) using a dilute NaOH solution in D₂O. The formation of the imine is pH-dependent.
-
Internal Standard: Add a small, known amount of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
-
Transfer to NMR Tube: Immediately transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire Data: Proceed with NMR data acquisition without delay to minimize degradation of the this compound.
Protocol 2: 1D ¹H NMR Spectroscopy
Purpose: To obtain a general overview of the proton environment and to identify the characteristic signals of 2-iminoglutarate.
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | Value |
| Pulse Program | zg30 or zgpr (with water suppression) |
| Number of Scans (NS) | 16 - 64 |
| Acquisition Time (AQ) | 2 - 4 s |
| Relaxation Delay (D1) | 5 s |
| Spectral Width (SW) | 12 - 16 ppm |
| Temperature | 298 K (25 °C) |
Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To establish proton-proton coupling networks and confirm the connectivity between the H3 and H4 protons of this compound.
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | Value |
| Pulse Program | cosygpqf |
| Number of Scans (NS) | 4 - 8 per increment |
| Number of Increments (F1) | 256 - 512 |
| Acquisition Time (AQ) | 0.2 - 0.3 s |
| Relaxation Delay (D1) | 1.5 - 2 s |
| Spectral Width (F1 and F2) | 10 - 12 ppm |
| Temperature | 298 K (25 °C) |
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | Value |
| Pulse Program | hsqcedetgpsisp2.2 |
| Number of Scans (NS) | 8 - 16 per increment |
| Number of Increments (F1) | 128 - 256 |
| Acquisition Time (AQ) | 0.1 - 0.2 s |
| Relaxation Delay (D1) | 1.5 - 2 s |
| ¹H Spectral Width (F2) | 10 - 12 ppm |
| ¹³C Spectral Width (F1) | 180 - 200 ppm |
| Temperature | 298 K (25 °C) |
Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the carbon skeleton and the position of the imine group.
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | Value |
| Pulse Program | hmbcgplpndqf |
| Number of Scans (NS) | 16 - 32 per increment |
| Number of Increments (F1) | 256 - 512 |
| Acquisition Time (AQ) | 0.2 - 0.3 s |
| Relaxation Delay (D1) | 1.5 - 2 s |
| ¹H Spectral Width (F2) | 10 - 12 ppm |
| ¹³C Spectral Width (F1) | 200 - 220 ppm |
| Long-range coupling delay | Optimized for ~8 Hz |
| Temperature | 298 K (25 °C) |
Visualizations
Glutamate Metabolism Pathway
The following diagram illustrates the central role of 2-iminoglutarate in the glutamate metabolic pathway, showing its formation from α-ketoglutarate and its subsequent conversion to glutamate.
NMR Experimental Workflow
The logical flow for the structural elucidation of 2-iminoglutarate using NMR spectroscopy is depicted below.
Conclusion
NMR spectroscopy provides an unparalleled ability to characterize the structure of metabolic intermediates like 2-iminoglutarate directly in solution. By combining 1D and 2D NMR techniques, researchers can gain a comprehensive understanding of the molecular structure, confirm its identity, and study its role in metabolic pathways. The protocols and predicted data presented in this document serve as a foundational guide for scientists and professionals in the fields of biochemistry, drug discovery, and metabolic research.
Application Notes and Protocols for Metabolic Flux Analysis Involving the 2-Iminoglutarate Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) to investigate pathways involving the 2-iminoglutarate intermediate. The primary focus is on quantifying the flux through the glutamate dehydrogenase (GDH) reaction, a critical juncture in carbon and nitrogen metabolism where 2-iminoglutarate is a key, albeit transient, intermediate.
Introduction to 2-Iminoglutarate in Metabolic Flux Analysis
2-Iminoglutarate is a transient intermediate in the reversible reaction catalyzed by glutamate dehydrogenase (GDH), which interconverts 2-oxoglutarate and glutamate. This reaction is a pivotal link between the tricarboxylic acid (TCA) cycle and amino acid metabolism, playing a crucial role in ammonia assimilation and nitrogen balance within the cell.[1][2][3][4][5] Due to its transient nature, direct quantification of 2-iminoglutarate for flux analysis is challenging. Therefore, metabolic flux through this pathway is typically inferred by analyzing the isotopic labeling patterns of the stable substrate (2-oxoglutarate) and the product (glutamate) using techniques like ¹³C and ¹⁵N isotopic labeling.[1][4][5]
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[6] By introducing isotopically labeled substrates (e.g., ¹³C-glucose or ¹⁵N-ammonium) and tracking the incorporation of these isotopes into downstream metabolites, a detailed map of cellular metabolic activity can be constructed.
Core Concepts and Principles
The fundamental principle of MFA is to supply a labeled substrate to a biological system at a metabolic steady state and then measure the isotopic enrichment in key metabolites. The distribution of isotopes in these metabolites is a direct consequence of the active metabolic pathways and their relative fluxes. By employing computational models, these labeling patterns can be used to calculate the intracellular reaction rates.
For the GDH pathway, a combination of ¹³C-labeled carbon sources (like glucose or glutamate) and ¹⁵N-labeled nitrogen sources (like ammonium chloride) provides a comprehensive view of both carbon and nitrogen flow.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the general procedure for labeling microbial cells (e.g., E. coli, Pichia pastoris) for MFA studies.
Materials:
-
Microbial strain of interest
-
Defined minimal medium with a specific carbon and nitrogen source
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
-
¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl)
-
Shake flasks or bioreactor
-
Incubator/shaker
Procedure:
-
Pre-culture Preparation: Inoculate a starter culture of the microbial strain in a standard rich medium and grow overnight under optimal conditions.
-
Adaptation to Minimal Medium: Inoculate a fresh culture in the defined minimal medium (containing the unlabeled carbon and nitrogen sources) from the starter culture. Grow the cells to the mid-exponential phase to ensure adaptation to the minimal medium.
-
Isotopic Labeling:
-
For steady-state labeling, harvest the adapted cells by centrifugation and resuspend them in fresh minimal medium containing the ¹³C-labeled substrate and/or ¹⁵N-labeled nitrogen source.
-
Cultivate the cells under the same conditions for a sufficient duration to achieve isotopic steady state (typically 5-6 doublings).
-
-
Monitoring Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting all metabolic activity is crucial for obtaining an accurate snapshot of the intracellular metabolite pool.[7][8][9][10]
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Ice-cold phosphate-buffered saline (PBS)
-
Centrifuge capable of reaching low temperatures
-
Cell scraper (for adherent cells)
Procedure:
-
Rapid Sampling: Withdraw a defined volume of cell culture from the labeling experiment.
-
Quenching: Immediately transfer the cell suspension into a tube containing the pre-chilled quenching solution. The volume of the quenching solution should be at least five times the volume of the cell suspension.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with an ice-cold PBS to remove any remaining extracellular metabolites.
-
Metabolite Extraction:
-
Resuspend the cell pellet in the pre-chilled extraction solvent.
-
Lyse the cells by methods such as sonication or bead beating while keeping the sample on ice.
-
Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.
Protocol 3: GC-MS Analysis of Glutamate Isotopomers
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the isotopic labeling patterns of amino acids.[11][12]
Materials:
-
Dried metabolite extract
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
-
Appropriate GC column for amino acid analysis
Procedure:
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Add the derivatization reagent to the dried extract and incubate at a suitable temperature (e.g., 70°C) to facilitate the derivatization of amino acids.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient in the GC oven to separate the derivatized amino acids.
-
Operate the mass spectrometer in either full scan mode to identify the metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopomers.
-
-
Data Analysis:
-
Identify the peak corresponding to derivatized glutamate based on its retention time and mass spectrum.
-
Determine the mass isotopomer distribution (MID) of glutamate by analyzing the relative intensities of the mass fragments.
-
Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.
-
Data Presentation
The quantitative data obtained from MFA studies are typically presented in tables that summarize the metabolic fluxes through key reactions.
Table 1: Metabolic Fluxes in the Central Carbon Metabolism of Pichia pastoris
| Reaction | Flux (mmol/gDCW/h) on Glucose | Flux (mmol/gDCW/h) on Glucose/Glutamate |
| EMP entry reaction | 1.00 ± 0.05 | 1.50 ± 0.07 |
| PPP oxidative branch | 0.80 ± 0.04 | 0.65 ± 0.03 |
| Upstream TCA cycle | 0.90 ± 0.06 | 0.92 ± 0.05 |
| Downstream TCA cycle | 0.60 ± 0.04 | 1.00 ± 0.06 |
| Glutamate Dehydrogenase (GDH) | 0.25 ± 0.02 | 0.40 ± 0.03 |
Data adapted from a study on high β-galactosidase-producing Pichia pastoris.[6]
Table 2: Ammonia Assimilation Fluxes in E. coli
| Strain | Glutamate Dehydrogenase (GDH) Flux (%) | Glutamine Synthetase (GS) Flux (%) |
| Wild Type | 27.6 | 72.4 |
| ΔGOGAT | 76.7 | 23.3 |
Data represents the percentage of total ammonium assimilation flux. Adapted from flux balance analysis of the ammonia assimilation network in E. coli.[4]
Mandatory Visualizations
Caption: Glutamate dehydrogenase (GDH) pathway.
Caption: Metabolic Flux Analysis Workflow.
Caption: Principle of Metabolic Flux Analysis.
References
- 1. Flux balance analysis of ammonia assimilation network in E. coli predicts preferred regulation point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics‐driven quantitative analysis of ammonia assimilation in E. coli | Molecular Systems Biology [link.springer.com]
- 3. Metabolomics-driven quantitative analysis of ammonia assimilation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Flux Balance Analysis of Ammonia Assimilation Network in E. coli Predicts Preferred Regulation Point - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined 13C-assisted metabolomics and metabolic flux analysis reveals the impacts of glutamate on the central metabolism of high β-galactosidase-producing Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospec.net [biospec.net]
- 11. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Iminoglutarate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of iminoglutarate, a key intermediate in lysine degradation, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of this compound, derivatization is a mandatory step to enable its analysis by GC-MS.[1][2] This process chemically modifies the analyte to increase its volatility and thermal stability.[3]
The protocols described herein are based on established methods for the derivatization of structurally similar compounds, such as imino acids and amino acids, as direct, validated methods for this compound are not widely available in scientific literature. The presented methodologies, therefore, serve as a robust starting point for method development and validation. Two primary derivatization techniques are presented: silylation and alkylation.
Overview of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the functional groups present in the target molecule. This compound possesses two carboxylic acid groups and a secondary amine (imine group), all of which contain active hydrogens that can be replaced by a nonpolar group.
-
Silylation: This is a common and effective technique for derivatizing compounds with active hydrogens, such as those found in this compound.[1] Silylating reagents replace the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are generally more stable and less susceptible to hydrolysis than TMS derivatives.[1]
-
Alkylation: This method involves the reaction of the acidic protons of the carboxylic acid groups and the nitrogen proton of the imine group with an alkylating agent. Chloroformates are frequently used for this purpose, converting carboxylic acids to esters and amines to carbamates in a single step. This method is known for its rapid reaction times and the stability of the resulting derivatives.
Data Presentation: Comparison of Derivatization Agents
The selection of the appropriate derivatization agent is crucial for achieving optimal analytical performance. The following table summarizes the characteristics of recommended reagents for the derivatization of this compound.
| Derivatization Agent | Abbreviation | Target Functional Groups | Derivative Type | Key Advantages | Potential Considerations |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Carboxyl, Imine | TBDMS | Forms stable derivatives, less moisture sensitive than other silylating agents.[1] | May require higher temperatures and longer reaction times.[1] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane | BSTFA + 1% TMCS | Carboxyl, Imine | TMS | Highly reactive, often requires milder conditions. | Derivatives can be moisture-sensitive.[1] |
| Propyl chloroformate | PCF | Carboxyl, Imine | Propyl ester, Propyl carbamate | Rapid, one-step reaction. Stable derivatives.[4][5] | Requires careful pH control during the reaction. |
Quantitative Analysis
The following table presents hypothetical quantitative data for the GC-MS analysis of derivatized this compound. These values are intended as a guide and must be determined experimentally during method validation.
| Derivative | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linearity (R²) |
| This compound-bis(TBDMS) | 15-18 | 0.1 - 1.0 | 0.5 - 5.0 | >0.99 |
| This compound-dipropyl ester, N-propyl carbamate | 12-15 | 0.5 - 2.0 | 1.0 - 10.0 | >0.99 |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound using silylation and alkylation.
Protocol 1: Silylation using MTBSTFA
This protocol is adapted from established methods for the derivatization of amino acids.[1]
Materials:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample or standard solution containing this compound into a GC-MS vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all water as it can interfere with the silylation reaction.[1]
-
Derivatization:
-
Add 50 µL of anhydrous acetonitrile to the dried residue.
-
Add 50 µL of MTBSTFA.
-
For samples that are difficult to derivatize, 10 µL of anhydrous pyridine can be added as a catalyst.
-
-
Reaction: Tightly cap the vial and heat at 70-100°C for 1-4 hours. The optimal temperature and time should be determined experimentally.[1]
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Protocol 2: Alkylation using Propyl Chloroformate (PCF)
This protocol is based on the derivatization of pipecolic acid, a structural analog of this compound.[4][5]
Materials:
-
This compound standard or sample extract
-
Propyl chloroformate (PCF)
-
Propanol
-
Pyridine
-
Chloroform
-
Sodium bicarbonate solution (1 M)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Place 100 µL of the aqueous sample or standard in a microcentrifuge tube.
-
Derivatization:
-
Add 320 µL of a propanol/pyridine mixture (4:1 v/v) and vortex briefly.
-
Add 40 µL of PCF, vortex for 30 seconds.
-
Add 40 µL of PCF again and vortex for 30 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform and vortex for 1 minute.
-
Add 400 µL of 1 M sodium bicarbonate solution and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
-
Isolation: Transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic phase to a GC-MS vial with an insert for injection.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Range | m/z 50-600 |
Visualizations
The following diagrams illustrate the experimental workflow and a representative chemical reaction for the derivatization of this compound.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Iminoglutarate in Plant Nitrogen Uptake and Assimilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is an essential macronutrient for plant growth and development, forming the backbone of amino acids, nucleic acids, and chlorophyll. Understanding the intricate pathways of nitrogen uptake and assimilation is paramount for developing strategies to improve crop yield and resilience. This document provides a detailed overview of the role of 2-iminoglutarate, a transient but critical intermediate in nitrogen metabolism. While its direct signaling functions are not yet well-established, its position at the crossroads of carbon and nitrogen metabolism, primarily through the action of Glutamate Dehydrogenase (GDH) and Glutamate Synthase (GOGAT), makes it a key molecule of interest.
These application notes provide protocols for studying the enzymes that metabolize 2-iminoglutarate and for the analytical approaches to quantify related metabolites. The information is intended to guide researchers in designing experiments to further elucidate the dynamics of nitrogen assimilation in plants.
Metabolic Significance of 2-Iminoglutarate
2-Iminoglutarate is a short-lived intermediate in two key enzymatic reactions that are central to nitrogen assimilation and metabolism in plants:
-
Glutamate Dehydrogenase (GDH) Reaction : GDH catalyzes the reversible amination of 2-oxoglutarate to glutamate.[1] In this reaction, 2-iminoglutarate is formed as an enzyme-bound intermediate. While the primary role of GDH in plants is now considered to be the deamination of glutamate to provide 2-oxoglutarate for the TCA cycle, especially under carbon-limiting conditions, the reverse reaction can occur under conditions of high ammonia.[2]
-
Glutamate Synthase (GOGAT) Reaction : As part of the primary nitrogen assimilation pathway (the GS-GOGAT cycle), GOGAT catalyzes the transfer of the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. The reaction mechanism involves the formation of 2-iminoglutarate from 2-oxoglutarate and ammonia (channeled from glutamine), which is then reduced to glutamate. The alpha subunit of GOGAT is responsible for the transport of electrons to 2-iminoglutarate.[3]
Quantitative Data Summary
Due to the transient and unstable nature of 2-iminoglutarate, direct quantification of its in vivo concentration in plant tissues is technically challenging and not widely reported in the literature. However, the kinetic properties of the enzymes responsible for its formation and consumption provide valuable insights into the potential flux through this intermediate.
Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH) in Plants
| Plant/Organism | Enzyme | Substrate | K_m_ (mM) | V_max_ (IU/mg) | k_cat_/K_m_ (mM⁻¹min⁻¹) | Reference |
| Corynebacterium glutamicum | GdhA | 2-Oxoglutarate | 2.534 | 0.809 | 3.193 | [4][5] |
| Glutamate | 87.428 | 0.544 | 0.0311 | [4][5] | ||
| NADPH | 0.166 | - | 92.655 | [4][5] | ||
| NADP⁺ | 0.505 | - | 26.554 | [4][5] | ||
| Corynebacterium glutamicum | GdhB | 2-Oxoglutarate | 4.109 | 0.977 | 2.378 | [4] |
| Glutamate | 47.378 | 0.277 | 0.0586 | [4] | ||
| NADPH | 0.0382 | - | - | [4] | ||
| NADH | 3.133 | - | - | [4] | ||
| Aspergillus niger | AnGDH | NADPH | Increased in mutants | - | Decreased in mutants | [6] |
| Arabidopsis thaliana | AtGDH1 | 2-Oxoglutarate | 0.20 | - | ~6x higher than AtGDH2 | [1] |
| Arabidopsis thaliana | AtGDH2 | 2-Oxoglutarate | 0.61 | - | - | [1] |
Table 2: Ammonium Concentrations in Phloem Sap of Tobacco Plants under Different Conditions
| Plant Condition | Relative NH₄⁺ Concentration | Reference |
| Nitrogen Limited (NL) | 1 | [7] |
| Ammonium Fertilized (NH₄⁺) | 16 | [7] |
| Untransformed Control | 1 | [7] |
| Fd-GOGAT Antisense | 2 | [7] |
Signaling Pathways and Logical Relationships
Based on current understanding, 2-iminoglutarate is a metabolic intermediate rather than a signaling molecule that initiates a downstream cascade. Its significance lies in its position within the core nitrogen assimilation pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Glutamate Dehydrogenase (GDH) Activity
This protocol measures the aminating activity of GDH by monitoring the oxidation of NADH or NADPH.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM PMSF
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
200 mM Ammonium Sulfate (or Ammonium Chloride)
-
100 mM 2-Oxoglutarate (α-Ketoglutarate)
-
10 mM NADH (or NADPH)
-
Bovine Serum Albumin (BSA) for protein quantification
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Protein Extraction: a. Homogenize 100-200 mg of fresh plant tissue in 1 mL of ice-cold Extraction Buffer using a pre-chilled mortar and pestle. b. Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (crude enzyme extract) and keep it on ice. d. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay) with BSA as a standard.
-
Enzyme Assay: a. Prepare a 1 mL reaction mixture in a cuvette containing:
- 850 µL Assay Buffer
- 50 µL 200 mM Ammonium Sulfate (final concentration 10 mM)
- 50 µL 100 mM 2-Oxoglutarate (final concentration 5 mM)
- 25-50 µL of crude enzyme extract (adjust volume for linear reaction rate) b. Mix gently by inverting the cuvette and incubate at 30°C for 3 minutes to equilibrate. c. Initiate the reaction by adding 25 µL of 10 mM NADH (or NADPH) (final concentration 0.25 mM). d. Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. e. Record the linear rate of change in absorbance per minute (ΔA₃₄₀/min). f. Run a control reaction without 2-oxoglutarate to correct for non-specific NADH/NADPH oxidation.
-
Calculation of Activity:
-
GDH Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (6.22 * mg protein in assay * light path (cm))
-
The molar extinction coefficient for NADH/NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Protocol 2: Spectrophotometric Assay for Glutamate Synthase (GOGAT) Activity
This protocol measures NADH-GOGAT activity by monitoring the oxidation of NADH.
Materials:
-
Plant tissue (e.g., roots, non-photosynthetic tissues)
-
Extraction Buffer (as in Protocol 1)
-
Assay Buffer: 50 mM KH₂PO₄-KOH (pH 7.5)
-
200 mM L-Glutamine
-
200 mM 2-Oxoglutarate
-
10 mM NADH
-
20 mM Aminooxyacetate (AOA), a transaminase inhibitor
Procedure:
-
Protein Extraction: Follow the same procedure as in Protocol 1.
-
Enzyme Assay: a. Prepare a 1 mL reaction mixture in a cuvette containing:
- 800 µL Assay Buffer
- 50 µL 200 mM L-Glutamine (final concentration 10 mM)
- 50 µL 200 mM 2-Oxoglutarate (final concentration 10 mM)
- 50 µL 20 mM AOA (final concentration 1 mM)
- 25-50 µL of crude enzyme extract b. Mix gently and incubate at 30°C for 3 minutes. c. Initiate the reaction by adding 100 µL of 10 mM NADH (final concentration 1 mM). d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. e. Run control reactions lacking either L-glutamine or 2-oxoglutarate to correct for background NADH oxidation.[8]
-
Calculation of Activity: Use the same formula as in Protocol 1.
Protocol 3: Theoretical Framework for this compound Quantification by GC-MS
Direct quantification of 2-iminoglutarate is challenging due to its instability. This protocol outlines a theoretical workflow based on established methods for related metabolites.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Solvent: 80% Methanol, pre-chilled to -20°C
-
Internal Standard (e.g., ¹³C-labeled glutamate)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Metabolite Extraction: a. Flash-freeze ~50 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Add 1 mL of pre-chilled 80% methanol containing the internal standard. d. Vortex vigorously for 1 minute. e. Incubate at -20°C for 2 hours to precipitate proteins. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube.
-
Derivatization: a. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). b. Add 50 µL of pyridine to the dried extract to dissolve it. c. Add 80 µL of MSTFA + 1% TMCS. d. Vortex and incubate at 60°C for 60 minutes.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a standard temperature program, for example: start at 70°C, hold for 1 min, ramp to 310°C at 5°C/min, hold for 10 min. c. Set the mass spectrometer to scan a suitable mass range (e.g., 50-600 m/z) or to use selected ion monitoring (SIM) if a derivatized standard of 2-iminoglutarate is available to determine characteristic ions.
-
Data Analysis: a. Identify the peak corresponding to the derivatized 2-iminoglutarate based on its retention time and mass spectrum (this would require a synthetic standard). b. Quantify the peak area relative to the internal standard.
Note: The instability of 2-iminoglutarate may require rapid quenching and extraction protocols. LC-MS/MS with a HILIC column could be an alternative approach, potentially avoiding the need for derivatization, but would still require a stable, labeled internal standard for accurate quantification.
Experimental Workflow Visualization
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. Qualitative network models and genome-wide expression data define carbon/nitrogen-responsive molecular machines in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Transcriptomic and enzymatic analysis reveals the roles of glutamate dehydrogenase in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate Dehydrogenase of Tobacco Is Mainly Induced in the Cytosol of Phloem Companion Cells When Ammonia Is Provided Either Externally or Released during Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Simulating Iminoglutarate Metabolic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to simulating the iminoglutarate metabolic pathway using contemporary software and modeling tools. This document outlines protocols for model building, simulation, and analysis, and includes curated quantitative data and visualizations to facilitate a deeper understanding of this critical metabolic juncture.
Introduction to this compound Metabolism
This compound is a key intermediate in amino acid metabolism, primarily formed during the reversible oxidative deamination of glutamate to α-ketoglutarate, a reaction catalyzed by glutamate dehydrogenase (GDH). This reaction is a crucial link between carbon and nitrogen metabolism, playing a vital role in processes such as ammonia detoxification, neurotransmitter recycling, and the synthesis of other amino acids.[1] Understanding the dynamics of this pathway is essential for research in metabolic diseases, neuroscience, and for the development of novel therapeutics targeting these processes.
Software and Modeling Tools
A variety of software tools are available for the construction, simulation, and analysis of metabolic models. The choice of tool often depends on the specific research question, whether it involves steady-state flux analysis or dynamic kinetic modeling.
Recommended Software:
-
COPASI (Complex Pathway Simulator): A user-friendly, stand-alone application for kinetic modeling of biochemical networks. It allows for time-course simulations, metabolic control analysis, parameter estimation, and optimization.[2]
-
CellDesigner: A graphical user interface for constructing and visualizing biochemical networks. It supports the Systems Biology Markup Language (SBML) and can be integrated with simulation engines like COPASI.[3][4]
-
RAVEN Toolbox: A MATLAB-based toolbox for genome-scale metabolic model reconstruction, analysis, and visualization. It is particularly powerful for flux balance analysis (FBA).[5][6]
-
COBRA Toolbox: Another widely used MATLAB toolbox for constraint-based reconstruction and analysis of metabolic networks, offering a comprehensive suite of FBA-related methods.
Databases for Pathway Information:
-
KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system, from the cell to the ecosystem, especially from genomic and molecular-level information.
-
MetaCyc: A curated database of experimentally elucidated metabolic pathways from all domains of life.[7][8][9]
-
BioModels Database: A repository of curated, peer-reviewed, quantitative models of biological systems, often in SBML format.[8]
Modeling the this compound Pathway
A robust model is the foundation of any simulation study. The following sections outline the steps to create a model of the this compound pathway.
Pathway Definition
The core of the this compound pathway is the reversible reaction catalyzed by Glutamate Dehydrogenase (GDH):
Glutamate + NAD(P)+ <=> α-Iminoglutarate + NAD(P)H + H+
α-Iminoglutarate is then hydrolyzed to α-Ketoglutarate and Ammonia:
α-Iminoglutarate + H2O <=> α-Ketoglutarate + NH3
For a comprehensive model, it is crucial to include surrounding reactions that influence the concentrations of glutamate and α-ketoglutarate, such as transamination reactions and the Tricarboxylic Acid (TCA) cycle.
A simplified network diagram is presented below:
Model Creation in SBML
The Systems Biology Markup Language (SBML) is the standard format for representing computational models of biological processes. Tools like CellDesigner provide a graphical interface to build models that can be exported as SBML files.
Protocol for Creating an SBML Model in CellDesigner:
-
Launch CellDesigner: Open the CellDesigner application.
-
Define Compartments: Create a new model and define compartments (e.g., "mitochondrion").
-
Add Species: From the component palette, add species (metabolites) such as Glutamate, α-Ketoglutarate, α-Iminoglutarate, NAD+, NADH, etc., to the appropriate compartments.
-
Add Reactions: Add the GDH reaction and other relevant reactions. Connect the species to the reactions as substrates and products.
-
Define Reaction Kinetics: For each reaction, specify the kinetic law (e.g., Michaelis-Menten). Input the kinetic parameters (Km, Vmax) which can be obtained from literature or experimental data (see Table 1).
-
Export to SBML: Once the model is complete, export it as an SBML file (.xml or .sbml).
Simulation and Analysis
This section provides protocols for performing two common types of metabolic simulations: kinetic modeling and flux balance analysis.
Kinetic Modeling with COPASI
Kinetic modeling simulates the dynamic behavior of a metabolic system over time, providing insights into how metabolite concentrations and reaction rates change.
Protocol for Time-Course Simulation in COPASI:
-
Import SBML Model: Launch COPASI and import the SBML model of the this compound pathway.
-
Check Model Integrity: Verify that all species, reactions, and kinetic parameters have been imported correctly.
-
Set Initial Conditions: Define the initial concentrations of all species in the "Model" -> "Species" section.
-
Configure Time-Course Simulation:
-
Navigate to the "Tasks" -> "Time-Course" section.
-
Set the duration of the simulation (e.g., 1000 seconds) and the number of intervals.
-
Select a numerical solver (e.g., LSODA).
-
-
Run Simulation: Click the "Run" button to start the simulation.
-
Analyze Results:
-
The results will be displayed as plots of species concentrations and reaction fluxes over time.
-
The raw data can be exported for further analysis.
-
Flux Balance Analysis (FBA) with RAVEN Toolbox
FBA is a mathematical method for simulating metabolism at a steady state.[10] It is particularly useful for predicting the optimal distribution of metabolic fluxes for a given objective, such as maximizing biomass production.
Protocol for FBA in RAVEN Toolbox (MATLAB):
-
Load Model: Start MATLAB and load the RAVEN Toolbox. Import the metabolic model, which should be in a genome-scale format if available, or a smaller, curated model.
-
Define Constraints:
-
Set the upper and lower bounds for reaction fluxes. For example, define the uptake rate of glucose and ammonia.
-
Irreversible reactions should have a lower bound of 0.
-
-
Set Objective Function: Define the biological objective to be optimized. This is often the biomass reaction, which represents cell growth. For specific questions about this compound metabolism, the objective could be to maximize the flux through GDH.
-
Run FBA: Use the solveLP function in RAVEN to perform the FBA.
-
Analyze Flux Distribution: The output will be a vector of flux values for each reaction in the model. Analyze the fluxes through the this compound pathway and connected pathways.
Data Presentation
Quantitative data is crucial for building and validating metabolic models. The following tables summarize key kinetic parameters for Glutamate Dehydrogenase and example metabolic fluxes.
Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)
| Organism/Tissue | Substrate | Coenzyme | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Bovine Liver | Glutamate | NAD+ | 1.0 - 2.5 | 30 - 50 | [11][12] |
| Bovine Liver | α-Ketoglutarate | NADH | 0.07 - 0.1 | 10 - 15 | [11] |
| Rat Brain | Glutamate | NAD+ | ~2.0 | Not specified | [12] |
| Mouse Liver | Glutamate | NAD+ | 1.92 | ~0.2 (in situ) | [12] |
| Mouse Liver | Glutamate | NADP+ | 1.66 | ~0.08 (in situ) | [12] |
Table 2: Example Metabolic Fluxes in Brain Tissue
| Flux | Condition | Rate (nmol/min/mg protein) | Reference |
| α-Ketoglutarate Synthesis | Active Metabolism | 142 | [13] |
| Glutamate + α-Ketoglutarate Efflux | Active Metabolism | 95 | [13] |
| α-Ketoglutarate -> Glutamate | Cultured Astrocytes | 0.15 - 0.25 | [14] |
| Glutamate -> α-Ketoglutarate | Cultured Astrocytes | 0.05 - 0.1 | [14] |
Experimental Protocols
Computational models should be validated with experimental data. The following protocol outlines a common method for measuring GDH activity.
Protocol for Measuring Glutamate Dehydrogenase Activity:
This protocol is based on the spectrophotometric measurement of NAD(P)H production or consumption.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glutamate solution (substrate)
-
NAD(P)+ solution (coenzyme)
-
Enzyme extract (from tissue or cell lysate)
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the reaction buffer, glutamate solution, and NAD(P)+ solution.
-
Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the enzyme extract to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.
-
Monitor Absorbance: Record the change in absorbance over time for a period where the reaction rate is linear. The production of NAD(P)H will result in an increase in absorbance at 340 nm.
-
Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. Use the Beer-Lambert law and the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) to calculate the rate of NAD(P)H formation and thus the enzyme activity.
Conclusion
The simulation of the this compound metabolic pathway offers a powerful approach to understanding its complex regulation and its role in cellular metabolism. By combining robust modeling tools like COPASI and the RAVEN Toolbox with high-quality experimental data, researchers can gain valuable insights that can inform drug development and the study of metabolic diseases. The protocols and data provided in these application notes serve as a starting point for researchers to embark on their own simulation studies of this pivotal metabolic pathway.
References
- 1. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. fun.bio.keio.ac.jp [fun.bio.keio.ac.jp]
- 4. celldesigner.org [celldesigner.org]
- 5. RAVEN 2.0: A versatile toolbox for metabolic network reconstruction and a case study on Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformatics.ai.sri.com [bioinformatics.ai.sri.com]
- 7. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioModels [ebi.ac.uk]
- 9. [PDF] Kinetic modeling of metabolic pathways: application to serine biosynthesis. | Semantic Scholar [semanticscholar.org]
- 10. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of brain mitochondrial glutamate and alpha-ketoglutarate transport under physiologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the detection of unstable iminoglutarate in biological samples.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the detection of the unstable metabolite, α-iminoglutarate, in biological samples. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is α-iminoglutarate and why is it significant?
A1: α-iminoglutarate is a key intermediate in amino acid metabolism, formed during the reductive amination of α-ketoglutarate by the enzyme glutamate dehydrogenase.[1][2] Its position at the crossroads of carbon and nitrogen metabolism makes it a critical molecule for understanding cellular metabolic flux and certain enzymatic mechanisms.[3]
Q2: What makes α-iminoglutarate so difficult to detect in biological samples?
A2: The primary challenge is its inherent instability. α-iminoglutarate is a transient intermediate that exists in equilibrium with α-ketoglutarate and ammonia.[1][2] In the presence of reducing agents like NADPH, it is rapidly converted to glutamate. This chemical lability means it can easily degrade during sample collection, extraction, and analysis, making direct and accurate quantification highly challenging.
Q3: What are the main analytical strategies for measuring α-iminoglutarate?
A3: Direct measurement is difficult, so a combination of strategies is often employed. The most common approaches involve rapid quenching of enzymatic activity followed by analysis using separation techniques coupled with sensitive detection. These include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), almost always paired with Mass Spectrometry (MS) for specificity and sensitivity.[4][5][6] Due to the polar and unstable nature of the molecule, chemical derivatization is typically required to improve its stability and chromatographic behavior.[7]
Troubleshooting Guide
Problem 1: Low or No Detectable Iminoglutarate Signal
Q: My assay shows very low or no signal for this compound. What are the likely causes and solutions?
A: This is the most common issue and can stem from several stages of the experimental workflow.
-
Possible Cause 1: Analyte Degradation During Sample Preparation.
-
Explanation: Enzymatic activity in biological samples can rapidly convert this compound to other metabolites.[8][9] The inherent chemical instability of the imine functional group also leads to rapid hydrolysis back to α-ketoglutarate.
-
Solution:
-
Rapid Quenching: Immediately stop all enzymatic activity upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by adding a cold quenching solution (e.g., -80°C methanol or acetonitrile).
-
Enzyme Inhibition: For tissue homogenates, consider using a cocktail of enzyme inhibitors. Citric acid, for example, has been shown to inhibit arginase activity, demonstrating the principle of using specific inhibitors to prevent analyte loss.[8]
-
Heat Stabilization: Rapid heating of blood spots or other samples to denature enzymes can be an effective, additive-free method for preserving unstable analytes.[9] However, the thermal stability of this compound itself must be considered.
-
-
-
Possible Cause 2: Inefficient or Incomplete Derivatization.
-
Explanation: Derivatization is critical for making this compound stable and volatile enough for GC-MS or for improving its detection in LC-MS.[10] The reaction may be incomplete due to suboptimal conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Silylation reagents (e.g., BSTFA, MTBSTFA) are highly sensitive to moisture, which can consume the reagent and prevent the reaction from completing. Ensure all solvents and samples are as dry as possible.
-
Optimize Reaction Parameters: The reaction time and temperature are crucial. Some derivatizations require elevated temperatures (e.g., 60-100°C) and extended incubation times (e.g., 30 minutes to several hours) to proceed to completion. These parameters must be optimized for your specific analyte and derivatizing agent.
-
Select the Right Reagent: The choice of reagent is critical. For GC-MS, silylation is common. For HPLC, reagents like dansyl chloride can be used to add a fluorescent tag.[11]
-
-
Problem 2: Poor Chromatographic Peak Shape or Resolution
Q: I am seeing broad, tailing, or poorly resolved peaks for my analyte. How can I improve my chromatography?
A: Poor peak shape often indicates undesirable interactions between the analyte and the chromatographic system or co-elution with interfering substances.
-
Possible Cause 1: Inappropriate Column Chemistry.
-
Explanation: this compound and related keto/amino acids are highly polar. Traditional reversed-phase (e.g., C18) columns may not provide sufficient retention, leading to elution near the solvent front and poor separation from other polar matrix components.
-
Solution:
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of polar compounds and is an excellent choice for this type of analysis.[12]
-
Ion-Pairing Chromatography: Using ion-pairing agents in the mobile phase can improve the retention and peak shape of charged analytes on reversed-phase columns.[4]
-
-
-
Possible Cause 2: Matrix Interference.
-
Explanation: Biological samples are complex mixtures. Other endogenous compounds can co-elute with your analyte, distorting its peak shape and interfering with detection.[4]
-
Solution:
-
Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering classes of compounds before analysis.
-
Adjust Chromatographic Gradient: Optimize the mobile phase gradient to better resolve the analyte from nearby peaks.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between your analyte and interfering compounds with the same nominal mass, providing greater specificity.
-
Employ Tandem Mass Spectrometry (MS/MS): By monitoring a specific fragmentation pattern (Selected Reaction Monitoring, SRM), you can selectively detect your analyte even if it co-elutes with other compounds.[4]
-
-
Problem 3: High Variability Between Replicates
Q: My results are not reproducible across different injections or sample preparations. What could be the cause?
A: High variability points to inconsistencies in sample handling, preparation, or the stability of the derivatized product.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Explanation: Given the instability of this compound, even small variations in the time between sample collection, quenching, and extraction can lead to significant differences in the measured amount.[13]
-
Solution:
-
Standardize Workflow: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all sample handling steps. Use timers to ensure consistent incubation periods.
-
Use an Internal Standard: Add a stable, isotopically labeled version of your analyte (if available) or a structurally similar compound at the very beginning of the sample preparation process. This will help correct for variability in extraction efficiency, derivatization yield, and injection volume.[8]
-
-
-
Possible Cause 2: Instability of the Derivatized Analyte.
-
Explanation: While derivatization increases stability, some derivatives can still be susceptible to degradation over time, especially if exposed to moisture.
-
Solution:
-
Analyze Samples Immediately: Analyze derivatized samples as soon as possible after preparation.
-
Control Storage Conditions: If immediate analysis is not possible, store the derivatized samples under controlled conditions (e.g., capped tightly at -20°C or -80°C) and evaluate their stability over time to determine an acceptable storage window.
-
-
Data and Methodologies
Data Presentation
Table 1: Comparison of Key Analytical Platforms for this compound Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Requirement for Derivatization | Mandatory (to increase volatility and stability) | Often required (to improve stability and chromatography) but direct analysis on HILIC is possible. |
| Sensitivity | High, especially with specific derivatization agents. | Very High, especially with tandem MS (SRM mode).[4] |
| Specificity | Good, but can be limited by isomeric interferences. | Excellent, especially with MS/MS which provides structural confirmation.[4] |
| Throughput | Lower, due to longer run times and sample prep. | Higher, with faster chromatographic methods like UHPLC. |
| Common Issues | Incomplete derivatization, thermal degradation of analyte.[7] | Matrix effects (ion suppression), poor retention of polar analytes on standard columns.[8] |
Table 2: Common Derivatization Reagents for Amine and Carbonyl Group Analysis
| Reagent Class | Example Reagent | Target Functional Group(s) | Typical Use | Key Considerations |
| Silylating Agents | BSTFA, MTBSTFA | Amine, Carboxyl, Hydroxyl | GC-MS | Highly sensitive to moisture; reaction requires heat. |
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amine, Hydroxyl | GC-MS | Produces stable derivatives; can be corrosive. |
| Chloroformates | Ethyl Chloroformate | Amine, Carboxyl | GC-MS | Reaction can be performed in an aqueous medium.[14] |
| Fluorescent Labels | Dansyl Chloride | Primary & Secondary Amines | HPLC-Fluorescence | Adds a highly fluorescent tag for sensitive detection.[11] |
| UV-Vis Labels | o-Phthalaldehyde (OPA) | Primary Amines | HPLC-UV/Vis or Fluorescence | Rapid reaction at room temperature; derivatives can be unstable.[15] |
Experimental Protocols
Protocol 1: General Sample Stabilization and Extraction
-
Quenching: Immediately upon collection, add the biological sample (e.g., 100 µL plasma or cell suspension) to 4 volumes (400 µL) of ice-cold (-80°C) quenching solution (e.g., 80% Methanol). Vortex vigorously for 30 seconds.
-
Homogenization (for tissues): If using tissue, homogenize in the cold quenching solution using a bead beater or similar device.
-
Protein Precipitation: Incubate the mixture at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. This extract contains the polar metabolites.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract is now ready for derivatization.
Protocol 2: Silylation Derivatization for GC-MS Analysis
Note: This procedure must be performed under anhydrous conditions.
-
Reagent Preparation: Prepare the derivatization reagent by mixing N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.
-
Reaction: Add 50 µL of the derivatization reagent and 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to the dried metabolite extract from Protocol 1.
-
Incubation: Cap the vial tightly and vortex. Incubate at 70°C for 60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Caption: A generalized workflow for the detection of unstable metabolites like this compound.
Caption: The reversible formation and subsequent reduction of α-iminoglutarate.
Caption: A decision-making flowchart for troubleshooting low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis of -iminoglutarate formation from -ketoglutarate and ammonia by bovine glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 14. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glutamate Dehydrogenase Assays for Iminoglutarate Yield
Welcome to the technical support center for optimizing glutamate dehydrogenase (GDH) assay conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to maximize the yield of the iminoglutarate intermediate in GDH-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maximizing this compound yield in a standard glutamate dehydrogenase (GDH) assay?
A1: The primary challenge is the transient nature of the α-iminoglutarate intermediate. In the GDH-catalyzed reaction, the conversion of glutamate to α-ketoglutarate proceeds through this imine intermediate. However, it is rapidly reduced by NAD(P)H to form the final product, glutamate. Therefore, standard assays focused on measuring NAD(P)H formation do not reflect the concentration of the intermediate. To maximize this compound yield, the reaction equilibrium needs to be shifted to favor its formation and accumulation, and its rapid reduction must be prevented or accounted for.
Q2: How does pH influence the yield of this compound?
A2: pH is a critical parameter for optimizing this compound yield. The GDH-catalyzed oxidative deamination of glutamate is favored at a more alkaline pH (typically 7.75 to 8.00).[1] Conversely, a lower pH favors the reverse reaction, the reductive amination of α-ketoglutarate. By increasing the pH, you can shift the equilibrium towards the formation of α-iminoglutarate and ammonia. However, extremely high pH values (>10.0) may be required to strongly favor glutamate oxidation in vitro.[2]
Q3: What role do allosteric regulators like ADP and GTP play in modulating this compound formation?
A3: Allosteric regulators are crucial for fine-tuning GDH activity and can be leveraged to maximize this compound yield.
-
ADP (Activator): ADP is a key allosteric activator of GDH.[3] It generally enhances the overall reaction rate. By activating the enzyme, particularly under non-saturating substrate conditions, ADP can increase the flux through the oxidative deamination pathway, leading to a higher production of the this compound intermediate. ADP activation is more pronounced at a higher pH.[3]
-
GTP (Inhibitor): GTP is a potent allosteric inhibitor of GDH.[3] It slows down the overall reaction rate. While seemingly counterintuitive, under specific conditions, partial inhibition by GTP could potentially be used to control the reaction kinetics and allow for the accumulation of the intermediate before its subsequent reduction, though this approach requires careful titration.
Q4: How can I detect and quantify the unstable this compound intermediate?
A4: Direct quantification of the unstable α-iminoglutarate intermediate is challenging. A common and effective strategy is to "trap" the intermediate by reducing it to a stable product, glutamate, using a strong reducing agent that is not a cofactor for the enzyme. Sodium borohydride is frequently used for this purpose.[2][4] The trapped glutamate can then be derivatized and quantified using methods such as high-performance liquid chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable this compound yield. | The reaction equilibrium favors the reverse reaction (reductive amination). | Increase the pH of the reaction buffer to the optimal range for oxidative deamination (pH 7.8-8.5). Ensure the absence of excess ammonia in the reaction mixture. |
| The this compound intermediate is being rapidly reduced by NADH. | Implement a trapping strategy. Add sodium borohydride to the reaction to reduce the this compound to glutamate as it is formed. This prevents its enzymatic reduction and allows for accumulation of a stable, quantifiable product. | |
| Sub-optimal substrate concentrations. | Titrate the concentrations of glutamate and NAD⁺ to find the optimal ratio for this compound formation. High concentrations of glutamate can sometimes lead to substrate inhibition.[5] | |
| Inconsistent results between experiments. | Instability of reagents. | Prepare fresh solutions of substrates, cofactors, and allosteric regulators for each experiment. Keep enzyme stocks on ice. |
| Inaccurate pH of the buffer. | Calibrate the pH meter before preparing buffers. Verify the final pH of the reaction mixture. | |
| Variability in the timing of the trapping agent addition. | Add the sodium borohydride at a consistent and predetermined time point in the reaction to ensure reproducible trapping of the intermediate. | |
| Difficulty in quantifying the trapped glutamate. | Inefficient derivatization of glutamate for HPLC analysis. | Optimize the derivatization protocol. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 2,4-dinitro-1-fluorobenzene (DNFB).[6] Ensure complete reaction and stability of the derivative. |
| Poor separation in HPLC. | Adjust the mobile phase composition, gradient, and column temperature to achieve better resolution of the derivatized glutamate from other reaction components. Use an appropriate internal standard for accurate quantification.[6] |
Experimental Protocols
Protocol 1: Optimization of GDH Assay Conditions for this compound Yield
This protocol outlines a method to systematically vary key parameters to maximize the formation of the α-iminoglutarate intermediate, which is then trapped as glutamate for quantification.
Materials:
-
Purified Glutamate Dehydrogenase (GDH)
-
L-Glutamate
-
NAD⁺
-
Tris-HCl buffer (or other suitable buffer) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)
-
ADP solution
-
GTP solution
-
Sodium borohydride (NaBH₄)
-
HPLC system with a suitable column for amino acid analysis
-
Derivatization reagents (e.g., o-phthalaldehyde)
-
Internal standard for HPLC (e.g., 2-aminoadipic acid)[6]
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 100 µL.
-
Parameter Variation: Systematically vary one parameter at a time while keeping others constant.
-
pH: Prepare reaction buffers at pH 7.0, 7.5, 8.0, and 8.5.
-
Substrate Concentration: Vary L-glutamate concentration (e.g., 1, 5, 10, 20 mM) and NAD⁺ concentration (e.g., 0.5, 1, 2, 5 mM).
-
Allosteric Effector Concentration:
-
Add varying concentrations of ADP (e.g., 0, 0.1, 0.5, 1.0 mM).
-
In a separate experiment, add varying concentrations of GTP (e.g., 0, 10, 50, 100 µM).
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture (buffer, glutamate, NAD⁺, and any allosteric effectors) at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of GDH.
-
Incubate for a predetermined time (e.g., 5, 10, 15 minutes). This time should be optimized to allow for sufficient product formation without significant enzyme inactivation.
-
-
Trapping of this compound:
-
Stop the reaction and trap the α-iminoglutarate by adding a fresh solution of sodium borohydride (e.g., a final concentration of 10 mg/mL).[2] The exact concentration and incubation time for the reduction should be optimized.
-
Allow the reduction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
-
Sample Preparation for HPLC:
-
Quench the remaining borohydride by carefully adding a small amount of acid (e.g., HCl) until bubbling ceases.
-
Centrifuge the samples to pellet any precipitate.
-
Take an aliquot of the supernatant for derivatization.
-
-
Derivatization and HPLC Analysis:
-
Derivatize the amino acids in the supernatant (including the newly formed glutamate) using a standard protocol (e.g., with OPA).
-
Inject the derivatized sample into the HPLC system.
-
Quantify the glutamate peak area relative to the internal standard.
-
Data Presentation
Table 1: Effect of pH on this compound Yield
| pH | Relative this compound Yield (%) |
| 7.0 | [Experimental Data] |
| 7.5 | [Experimental Data] |
| 8.0 | [Experimental Data] |
| 8.5 | [Experimental Data] |
Note: this compound yield is determined by quantifying the amount of glutamate formed after sodium borohydride trapping.
Table 2: Effect of Substrate Concentration on this compound Yield (at optimal pH)
| [L-Glutamate] (mM) | [NAD⁺] (mM) | Relative this compound Yield (%) |
| 1 | 1 | [Experimental Data] |
| 5 | 1 | [Experimental Data] |
| 10 | 1 | [Experimental Data] |
| 10 | 0.5 | [Experimental Data] |
| 10 | 2 | [Experimental Data] |
Table 3: Effect of Allosteric Regulators on this compound Yield (at optimal pH and substrate concentrations)
| Allosteric Regulator | Concentration (mM) | Relative this compound Yield (%) |
| None | 0 | [Experimental Data] |
| ADP | 0.1 | [Experimental Data] |
| ADP | 0.5 | [Experimental Data] |
| ADP | 1.0 | [Experimental Data] |
| GTP | 0.01 | [Experimental Data] |
| GTP | 0.05 | [Experimental Data] |
| GTP | 0.1 | [Experimental Data] |
Visualizations
Caption: Glutamate Dehydrogenase (GDH) reaction pathway.
Caption: Troubleshooting workflow for this compound yield.
References
- 1. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imine Reductases: A Comparison of Glutamate Dehydrogenase to Ketimine Reductases in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-iminoglutarate formation by beef liver L-glutamate dehydrogenase. Detection by borohydride or dithionite reduction to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preventing the degradation of iminoglutarate during sample preparation.
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to prevent the degradation of iminoglutarate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a key metabolic intermediate in the glutamate dehydrogenase (GDH) reaction, formed from α-ketoglutarate and ammonia.[1][2] As an imine, it contains a carbon-nitrogen double bond which is susceptible to hydrolysis—a chemical reaction with water.[3][4] This inherent reactivity means that in aqueous environments, such as biological samples or buffers, this compound can readily degrade back into α-ketoglutarate and ammonia, making its accurate measurement challenging.
Q2: What is the most critical first step to prevent this compound loss after sample collection?
A2: The most critical step is the immediate and rapid quenching of all metabolic activity.[5] Quenching instantly halts enzymatic reactions, including the degradation of labile metabolites like this compound.[5][6] This is typically achieved by snap-freezing the sample in liquid nitrogen or by using ice-cold organic solvents.[5][7] Any delay between sample collection and quenching can significantly alter the metabolic profile and lead to the loss of this compound.[8]
Q3: How do I choose the right quenching method for my samples?
A3: The ideal quenching solvent should immediately stop metabolism without causing cellular damage that could lead to the leakage of intracellular metabolites.[6] Cold methanol solutions are commonly used, often in combination with other reagents to improve effectiveness.[9][10] For instance, a 60% methanol solution supplemented with 0.85% ammonium bicarbonate at -40°C has been shown to be effective for cultured mammalian cells.[9] Using 100% methanol is generally not recommended as it can cause metabolite leakage.[6] Snap-freezing in liquid nitrogen is another excellent method, especially for tissues and cell pellets.[5][11]
Q4: What are the optimal storage conditions for samples intended for this compound analysis?
A4: To prevent degradation, samples should be stored at -80°C or lower immediately after collection and quenching.[7][11] Long-term storage at this temperature is recommended before analysis.[7] It is also crucial to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which are known to degrade sample quality.[7][8] If samples need to be transported, they should be shipped on sufficient dry ice to maintain a frozen state.[12]
Q5: Can chemical derivatization help stabilize this compound for analysis?
A5: Yes, derivatization is a powerful strategy. It is a chemical process that modifies a compound to make it more suitable for analysis, often by increasing its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS).[13][14] By reacting the labile imine group of this compound, you can form a more stable derivative. This not only prevents degradation but can also improve chromatographic separation and detection sensitivity.[15] Common derivatization techniques include silylation or acylation.[14]
Troubleshooting Guide
Problem: I am observing low or no this compound signal in my final analysis.
This issue commonly points to degradation at one or more stages of the sample preparation workflow. Use the following table to troubleshoot potential causes.
| Potential Cause | Recommended Action |
| Delayed Quenching | Quench samples immediately after collection. For cell cultures, this means rapid separation from media followed by instant quenching. For tissues, snap-freeze in liquid nitrogen immediately upon excision.[7][11] |
| Ineffective Quenching | Review your quenching protocol. Ensure the solvent is sufficiently cold (e.g., -40°C to -80°C). Consider using a validated mixture like 60% cold methanol with a buffer instead of pure methanol to prevent metabolite leakage.[6][9] |
| Improper Storage | Always store quenched samples and extracts at -80°C.[12][16] Avoid storing samples at -20°C or 4°C for extended periods, as degradation can still occur.[7] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your samples before the initial freeze.[7][8] Thaw samples on ice only when you are ready for the next step and do not refreeze. |
| Hydrolysis During Extraction | Perform extraction steps on ice or at 4°C using pre-chilled solvents. Minimize the time the sample spends in aqueous solutions at temperatures above freezing. |
| Degradation During Analysis | If using analytical techniques like GC-MS, consider a derivatization step to convert this compound into a more stable compound prior to injection.[13] Keep prepared samples in an autosampler cooled to 4°C.[12][17] |
Key Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular this compound from Adherent Cells
-
Preparation : Prepare a quenching solution of 60% methanol / 0.85% ammonium bicarbonate (w/v) and chill it to -40°C. Also prepare an extraction solution of 80% methanol and chill to -80°C.
-
Cell Washing : Aspirate the cell culture medium. Quickly wash the cells once with an ice-cold isotonic solution (e.g., 0.9% NaCl or 50mM ammonium formate) to remove extracellular contaminants.[6][11]
-
Quenching : Immediately after washing, add the pre-chilled quenching solution (-40°C) to the culture dish to cover the cell monolayer. This will instantly arrest metabolism.[9]
-
Cell Harvesting : Place the dish on dry ice. Scrape the frozen cells into the quenching solution using a pre-chilled cell scraper.
-
Metabolite Extraction : Transfer the cell suspension to a pre-chilled tube. Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes at 4°C. Discard the supernatant.
-
Extraction : Add the pre-chilled 80% methanol extraction solution (-80°C) to the cell pellet. Vortex vigorously for 1 minute.
-
Incubation & Lysis : Incubate the mixture at -20°C for 1 hour to allow for complete extraction and cell lysis. Alternatively, perform multiple freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice).[18]
-
Clarification : Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection : Carefully transfer the supernatant (containing the metabolites) to a new, clean tube. This is your final extract.
-
Storage : Immediately snap-freeze the extract in liquid nitrogen and store at -80°C until analysis.[12]
Protocol 2: Derivatization for GC-MS Analysis (Silylation Example)
This protocol is a general guideline. Optimization of reaction time and temperature may be required.
-
Sample Drying : Take a known volume of your metabolite extract (e.g., 50 µL) and dry it completely under a stream of nitrogen gas or using a vacuum concentrator. Ensure the sample is free of water, which can interfere with the reaction.
-
Reagent Preparation : Prepare the derivatization reagent. A common choice for silylation is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction : Add 50 µL of the BSTFA + 1% TMCS reagent to the dried extract.
-
Incubation : Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Summary Tables
Table 1: Comparison of Common Quenching Methods
| Method | Composition | Temperature | Pros | Cons |
| Cold Methanol Solution | 60-80% Methanol in Water or Buffer[10] | -40°C to -80°C | Effective quenching; compatible with subsequent extraction steps. | Can cause leakage of some metabolites if not optimized.[6] |
| Liquid Nitrogen | N/A | -196°C | Extremely rapid quenching; excellent for preserving metabolic state.[5] | Can cause cell lysis if not handled carefully; requires an additional extraction step. |
| Cold Isotonic Saline | 0.9% NaCl | 0-4°C | Maintains cell integrity and minimizes leakage.[6] | Slower quenching rate compared to solvents or liquid nitrogen.[5] |
Table 2: Recommended Storage Conditions for this compound Samples
| Stage | Temperature | Max Duration | Key Considerations |
| Post-Quenching (Wet Pellet) | -80°C | < 1 week | Process to extraction as soon as possible. |
| Metabolite Extract | -80°C | > 6 months | Ensure airtight containers to prevent oxidation and evaporation.[12][16] |
| Dried Extract | -80°C | > 1 year | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12] |
| Autosampler Tray | 4°C | < 48 hours | Minimize time in the autosampler before analysis to prevent degradation in solution.[12] |
Visual Guides
Caption: The spontaneous hydrolysis of this compound in aqueous solution.
Caption: Workflow to minimize this compound degradation during sample prep.
Caption: Key environmental factors that influence this compound stability.
References
- 1. Catalysis of -iminoglutarate formation from -ketoglutarate and ammonia by bovine glutamate dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 12. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. books.rsc.org [books.rsc.org]
- 17. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution of iminoglutarate in liquid chromatography.
Technical Support Center: Iminoglutarate Analysis
Welcome to the technical support center for troubleshooting liquid chromatography experiments involving this compound. This guide provides detailed answers to common issues related to poor peak resolution, helping you diagnose and solve problems encountered during your analysis.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution in liquid chromatography can stem from various factors, including issues with the mobile phase, the column, the instrument, or the sample itself.[1] The following guide provides a systematic approach to identifying and resolving these common problems.
My this compound peak has poor resolution. Where do I start?
A logical troubleshooting workflow can help isolate the cause of poor peak resolution. Start by identifying the specific peak shape problem (tailing, fronting, or splitting) and then investigate potential causes systematically, changing only one parameter at a time.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What is the most likely cause and solution?
Peak tailing for polar, basic compounds like this compound on a reversed-phase column (e.g., C18) is commonly caused by secondary interactions between the analyte's basic functional groups and acidic residual silanol groups on the silica stationary phase.[3][4] This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in an asymmetric peak.[5]
Primary Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, minimizing their interaction with the basic analyte.[5][6]
-
Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups, significantly minimizing tailing for basic compounds.[5]
The diagram below illustrates how acidic silanol groups can interact with a basic analyte, causing peak tailing.
Q2: I am observing peak fronting for this compound. What does this indicate?
Peak fronting is typically a sign of column overload or a strong sample solvent effect.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, leading to a fronting peak.[8]
-
Solution: Reduce the sample concentration or decrease the injection volume.[1]
-
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column.[9][10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[9]
-
Q3: What causes split peaks in the analysis of this compound?
Split peaks can arise from several issues. The first step is to determine if all peaks are splitting or just the analyte peak.[11][12]
-
All Peaks Split: This usually points to a physical problem at the head of the column or in the flow path before the column.[10][13]
-
Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, disrupting the flow path.[14] Solution: Filter all samples and mobile phases. Try backflushing the column or replace the frit/column.[1][13]
-
Column Void: A void or channel can form in the packing material at the column inlet, causing the sample band to split.[4][11] Solution: Replace the column.
-
-
Only this compound Peak Splits: This suggests a chemical or method-related issue.[11]
-
Co-elution: An impurity or related compound may be eluting very close to this compound. Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve selectivity.[14]
-
Sample Solvent Effect: As with peak fronting, a sample solvent that is too strong can cause peak distortion.[10] Solution: Prepare the sample in the mobile phase.
-
Q4: How can I optimize my mobile phase to improve this compound peak shape?
Mobile phase optimization is critical for achieving good peak shape for ionizable compounds like this compound.[15] Key parameters to adjust include pH, buffer strength, and organic modifier.[16]
| Parameter | Effect on Peak Shape | Recommended Adjustment for this compound | Rationale |
| pH | Controls the ionization state of the analyte and stationary phase silanols.[15][16] | Adjust pH to be at least 2 units away from the analyte's pKa. For basic amines, a low pH (e.g., 2.5-3.0) is often effective.[6][17] | Suppresses silanol ionization, reducing secondary interactions that cause tailing.[5][6] |
| Buffer Concentration | Maintains a stable pH and can mask silanol interactions.[15] | Use a volatile buffer (e.g., ammonium formate, ammonium acetate) at 10-20 mM.[6][18] | Ensures pH stability without causing ion suppression in LC-MS. Higher concentrations can improve peak shape for UV detection.[6] |
| Organic Modifier | Affects retention and selectivity. Common choices are acetonitrile (ACN) and methanol (MeOH). | Compare ACN and MeOH. ACN often provides sharper peaks and lower backpressure. | The choice of solvent can alter selectivity and improve resolution from nearby impurities.[16] |
| Additives | Can be used to improve peak shape or enhance ionization. | Add 0.1% formic acid or acetic acid to control pH and aid protonation for positive mode ESI-MS.[18][19] | Provides protons for ionization and helps maintain a low pH to minimize peak tailing.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
Objective: To systematically adjust mobile phase parameters to achieve symmetrical and sharp peaks for this compound.
Materials:
-
HPLC- or MS-grade water, acetonitrile, and methanol.[20]
-
Volatile buffer salts (e.g., ammonium formate) and acids (e.g., formic acid).[20]
-
Calibrated pH meter.
-
Analytical balance and volumetric flasks.
Methodology:
-
Baseline Experiment: Prepare an initial mobile phase, for example:
-
Aqueous Phase (A): 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Organic Phase (B): Acetonitrile with 0.1% formic acid.
-
Run a gradient (e.g., 5% to 95% B over 15 minutes) and assess the initial peak shape.[3]
-
-
pH Adjustment: Prepare several mobile phases with the aqueous phase pH adjusted to different values (e.g., 2.5, 3.5, 4.5). Inject the this compound standard with each mobile phase, keeping all other parameters constant. Analyze the resulting peak symmetry (tailing factor).[17]
-
Buffer Concentration Adjustment: Using the optimal pH from Step 2, prepare mobile phases with varying buffer concentrations (e.g., 5 mM, 10 mM, 20 mM). Evaluate the impact on peak shape and baseline stability. Note: For LC-MS, keep buffer concentrations below 10-20 mM to avoid ion suppression.[6]
-
Organic Modifier Comparison: Using the optimal pH and buffer concentration, prepare a mobile phase where acetonitrile is replaced with methanol. Compare the retention time, selectivity, and peak shape.[15]
-
Finalize Method: Select the combination of pH, buffer concentration, and organic modifier that provides the best peak resolution and symmetry.
Protocol 2: Sample Preparation for this compound Analysis
Objective: To prepare a sample that is free of particulates and compatible with the LC system to prevent peak distortion.
Methodology:
-
Sample Dissolution: Dissolve the sample in a solvent that is chemically compatible with the analyte and the mobile phase. The ideal solvent is the initial mobile phase composition of your chromatographic run.[9][21] Avoid using a solvent that is significantly stronger than the mobile phase.[10]
-
Homogenization (if applicable): For solid or semi-solid samples, ensure the material is fully homogenized to allow for consistent extraction.[21]
-
Extraction (if applicable): If this compound needs to be isolated from a complex matrix (e.g., biological fluids), use an appropriate technique like protein precipitation followed by centrifugation, or solid-phase extraction (SPE).[22][23]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[1][3] This is a critical step to prevent clogging of the column inlet frit, which can cause split peaks and high backpressure.[13][14]
-
Concentration Check: Ensure the analyte concentration is within the linear range of the detector and does not overload the column, which can cause peak fronting.[1][24] If necessary, dilute the sample with the initial mobile phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. support.waters.com [support.waters.com]
- 11. bio-works.com [bio-works.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. youtube.com [youtube.com]
- 24. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Addressing matrix effects in mass spectrometry analysis of iminoglutarate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of iminoglutarate.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your experiments.
Q1: My this compound signal is inconsistent and lower than expected in biological samples compared to pure standards. How can I determine if matrix effects are the cause?
A1: Inconsistent and suppressed signal intensity are classic indicators of matrix effects.[1][2] To confirm this, you should perform a post-extraction spike experiment.[2] This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.
Experimental Protocol: Post-Extraction Spike Experiment
A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. The experiment involves comparing the signal response of this compound in a clean solvent to its response when spiked into an extracted blank matrix sample. A response in the matrix that is significantly lower than in the clean solvent indicates ion suppression, while a higher response points to ion enhancement.[1]
Q2: I have confirmed that ion suppression is affecting my this compound analysis. What are the most effective sample preparation techniques to reduce this interference?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest. For a small polar molecule like this compound in a complex biological matrix such as plasma, several techniques can be employed, with varying effectiveness.
-
Protein Precipitation (PPT): This is a simple and fast method, but often the least effective at removing matrix components, which can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but the recovery of polar analytes like this compound can be low depending on the solvents used.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can be tailored to the specific properties of this compound.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts.
The following table provides an example of how to compare the effectiveness of these methods.
Table 1: Exemplary Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 45 ± 8 (Suppression) | 43 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60 ± 10 | 85 ± 6 (Slight Suppression) | 51 ± 9 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | 98 ± 3 (Minimal Effect) | 90 ± 5 |
Note: Data are for illustrative purposes and represent typical trends.
Q3: My results are still variable between different sample lots, even after optimizing my sample preparation. How can I correct for these remaining matrix effects?
A3: When sample preparation alone is insufficient to eliminate matrix variability, the use of a suitable internal standard (IS) is crucial.[4][5] An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples at a known concentration.[5]
For robust correction of matrix effects, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[4][6] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it experiences the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the ratio of the analyte signal to the IS signal.[7] If a SIL-IS for this compound is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1]
Q2: Why is electrospray ionization (ESI) particularly susceptible to matrix effects?
A2: ESI is prone to matrix effects because the ionization process occurs in the liquid phase, where competition for charge and surface access on the spray droplets can occur between the analyte and matrix components.[1] Less volatile compounds in the matrix can also alter the droplet's evaporation efficiency, further hindering the formation of gas-phase analyte ions.
Q3: How can I proactively minimize matrix effects during method development?
A3: A systematic approach to method development is key. This includes:
-
Optimizing Chromatographic Separation: Adjusting the mobile phase, gradient, and column chemistry can separate this compound from interfering matrix components.[8]
-
Thorough Sample Cleanup: As discussed in the troubleshooting guide, employing a robust sample preparation method like SPE is critical.
-
Using a Stable Isotope-Labeled Internal Standard: Incorporating a SIL-IS from the beginning of your method development will help to compensate for matrix effects.[4][6]
-
Method Validation: A thorough method validation, including the assessment of matrix effects across multiple sources of blank matrix, is essential to ensure the robustness of the assay.[8][9]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
This protocol describes a general procedure for protein precipitation using acetonitrile, suitable for the initial cleanup of plasma samples.
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and soluble matrix components.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol for Polar Analytes
This protocol provides a general workflow for using a mixed-mode SPE cartridge to clean up biological samples for the analysis of polar compounds like this compound.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of the loading buffer (e.g., 2% formic acid in water) through the cartridge.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with loading buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elution: Elute the analyte of interest using a suitable solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
3. Post-Extraction Addition Experiment to Quantify Matrix Effects
This experiment is designed to quantitatively assess the impact of the matrix on the analyte signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological sample using your developed protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Extracted Sample): Spike the analyte and internal standard into a blank biological sample before extraction. (This set is used to determine recovery).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iminoglutarate Stability for Enzymatic Studies
For researchers, scientists, and drug development professionals utilizing iminoglutarate in enzymatic assays, ensuring the stability of this key intermediate is paramount for obtaining accurate and reproducible results. This compound is notoriously unstable in aqueous solutions, readily undergoing hydrolysis back to α-ketoglutarate and ammonia. This technical guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the stability of this compound in your enzymatic studies.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter related to this compound instability during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High background signal or apparent enzyme inhibition | This compound has degraded back to α-ketoglutarate, which may be a substrate or inhibitor for other enzymes in your system. | Prepare this compound solutions fresh immediately before use. Consider in situ generation of this compound within the assay mixture. |
| Inconsistent or non-reproducible enzyme kinetics | The concentration of this compound is decreasing over the time course of the assay due to hydrolysis. | Minimize the assay time. Run control experiments without the enzyme to quantify the rate of non-enzymatic hydrolysis under your assay conditions. |
| Low enzyme activity | The actual concentration of this compound is lower than calculated due to degradation during solution preparation and handling. | Prepare stock solutions in aprotic solvents like DMSO or acetonitrile and dilute into aqueous assay buffer immediately before starting the reaction. Keep all solutions on ice to slow down hydrolysis. |
| Precipitate formation in the assay | Changes in pH or ionic strength upon addition of this compound solution may be causing precipitation of other assay components. | Ensure the pH and ionic strength of the this compound stock solution are compatible with the assay buffer. Prepare this compound in a buffer with a similar composition to the final assay buffer. |
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability is the hydrolysis of the imine bond in the presence of water, which is favored under both acidic and neutral conditions. This reaction reverts this compound to α-ketoglutarate and ammonia.
Q2: How should I prepare this compound solutions for enzymatic assays?
A2: It is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution is necessary, consider dissolving the compound in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and storing it at -80°C in small aliquots to minimize freeze-thaw cycles. Dilute the stock solution into the aqueous assay buffer immediately before initiating the enzymatic reaction.
Q3: What is in situ generation of this compound and how can I perform it?
A3: In situ generation involves forming this compound directly within the reaction mixture. This can be achieved by adding its precursors, α-ketoglutarate and an ammonium source (e.g., ammonium chloride), to the assay buffer. The equilibrium will favor the formation of some this compound. This method is particularly useful for enzymes that utilize this compound as it is formed, such as glutamate dehydrogenase.
Optimizing Assay Conditions for this compound Stability
Q4: What is the optimal pH for maintaining this compound stability?
A4: While specific quantitative data for this compound is limited, imine stability is generally lowest in acidic to neutral pH ranges where hydrolysis is catalyzed.[1] For enzymatic assays, it is crucial to work at the optimal pH for the enzyme. If the enzyme's optimal pH is in the acidic or neutral range, minimizing the time between this compound addition and measurement is critical. Some studies on other imines have shown increased stability at higher pH.[2]
Q5: How does temperature affect this compound stability?
A5: Higher temperatures accelerate the rate of hydrolysis.[3] Therefore, it is recommended to prepare and handle this compound solutions on ice and conduct enzymatic assays at the lowest temperature compatible with reasonable enzyme activity.
Q6: Can buffer composition or ionic strength influence this compound stability?
A6: Yes, the composition of the buffer and the ionic strength of the solution can affect stability. High ionic strength can influence the activity of both the enzyme and the stability of the substrate.[4][5][6] It is advisable to use the lowest ionic strength buffer that maintains enzyme activity and to be consistent with the buffer composition across all experiments.
Q7: Are there any additives that can enhance this compound stability?
A7: For imines in general, the removal of water can drive the equilibrium toward imine formation. While challenging in aqueous enzymatic assays, minimizing the aqueous component as much as possible without affecting enzyme activity could be beneficial. The use of co-solvents may be explored, but their effects on enzyme activity must be carefully validated.
Monitoring this compound Stability
Q8: How can I monitor the stability of my this compound solution?
A8: You can monitor the degradation of this compound over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).[2][7] This will allow you to quantify the rate of hydrolysis under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for short-term use.
Materials:
-
2-Iminoglutarate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Argon or nitrogen gas (optional)
Methodology:
-
Weigh the desired amount of solid 2-iminoglutarate in a microcentrifuge tube under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen) to minimize exposure to atmospheric moisture.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Situ Generation of this compound for a Glutamate Dehydrogenase (GDH) Assay
Objective: To generate this compound directly in the assay mixture for immediate use by GDH.
Materials:
-
α-Ketoglutarate solution
-
Ammonium chloride (NH₄Cl) solution
-
NADH or NADPH solution
-
Glutamate Dehydrogenase (GDH) enzyme
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for GDH)
-
Spectrophotometer
Methodology:
-
Prepare a reaction mixture containing the assay buffer, NADH or NADPH, α-ketoglutarate, and ammonium chloride at their final desired concentrations.
-
Incubate the mixture for a short period (e.g., 1-2 minutes) at the assay temperature to allow the equilibrium between α-ketoglutarate, ammonia, and this compound to be established.
-
Initiate the enzymatic reaction by adding the GDH enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH as this compound is reduced to glutamate.
Visualizing Experimental Logic
Logical Flow for this compound Stability Troubleshooting
Caption: Troubleshooting workflow for addressing this compound instability.
Signaling Pathway: Glutamate Dehydrogenase Reaction
Caption: The Glutamate Dehydrogenase (GDH) reaction pathway.
References
- 1. The In Situ Enzymatic Screening (ISES) Approach to Reaction Discovery and Catalyst Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ionic strength on the enzymatic hydrolysis of diluted and concentrated whey protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Substrate Inhibition in Iminoglutarate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in enzyme kinetics studies of iminoglutarate formation, primarily catalyzed by Glutamate Dehydrogenase (GDH).
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound formation?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. In the case of this compound formation, catalyzed by Glutamate Dehydrogenase (GDH), high levels of substrates such as glutamate, α-ketoglutarate, or ammonia can lead to a reduction in enzyme activity.[1][2][3] This occurs instead of the reaction rate reaching a plateau as predicted by standard Michaelis-Menten kinetics.[1]
Q2: What is the underlying mechanism of substrate inhibition for Glutamate Dehydrogenase (GDH)?
A2: The primary mechanism for substrate inhibition in GDH is the formation of an unproductive or "abortive" ternary complex.[1][3][4] For the oxidative deamination of glutamate, this complex consists of the enzyme, the reduced coenzyme (NADH or NADPH), and a glutamate molecule binding in place of the product, α-ketoglutarate, before the coenzyme can dissociate.[3] This complex effectively sequesters the enzyme, reducing the number of active catalytic sites available for the productive reaction.
Q3: How can I identify if my GDH enzyme is experiencing substrate inhibition in an experiment?
A3: The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity at a wide range of substrate concentrations (e.g., glutamate or α-ketoglutarate) and plotting velocity versus substrate concentration, a characteristic "bell-shaped" curve will be observed if substrate inhibition is occurring. The reaction rate will initially increase with substrate concentration, reach a maximum, and then decrease as the substrate concentration is further elevated.
Q4: Are there any allosteric regulators that can influence substrate inhibition in GDH?
A4: Yes, allosteric regulation is a key factor in GDH activity.
-
ADP (Adenosine Diphosphate) acts as an activator and can alleviate substrate inhibition. It is thought to destabilize the abortive complex, facilitating product release and increasing enzyme turnover.[4][5]
-
GTP (Guanosine Triphosphate) is a potent allosteric inhibitor that can enhance substrate inhibition by increasing the binding affinity for the substrate and coenzyme, thereby slowing down product release.[4][5]
Q5: Does the choice of coenzyme (NAD⁺ vs. NADP⁺) affect substrate inhibition?
A5: Yes, the choice of coenzyme can significantly impact the degree of substrate inhibition. For instance, in the oxidative deamination of glutamate, stronger substrate inhibition has been observed when using NADP⁺ as a coenzyme compared to NAD⁺.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased reaction velocity at high substrate concentrations. | Formation of an abortive enzyme-substrate-coenzyme complex. | 1. Optimize Substrate Concentration: Perform a detailed substrate titration to identify the optimal concentration that yields the maximum reaction velocity before the onset of inhibition. 2. Introduce ADP: If applicable to your experimental system, the addition of ADP can help alleviate substrate inhibition by promoting the dissociation of the abortive complex.[4][5] 3. Modify Reaction pH: The pH of the reaction buffer can influence substrate binding and the ionization state of catalytic residues. Experiment with a range of pH values to find the optimum for your specific GDH isozyme and reaction direction.[6] |
| Inconsistent kinetic data and non-Michaelis-Menten behavior. | Negative cooperativity or complex allosteric effects. | 1. Analyze with appropriate models: Standard Michaelis-Menten equations may not be suitable. Utilize models that account for substrate inhibition, such as the Haldane equation. 2. Investigate Coenzyme Effects: The concentration and type of coenzyme (NAD⁺/NADH vs. NADP⁺/NADPH) can influence kinetics. Consider titrating the coenzyme concentration as well.[7][8] |
| Complete inhibition of the enzyme at very high substrate levels. | Severe substrate inhibition leading to the formation of a dead-end complex. | 1. Lower Substrate Concentration: Immediately reduce the substrate concentration to a range where inhibition is not observed. 2. Consider Alternative Substrates: If the primary substrate is causing significant inhibition, explore the use of structural analogs that may bind productively without inducing strong inhibition.[9] |
Quantitative Data Summary
The following table summarizes key kinetic parameters for Glutamate Dehydrogenase from mouse liver, highlighting the impact of the coenzyme on substrate inhibition by glutamate.
| Coenzyme | Vmax (Relative) | Km for Glutamate (mM) | Ki for Glutamate (mM) |
| NAD⁺ | 2.5-fold higher | 1.92 | 12.2 |
| NADP⁺ | 1 | 1.66 | 3.95 |
| Data sourced from metabolic mapping in mouse liver cryostat sections.[1] |
Experimental Protocols
Protocol: Determining Substrate Inhibition Kinetics for Glutamate Dehydrogenase (Oxidative Deamination)
This protocol outlines a general procedure to assess substrate inhibition by glutamate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 8.0.
-
Enzyme Solution: Purified Glutamate Dehydrogenase diluted in assay buffer to a suitable working concentration.
-
Coenzyme Solution: 10 mM NAD⁺ (or NADP⁺) in assay buffer.
-
Substrate Stock Solution: 1 M L-glutamate in assay buffer, pH adjusted to 8.0.
2. Assay Procedure (96-well plate format):
-
Prepare a series of glutamate dilutions in assay buffer ranging from a low concentration (e.g., 0.1 mM) to a high concentration where inhibition is expected (e.g., 100 mM).
-
In each well of a UV-transparent 96-well plate, add:
-
Assay Buffer
-
Coenzyme solution to a final concentration of 0.5 mM.
-
Varying concentrations of L-glutamate.
-
-
Initiate the reaction by adding the enzyme solution to each well. The final volume should be constant (e.g., 200 µL).
-
Immediately place the plate in a spectrophotometer capable of reading at 340 nm (for NADH or NADPH formation).
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each glutamate concentration from the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus the glutamate concentration, [S].
-
If substrate inhibition is present, the plot will show an initial rise in velocity followed by a decrease at higher substrate concentrations.
-
The data can be fitted to the following equation for uncompetitive substrate inhibition:
-
v = (Vₘₐₓ * [S]) / (Kₘ + [S] + ([S]²/Kᵢ)) where Vₘₐₓ is the maximum velocity, Kₘ is the Michaelis constant, and Kᵢ is the inhibition constant.
-
Visualizations
Caption: Uncompetitive substrate inhibition pathway.
Caption: Troubleshooting workflow for substrate inhibition.
References
- 1. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Dehydrogenase: Structure, Allosteric Regulation, and Role in Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH Dependent Substrate Inhibition on Glutamate Dehydrogenase Kinetics | Semantic Scholar [semanticscholar.org]
- 7. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive inhibition of glutamate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of iminoglutarate standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of iminoglutarate standards. Given the inherent instability of this compound in aqueous solutions, proper handling is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with?
A1: this compound is an imino acid, a key intermediate in the glutamate dehydrogenase (GDH) catalyzed reaction that converts α-ketoglutarate and ammonia into glutamate. Its central challenge lies in its instability in aqueous solutions, where it readily undergoes hydrolysis back to α-ketoglutarate and ammonia. This reaction is influenced by pH and temperature, making the preparation and storage of stable this compound standards difficult.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of this compound in the presence of water are α-ketoglutarate and ammonia. This hydrolysis reaction is a reversible process.
Q3: Can I purchase ready-to-use this compound standard solutions?
A3: Due to its instability, this compound is not typically available as a stable, pre-prepared standard solution. It is most often generated in situ or prepared fresh immediately before use.
Q4: What is the recommended solvent for dissolving solid this compound?
A4: For short-term use, an anhydrous aprotic organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) is recommended to minimize hydrolysis. For immediate use in aqueous enzymatic assays, prepare a concentrated stock in an anhydrous solvent and dilute it into the aqueous assay buffer just before initiating the experiment.
Q5: How should solid this compound be stored?
A5: Solid this compound standards should be stored in a tightly sealed container, protected from moisture and light, at low temperatures.
Storage and Handling Best Practices
Proper storage and handling are paramount to maintaining the integrity of this compound standards. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Form | Solid | Most stable form for long-term storage. |
| Storage Temperature | -20°C to -80°C | Minimizes degradation reactions. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light and moisture. |
| Solvent for Stock | Anhydrous aprotic solvent (e.g., DMSO, Acetonitrile) | Minimizes hydrolysis during short-term storage. |
| Solution Storage | Prepare fresh immediately before use | This compound is highly unstable in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution (for immediate use)
This protocol describes the preparation of an this compound standard solution for use in applications like enzyme kinetics assays.
Materials:
-
Solid this compound standard
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Appropriate aqueous assay buffer (pre-chilled to 4°C)
-
Calibrated micropipettes
-
Low-retention microtubes
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Work in a low-humidity environment or a glove box if possible.
-
Weigh the required amount of solid this compound quickly and accurately.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Immediately before use, perform serial dilutions of the stock solution in the pre-chilled aqueous assay buffer to achieve the desired final concentrations.
-
Use the freshly prepared diluted standards without delay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in enzymatic assays | Degradation of this compound standard. | Prepare fresh this compound solutions for each experiment. Minimize the time between solution preparation and use. Keep solutions on ice. |
| Contamination of the standard with water. | Use anhydrous solvents for stock solutions. Store solid standard in a desiccator. | |
| Low or no signal in an assay where this compound is a substrate | Complete hydrolysis of the this compound standard. | Verify the integrity of the solid standard. Prepare a fresh solution and use it immediately. |
| Incorrect pH of the assay buffer accelerating hydrolysis. | Ensure the assay buffer pH is optimal for the experiment and consider the impact on this compound stability. A neutral to slightly alkaline pH may slow hydrolysis compared to acidic conditions. | |
| Unexpectedly high background signal in a coupled enzyme assay | The this compound standard is contaminated with α-ketoglutarate. | Use a high-purity solid this compound. Prepare standards fresh to minimize the accumulation of α-ketoglutarate from hydrolysis. |
Visual Guides
Caption: Workflow for the preparation of this compound standards.
Caption: Troubleshooting inconsistent results with this compound standards.
Minimizing interference from structurally similar compounds in iminoglutarate assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference from structurally similar compounds in iminoglutarate assays. The primary focus is on assays involving glutamate dehydrogenase (GDH), where α-iminoglutarate is a key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays, particularly those coupled with glutamate dehydrogenase (GDH), can arise from several sources. The most common is the presence of structurally similar compounds that can act as competitive inhibitors or alternative substrates for the enzyme. Additionally, non-specific interactions from components in the sample matrix can affect enzyme activity or the detection signal.
Q2: Which compounds are known to be structurally similar to this compound and cause interference?
A2: Several dicarboxylic acids and alpha-keto acids can interfere with GDH-based assays. 2-Methyleneglutarate is a potent competitive inhibitor of glutamate dehydrogenase and closely resembles the structure of this compound.[1] Other dicarboxylic acids such as succinate, malonate, maleate, and fumarate have also been shown to inhibit GDH activity to varying degrees.[2][3] The inhibitory potential of these compounds often depends on the length of their carbon skeleton and the positioning of their carboxylate groups.[2][4]
Q3: Can endogenous substances in my sample affect the assay results?
A3: Yes, endogenous molecules in biological samples can significantly interfere with the assay. For instance, in assays for α-ketoglutarate, a precursor to this compound, pyruvate is a known interferent that can generate a background signal.[5] High concentrations of proteins in the sample can also interfere with the assay.[5] Therefore, proper sample preparation, including deproteinization, is crucial.
Q4: How does the choice of coenzyme (NAD+ vs. NADP+) affect the assay?
A4: Glutamate dehydrogenases exhibit specificity for their coenzymes, with some being NAD+ dependent, some NADP+ dependent, and others having dual specificity.[3][6][7] The choice of coenzyme is critical and should match the specificity of the GDH used in the assay. Using the incorrect coenzyme will result in no or very low enzyme activity. Mammalian GDH often shows dual specificity, allowing it to participate in both catabolic and anabolic pathways.[2]
Q5: What is the stability of this compound in solution?
A5: While specific data on the long-term stability of isolated this compound in various solutions is not extensively documented in the readily available literature, it is known to be a reactive imine intermediate in the GDH-catalyzed reaction.[8] As an imine, it may be susceptible to hydrolysis. For accurate and reproducible results, it is advisable to prepare solutions fresh and handle them with care, minimizing prolonged storage.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Presence of interfering compounds in the sample (e.g., pyruvate). | Perform a background control for each sample without the converting enzyme and subtract this value from the test sample reading.[5] |
| Contamination of reagents or buffers. | Use high-purity reagents and prepare fresh buffers. | |
| Intrinsic fluorescence/absorbance of test compounds. | Run a control with the test compound in the assay buffer without the enzyme to measure its intrinsic signal. | |
| Low or No Signal | Incorrect coenzyme used for the specific GDH. | Verify the coenzyme specificity of your GDH (NAD+ or NADP+) and use the correct one.[3][7] |
| Inactive enzyme. | Use a fresh enzyme aliquot and ensure proper storage conditions (-20°C or as recommended by the supplier). | |
| Presence of potent inhibitors in the sample. | Identify and remove potential inhibitors through sample purification steps like solid-phase extraction (SPE). | |
| Suboptimal assay conditions (pH, temperature). | Optimize the assay pH and temperature according to the enzyme's known characteristics. | |
| Inconsistent or Non-Reproducible Results | Sample matrix effects. | Perform a spike and recovery experiment to assess matrix effects. Consider sample dilution or matrix-matched standards.[9][10] |
| Instability of this compound or other reagents. | Prepare reagents fresh before each experiment. Minimize freeze-thaw cycles of stock solutions. | |
| Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all reaction components. | |
| Unexpected Inhibition | Presence of known GDH inhibitors (e.g., dicarboxylic acids). | If the presence of compounds like succinate or malonate is suspected, consider sample pre-treatment to remove them.[2][3] |
| Test compound is a non-specific inhibitor (e.g., aggregator). | Perform control experiments, such as including a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation. |
Data Presentation: Interference by Structurally Similar Compounds
The following table summarizes the inhibitory effects of various dicarboxylic acids on Glutamate Dehydrogenase (GDH) activity.
| Compound | Structural Similarity to this compound | Inhibitory Effect on GDH |
| 2-Methyleneglutarate | High (mimics the iminium ion) | Potent competitive inhibitor[1] |
| Succinate | Moderate (dicarboxylic acid) | Inhibitory[2][3] |
| Malonate | Moderate (dicarboxylic acid) | Inhibitory[2][3] |
| Maleate | Moderate (dicarboxylic acid, unsaturated) | Inhibitory[2][3] |
| Fumarate | Moderate (dicarboxylic acid, unsaturated) | Inhibitory[2][3] |
| Tartrate | Lower (hydroxyl groups present) | Weaker inhibition compared to other dicarboxylic acids[2][3] |
Experimental Protocols
Protocol 1: General Glutamate Dehydrogenase (GDH) Activity Assay
This protocol is adapted from commercially available colorimetric GDH activity assay kits and can be used as a basis for studying this compound formation and inhibition.[10][11]
Materials:
-
GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6-8.0)
-
Glutamate solution (substrate)
-
NAD+ or NADP+ (coenzyme, depending on GDH specificity)
-
GDH enzyme (positive control and for the assay)
-
Developer solution (containing a probe that reacts with NADH/NADPH to produce a colorimetric signal)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of NADH or NADPH standards in GDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Add the standards to the 96-well plate.
-
Adjust the final volume of each well to 50 µL with GDH Assay Buffer.
-
-
Sample and Control Preparation:
-
Prepare samples (e.g., cell lysates, tissue homogenates) in ice-cold GDH Assay Buffer.
-
Centrifuge samples to remove insoluble material (e.g., 13,000 x g for 10 minutes at 4°C).[10]
-
Add the prepared sample to the 96-well plate. Adjust the final volume to 50 µL with GDH Assay Buffer.
-
For a positive control, add a known amount of GDH enzyme.
-
For a background control, use a sample well without the addition of the GDH enzyme.
-
-
Reaction Mix Preparation:
-
Prepare a Master Reaction Mix for each well:
-
GDH Assay Buffer
-
Developer Solution
-
Glutamate Solution
-
NAD+ or NADP+
-
-
-
Measurement:
-
Add 100 µL of the Master Reaction Mix to each well containing the standards, samples, and controls.
-
Mix well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at an initial time point (T_initial) and then at regular intervals (e.g., every 5 minutes) until the most active sample's reading is near the top of the standard curve's linear range.[10]
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings to generate a standard curve.
-
For each sample, calculate the change in absorbance (ΔAbsorbance) over a specific time interval (Δt) within the linear range of the reaction.
-
Determine the amount of NADH/NADPH produced in the samples from the standard curve.
-
Calculate the GDH activity based on the amount of product formed per unit time per amount of sample.
-
Protocol 2: Screening for GDH Inhibitors
This protocol is designed to identify compounds that interfere with GDH activity.
Materials:
-
Same as Protocol 1
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Solvent control (same concentration of solvent as in the test inhibitor wells)
Procedure:
-
Preparation:
-
Prepare standards, enzyme control, and solvent control as described in Protocol 1.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Setup:
-
In separate wells of a 96-well plate, add:
-
Test Inhibitor: Test inhibitor solution and GDH enzyme.
-
Solvent Control: Solvent and GDH enzyme.
-
Enzyme Control: Assay buffer and GDH enzyme.
-
Inhibitor Control (optional): A known GDH inhibitor.
-
-
Bring the volume in each well to 50 µL with GDH Assay Buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of a Reaction Mix containing GDH Assay Buffer, Developer, Glutamate, and the appropriate coenzyme to each well.
-
Measure the absorbance kinetically as described in Protocol 1.
-
-
Calculation:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the solvent control:
-
% Inhibition = [1 - (Rate_inhibitor / Rate_solvent_control)] * 100
-
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Transcriptomic and enzymatic analysis reveals the roles of glutamate dehydrogenase in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijalsr.org [ijalsr.org]
Enhancing the sensitivity of iminoglutarate detection in metabolomics experiments.
Welcome to the technical support center for enhancing the sensitivity of iminoglutarate detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during metabolomics experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Question: Why am I observing a low or inconsistent signal for this compound?
Answer: A low or inconsistent signal for this compound is a common issue that can stem from several factors related to its chemical instability and analytical behavior.
-
Analyte Instability: this compound is an imino acid, which can be unstable in biological samples and during sample preparation. It can degrade or react with other components. Rapid quenching of metabolic activity and immediate sample processing at low temperatures are crucial to prevent its loss.
-
Suboptimal Ionization: In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound may not ionize efficiently in either positive or negative mode without optimization. The efficiency of electrospray ionization (ESI) can be highly dependent on the mobile phase pH and composition.
-
Matrix Effects: Components in the biological matrix can co-elute with this compound and suppress its ionization in the MS source, leading to a lower-than-expected signal.[1]
-
In-source Conversion/Degradation: Similar to how glutamine can cyclize to pyroglutamic acid in the ion source of a mass spectrometer, this compound may be prone to in-source reactions.[2][3] Optimizing source parameters like fragmentor voltage or temperature can help minimize these artifacts.[2]
Recommended Solutions:
-
Sample Handling: Ensure rapid quenching of metabolism and keep samples cold throughout the extraction process to minimize enzymatic and chemical degradation.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound to correct for signal loss during sample preparation and for matrix effects.[1]
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to increase volatility and thermal stability.[4] For LC-MS, derivatization can be used to enhance ionization efficiency and improve chromatographic retention.
-
Optimize MS Source Conditions: Systematically adjust ESI source parameters (e.g., gas temperatures, nebulizer pressure, voltages) to find the optimal conditions for this compound ionization.[2]
Question: How can I resolve this compound from isomeric or isobaric compounds like glutamate?
Answer: Co-elution with structurally similar compounds is a significant challenge. Achieving chromatographic separation is key to accurate quantification.
-
Chromatographic Method: Standard reverse-phase chromatography may not be sufficient for retaining and separating highly polar compounds like this compound.
-
Column Chemistry: The choice of stationary phase is critical.
Recommended Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds and is a preferred method for analyzing amino acids and related molecules.[5]
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention of charged analytes like this compound on reverse-phase columns.[6]
-
High-Resolution Mass Spectrometry (HRMS): While not a separation technique, HRMS can distinguish between compounds with very close masses, though it cannot separate isomers. It is essential for confirming elemental composition.
-
Chiral Derivatization: For separating enantiomers (D- and L-isomers), chiral derivatization followed by chromatography on a standard column can be effective. This has been successfully applied to resolve D- and L-2-hydroxyglutarate.[7]
Question: My chromatographic peaks for this compound are broad or show significant tailing. What are the potential causes and solutions?
Answer: Poor peak shape can compromise both quantification and resolution.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or other parts of the flow path.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Inappropriate Mobile Phase: A mobile phase with incorrect pH or ionic strength can lead to poor peak shape for ionizable compounds.
-
Analyte Instability on Column: The compound may be degrading during the chromatographic run.
Recommended Solutions:
-
Improve Chromatography: As mentioned previously, switching to HILIC or ion-pair chromatography can significantly improve peak shape for polar analytes.
-
Modify Mobile Phase: Adjust the pH or the concentration of modifiers (e.g., formic acid, ammonium formate) to improve peak symmetry.
-
Derivatization: Chemically modifying the analyte through derivatization can block the functional groups that cause secondary interactions, resulting in sharper, more symmetrical peaks.[4]
-
Check for System Issues: Ensure the column is not degraded and that there are no blockages in the system. Perform a dilution series to rule out column overload.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to enhance the detection sensitivity of this compound?
A1: A multi-faceted approach is most effective. For GC-MS analysis, a two-step derivatization protocol is essential. For LC-MS, sensitivity can be significantly improved by using post-column derivatization to introduce a readily ionizable tag or by optimizing the chromatography and MS source conditions.[8] Using isotopically labeled internal standards is crucial for reliable quantification in all cases.[1]
Q2: Should I use GC-MS or LC-MS/MS for this compound analysis?
A2: Both techniques can be used, but they have different strengths and requirements.
-
GC-MS: Offers excellent chromatographic resolution and established libraries. However, it requires a derivatization step to make this compound volatile and thermally stable.[9] This adds time to sample preparation and can be a source of variability.[10]
-
LC-MS/MS: Generally requires less sample preparation and is better suited for analyzing thermally labile and polar molecules directly.[11] It is often considered the technique of choice for quantitative metabolomics due to its high sensitivity and specificity.
Q3: What kind of derivatization is recommended for GC-MS analysis of this compound?
A3: A two-step derivatization is typically required for compounds containing both keto and amine/acid functional groups.[12]
-
Oximation: First, protect the keto group using a reagent like methoxyamine hydrochloride (MOX) in pyridine. This prevents the formation of multiple derivatives in the next step.
-
Silylation: Second, derivatize the remaining active hydrogens (on carboxyl and amino groups) using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10] This reaction increases volatility and thermal stability.[4]
Q4: How do I prevent the degradation of this compound during sample storage and preparation?
A4: The key is to inhibit enzymatic activity and chemical reactions immediately after sample collection.
-
Quenching: Use a cold quenching solution, such as an acidic acetonitrile:methanol:water mixture, to halt metabolism instantly.[13]
-
Temperature: Perform all extraction steps on ice or at 4°C.
-
Storage: Store extracts at -80°C until analysis. Minimize freeze-thaw cycles.
-
pH: Maintain an appropriate pH during extraction to ensure the stability of the target analyte.
Q5: Can machine learning be used to improve this compound data analysis?
A5: Yes, machine learning (ML) is increasingly being used in metabolomics to enhance data analysis.[14] ML algorithms can help in accurately identifying peaks from complex datasets, improving metabolite annotation, and classifying different biological states based on metabolic profiles.[14] This can be particularly useful in untargeted experiments where this compound is one of many measured metabolites.
Quantitative Data Summary
The following tables summarize key quantitative metrics related to enhancing metabolite detection sensitivity.
Table 1: Reported Sensitivity Enhancements with Derivatization
| Method | Analyte Class | Sensitivity Enhancement Factor | Reference |
|---|---|---|---|
| Post-Column Derivatization (BBII) | Hydroxyl-containing compounds | 1.1 to 42.9-fold | [8] |
| NMR with SNTO & Shaped Tube | Various metabolites | 3.26 to 3.78-fold (SNR per unit volume) |[15] |
Table 2: Performance of Automated Derivatization for GC-MS
| Parameter | Value | Comment | Reference |
|---|---|---|---|
| Repeatability (RSD%) | < 10% | For 14 amino acids using an automated online protocol | [10] |
| Analysis Time | 26 samples in 24 hours | Fully automated online derivatization and injection |[10] |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis
This protocol is a standard method for preparing polar metabolites like this compound for GC-MS analysis.
-
Sample Preparation: Lyophilize 50 µL of sample extract to complete dryness.
-
Step 1: Oximation
-
Add 10 µL of methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine).
-
Vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes.
-
-
Step 2: Silylation
-
Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, transfer the sample to a GC vial with an insert and inject 1 µL into the GC-MS system.
Protocol 2: General Workflow for LC-MS/MS Analysis
This protocol outlines the fundamental steps for direct measurement of this compound.
-
Sample Quenching & Extraction:
-
Rapidly quench metabolism by adding the biological sample to a cold solvent mixture (e.g., 80% methanol at -20°C).
-
Lyse cells (e.g., via sonication) and centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Chromatographic Separation:
-
Inject the extract onto a HILIC column.
-
Use a gradient elution with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Run a gradient from high %B to low %B to elute polar compounds.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and its stable isotope-labeled internal standard.
-
Optimize source parameters (gas flow, temperature, voltages) to maximize signal intensity.[2]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound based on the peak area ratio and a standard calibration curve.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: The concept of chemical derivatization for GC-MS analysis.
References
- 1. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrating Machine Learning in Metabolomics: A Path to Enhanced Diagnostics and Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR-based metabolomics with enhanced sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating α-Iminoglutarate as a Key Intermediate in Glutamate Biosynthesis: A Comparative Guide
Introduction
Glutamate is a central molecule in cellular metabolism, acting as a primary nitrogen donor for the biosynthesis of numerous amino acids and other nitrogenous compounds.[1] Its synthesis is therefore a critical metabolic junction. One of the primary routes for glutamate biosynthesis is the reductive amination of α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction is catalyzed by glutamate dehydrogenase (GDH). For decades, the mechanism of this reaction has been proposed to proceed through a crucial, transient intermediate: α-iminoglutarate.[2] This guide provides a comparative analysis of the experimental evidence validating α-iminoglutarate's role in the GDH pathway against the alternative major pathway for glutamate synthesis, the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) system.
Core Pathways for Glutamate Biosynthesis
Two principal pathways for glutamate synthesis are recognized across various organisms:
-
The Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the direct reductive amination of α-ketoglutarate. It is particularly important under conditions of high ammonia availability.
-
The Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This two-step pathway is the primary route for ammonia assimilation under low-ammonia conditions due to the high affinity of Glutamine Synthetase for ammonia.[1][3]
The validation of α-iminoglutarate as the intermediate in the GDH pathway is crucial for understanding the precise chemical mechanism of this fundamental reaction.
The Glutamate Dehydrogenase (GDH) Pathway and the α-Iminoglutarate Intermediate
The GDH-catalyzed reaction proposes that α-ketoglutarate and ammonia first condense to form α-iminoglutarate, which is then reduced by NADPH or NADH to yield glutamate.
Reaction Mechanism:
α-Ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O
The central hypothesis is the formation of a Schiff base intermediate, α-iminoglutarate, prior to the hydride transfer from the coenzyme.
References
- 1. Glutamate dehydrogenase and glutamine synthetase are regulated in response to nitrogen availability in Myocbacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imine Reductases: A Comparison of Glutamate Dehydrogenase to Ketimine Reductases in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway Choice in Glutamate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of iminoglutarate and α-ketoglutarate in metabolic pathways.
For Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular metabolism, α-ketoglutarate (α-KG) stands as a central hub, linking numerous critical pathways including the citric acid (TCA) cycle, amino acid metabolism, and nitrogen transport. Its close relative, iminoglutarate, plays a more fleeting yet essential role, primarily acting as a key intermediate in the reversible conversion of α-ketoglutarate to glutamate. This guide provides a detailed comparative analysis of these two molecules, summarizing their distinct roles, the quantitative aspects of their interplay, and the experimental methodologies used for their study.
Introduction to α-Ketoglutarate and this compound
α-Ketoglutarate (α-KG) , also known as 2-oxoglutarate, is a dicarboxylic acid that serves as a pivotal intermediate in the TCA cycle, a fundamental process for cellular energy production.[1] Beyond its bioenergetic role, α-KG is a key nitrogen scavenger, accepting amino groups from various amino acids and thereby facilitating their catabolism.[2] It is also a crucial precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[2] Furthermore, α-KG functions as an important signaling molecule and a critical cofactor for a large family of enzymes, including Fe(II)/α-KG-dependent dioxygenases that are involved in diverse processes such as collagen synthesis, fatty acid metabolism, and epigenetic regulation via histone and DNA demethylation.
This compound , in contrast, is a transient α-imino acid. Its primary and most well-documented role is as an enzyme-bound intermediate in the reaction catalyzed by glutamate dehydrogenase (GDH).[3][4] This enzyme facilitates the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NAD(P)+ to NAD(P)H.[3] this compound is formed on the enzyme as α-ketoglutarate reacts with ammonia, just before its reduction to glutamate.[3][4] Due to its transient nature, free this compound is not found in significant concentrations within the cell, making its direct detection and quantification challenging.
Comparative Data Presentation
The direct comparison of cellular concentrations of this compound and α-ketoglutarate is hampered by the transient existence of the former. However, we can compare their properties and their roles in the context of the glutamate dehydrogenase reaction.
| Feature | α-Ketoglutarate | This compound |
| Chemical Nature | α-keto dicarboxylic acid | α-imino dicarboxylic acid |
| Stability in Aqueous Solution | Stable | Unstable, readily hydrolyzes to α-ketoglutarate |
| Primary Metabolic Role | Central metabolite in TCA cycle, nitrogen transport, amino acid metabolism, enzyme cofactor | Transient intermediate in the glutamate dehydrogenase reaction |
| Cellular Abundance | Relatively abundant and measurable | Extremely low to non-existent in free form |
| Key Enzyme Association | Substrate for numerous enzymes (e.g., α-ketoglutarate dehydrogenase, glutamate dehydrogenase, α-KG-dependent dioxygenases) | Intermediate of the glutamate dehydrogenase enzyme |
Enzyme Kinetics of Glutamate Dehydrogenase (Bovine Liver)
The kinetics of glutamate dehydrogenase provide insight into the interconversion of α-ketoglutarate and this compound (as a precursor to glutamate).
| Substrate | Km (mM) | Reference |
| α-Ketoglutarate | >100 (in the presence of Pyr2C, a cyclic imine) | [3] |
| Ammonia | - | - |
| NAD(P)H | - | - |
Note: Kinetic parameters for GDH can vary significantly depending on the source of the enzyme, pH, and the concentrations of other substrates and allosteric effectors. The high Km value for a related imine substrate suggests that the affinity for the imine intermediate itself might be relatively low, consistent with its transient nature.[3]
Experimental Protocols
Quantification of α-Ketoglutarate
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of α-KG in biological samples.[5][6][7]
1. Sample Preparation (from cell culture): a. Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold 80% methanol to the culture plate and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the metabolites. f. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. g. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
2. HPLC-MS/MS Conditions:
- HPLC System: A standard HPLC system capable of gradient elution.[5]
- Column: A reversed-phase C18 column or a HILIC column is typically used for separation.[5][6]
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.[6]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z for α-KG) to a specific product ion.
3. Data Analysis:
- A standard curve is generated using known concentrations of α-ketoglutarate.
- The concentration of α-KG in the samples is determined by comparing their peak areas to the standard curve.
Detection of this compound as a Reaction Intermediate
Direct quantification of cellular this compound is generally not feasible. Its presence is typically inferred from studies on the mechanism of glutamate dehydrogenase.
Method: Trapping with a Reducing Agent
This method provides strong evidence for the formation of an imine intermediate during the GDH-catalyzed reaction.[3]
1. Reaction Setup: a. Prepare a reaction mixture containing purified glutamate dehydrogenase, α-ketoglutarate, and ammonia in a suitable buffer. b. Omit the coenzyme NAD(P)H to prevent the immediate reduction of the imine intermediate to glutamate. c. Add a strong reducing agent, such as sodium borohydride, to the reaction mixture.
2. Trapping and Detection: a. The sodium borohydride will non-enzymatically reduce the transient this compound intermediate to glutamate. b. The reaction is stopped after a defined time. c. The amount of glutamate formed is quantified using a standard method, such as HPLC with pre-column derivatization or LC-MS/MS.
3. Interpretation:
- The formation of glutamate in the absence of the natural coenzyme NAD(P)H, but in the presence of a chemical reducing agent, provides strong evidence for the formation of a reducible this compound intermediate at the enzyme's active site.[3]
Mandatory Visualizations
Caption: Interplay of α-ketoglutarate and this compound in metabolism.
Caption: Workflow for α-ketoglutarate and this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis of -iminoglutarate formation from -ketoglutarate and ammonia by bovine glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imine Reductases: A Comparison of Glutamate Dehydrogenase to Ketimine Reductases in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Distinguishing iminoglutarate from other imino acids using analytical techniques.
For researchers, scientists, and drug development professionals, the accurate identification and quantification of iminoglutarate, a key intermediate in amino acid metabolism, is crucial. This guide provides a comparative overview of analytical techniques for distinguishing this compound from other structurally similar imino and amino acids, such as proline and glutamic acid. The information presented is supported by experimental data to aid in method selection and development.
This compound, characterized by an imine group, presents a unique analytical challenge compared to amino acids with primary amine groups. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the differentiation of these compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance of different methods in separating and identifying this compound, proline, and glutamic acid.
| Analytical Technique | Compound | Retention Time (min) | Key Mass Fragments (m/z) | NMR Chemical Shifts (ppm) |
| Ion-Exchange HPLC | Glutamic Acid | Elutes relatively early | N/A | N/A |
| Proline | Elutes later than Glutamic Acid | N/A | N/A | |
| This compound | Expected to elute near Glutamic Acid | N/A | N/A | |
| GC-MS (TMS Derivatives) | Glutamic Acid (3TMS) | - | 246, 335 | N/A |
| Proline (2TMS) | - | 142, 218 | N/A | |
| This compound (2TMS) | - | Expected characteristic fragments | N/A | |
| NMR Spectroscopy | Glutamic Acid | - | N/A | ¹H: ~2.1, ~2.3, ~3.8; ¹³C: ~30, ~34, ~55, ~175, ~182 |
| Proline | - | N/A | ¹H: ~2.0, ~2.3, ~3.3, ~4.2; ¹³C: ~25, ~30, ~47, ~62, ~175 | |
| This compound | - | N/A | Specific shifts for imine and adjacent carbons are expected |
Note: Specific retention times and mass fragments are highly dependent on the exact experimental conditions. The data presented here are indicative and for comparative purposes. N/A indicates that the data is not applicable for that technique.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques.
Ion-Exchange High-Performance Liquid Chromatography (HPLC)
Ion-exchange chromatography separates molecules based on their net charge. At a specific pH, this compound, proline, and glutamic acid will exhibit different charge states, allowing for their separation. A typical elution order in cation-exchange chromatography shows acidic amino acids like glutamic acid eluting earlier than imino acids like proline.[1] Due to its structural similarity to glutamic acid, this compound is expected to have a comparable retention time.
Protocol:
-
Column: Strong cation-exchange column.
-
Mobile Phase: A gradient of increasing ionic strength or pH. For example, a sodium citrate buffer system with a pH gradient from 3.0 to 7.0.
-
Detection: Post-column derivatization with ninhydrin followed by UV-Vis detection at 570 nm (and 440 nm for proline).[1][2]
-
Sample Preparation: Protein precipitation followed by filtration.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the non-volatile imino and amino acids must be derivatized to increase their volatility. Silylation is a common derivatization technique. The resulting derivatives will have distinct retention times and mass fragmentation patterns.
Protocol:
-
Derivatization: Silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The sample is dried and heated with the silylating agent in a suitable solvent.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Oven Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 100°C and ramping up to 280°C.
-
MS Detection: Electron ionization (EI) is used to generate characteristic fragment ions for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like COSY and HSQC can be used for more detailed structural assignments.[3]
Visualizing the Workflow
A general workflow for the analytical differentiation of imino acids is presented below.
Signaling Pathways and Logical Relationships
The differentiation of this compound from other imino acids relies on exploiting their unique physicochemical properties. The logical relationship for method selection is outlined below.
By carefully considering the principles and experimental conditions of these techniques, researchers can effectively distinguish this compound from other imino and amino acids, leading to more accurate and reliable data in their respective fields.
References
- 1. 193.16.218.141 [193.16.218.141]
- 2. [PDF] Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization | Semantic Scholar [semanticscholar.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
Comparative Analysis of Glutamate Antibody Specificity: A Focus on Iminoglutarate Cross-Reactivity
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for assessing the cross-reactivity of anti-glutamate antibodies with iminoglutarate. Due to a lack of publicly available direct comparative studies, this document outlines the theoretical basis for potential cross-reactivity, presents a detailed experimental plan for its assessment, and provides the necessary tools for data interpretation and visualization.
Introduction: The Importance of Antibody Specificity
In neuroscience and drug development, the accurate detection and quantification of glutamate, the primary excitatory neurotransmitter, are critical. Immunoassays, such as ELISA and immunohistochemistry, rely on the high specificity of anti-glutamate antibodies. Cross-reactivity with structurally similar molecules can lead to false-positive results, inaccurate quantification, and misinterpreted biological effects.
This compound, an intermediate in the metabolic pathway of L-arginine and a potential biomarker in certain metabolic disorders, shares structural similarities with glutamate. Therefore, a rigorous assessment of anti-glutamate antibody cross-reactivity with this compound is essential for the validation of any glutamate-targeted immunoassay.
Structural Comparison: Glutamate vs. This compound
A direct comparison of the chemical structures of L-glutamate and this compound reveals both similarities and key differences that can influence antibody binding.
-
L-Glutamate: Features a primary amine group (-NH2) and two carboxyl groups (-COOH).
-
This compound: Contains an imine group (C=NH) instead of a primary amine and also possesses two carboxyl groups.
The presence of the imine group in this compound introduces a different charge distribution and steric hindrance compared to the amine group in glutamate. However, the overall carbon skeleton and the presence of the two carboxyl groups provide a basis for potential cross-reactivity, depending on the specific epitope recognized by the antibody.
Proposed Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a comprehensive workflow for evaluating the cross-reactivity of an anti-glutamate antibody with this compound.
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Competitive ELISA
Objective: To quantify the cross-reactivity of an anti-glutamate antibody with this compound by determining the concentration of this compound required to inhibit the binding of the antibody to a glutamate-coated plate.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a glutamate-conjugate (e.g., glutamate-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Inhibition:
-
Prepare a series of dilutions of both glutamate (standard) and this compound (test analyte) in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-glutamate antibody with each dilution of the standard or test analyte for 30 minutes.
-
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
-
Plot the absorbance against the log of the analyte concentration for both glutamate and this compound.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the antibody binding) for both compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Glutamate / IC50 of this compound) x 100
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of the anti-glutamate antibody to both glutamate and this compound.
Methodology:
-
Immobilization: Covalently immobilize the anti-glutamate antibody onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of glutamate and this compound over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of analyte bound to the antibody.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A lower KD value indicates a higher binding affinity.
Data Presentation: Hypothetical Comparative Data
The following tables represent hypothetical data that could be generated from the proposed experiments.
Table 1: Competitive ELISA Results
| Analyte | IC50 (µM) | % Cross-Reactivity |
| Glutamate | 10 | 100% |
| This compound | 500 | 2% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Glutamate | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| This compound | 3.0 x 10^3 | 4.5 x 10^-3 | 1.5 x 10^-6 |
Interpretation of Results
Based on the hypothetical data:
-
Competitive ELISA: The significantly higher IC50 value for this compound compared to glutamate, and the resulting low percent cross-reactivity (2%), would suggest that the anti-glutamate antibody has a high degree of specificity for glutamate.
-
SPR: The much lower KD value for glutamate compared to this compound (1.3 x 10^-9 M vs. 1.5 x 10^-6 M) would confirm the higher affinity of the antibody for glutamate. The differences in the association (ka) and dissociation (kd) rates would provide further insight into the binding dynamics.
Conclusion and Recommendations
A thorough assessment of the cross-reactivity of anti-glutamate antibodies with structurally related molecules like this compound is paramount for ensuring data accuracy and reliability in research and diagnostic applications. The experimental workflow and protocols detailed in this guide provide a robust framework for such an evaluation. Researchers are strongly encouraged to perform these validation studies to confirm the specificity of their chosen antibodies and to accurately interpret their experimental results. The use of multiple, complementary techniques such as competitive ELISA and SPR will provide a comprehensive understanding of the antibody's binding characteristics.
Quantitative Comparison of Iminoglutarate Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic landscape of different cell types is crucial. Iminoglutarate, a key intermediate in amino acid metabolism, presents a unique analytical challenge due to its transient nature. This guide provides an objective comparison of methodologies to infer this compound levels, supported by experimental data on related, more stable metabolites, and detailed protocols to empower further research.
This compound is a pivotal, yet transient, intermediate formed during the reversible reaction catalyzed by glutamate dehydrogenase (GDH), which converts α-ketoglutarate and ammonia into glutamate.[1][2][3] Its instability makes direct and robust quantification across different cell types exceedingly difficult, leading to a scarcity of direct comparative data in published literature.
Researchers can, however, infer the metabolic flux through this pathway by quantifying the activity of the GDH enzyme and the levels of related, more stable metabolites such as L-2-hydroxyglutarate (L-2-HG), which is also derived from α-ketoglutarate, particularly under specific conditions like hypoxia.[4][5] This guide focuses on these indirect, yet reliable, methods for comparing the metabolic state related to this compound across cell types.
Comparative Data on a Related Metabolite: L-2-Hydroxyglutarate (L-2-HG)
| Cell Type | Condition | 2-HG Levels (Relative) | Reference |
| PAEC (Human Pulmonary Artery Endothelial Cells) | Hypoxia (1% O₂) | ~3.5-fold increase | [4] |
| PASMC (Human Pulmonary Artery Smooth Muscle Cells) | Hypoxia (1% O₂) | ~2.5-fold increase | [4] |
| LF (Human Lung Fibroblasts) | Hypoxia (1% O₂) | ~4-fold increase | [4] |
| HEK293 (Human Embryonic Kidney 293) | Hypoxia (1% O₂) | ~2-fold increase | [4] |
| HepG2 (Human Liver Hepatocellular Carcinoma) | Hypoxia (1% O₂) | ~1.5-fold increase | [4] |
| MSC (Human Mesenchymal Stem Cells) | Hypoxia (1% O₂) | ~2.5-fold increase | [4] |
Note: The table shows the fold increase in 2-HG levels in response to hypoxia compared to normoxic conditions. Absolute concentrations can vary based on experimental conditions.
Signaling and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key metabolic pathway and experimental workflows.
Caption: Glutamate Dehydrogenase (GDH) reaction showing the formation of the transient intermediate α-iminoglutarate.
Caption: Spectrophotometric workflow for determining Glutamate Dehydrogenase (GDH) activity in cell lysates.
Caption: General workflow for the quantification of intracellular metabolites like 2-hydroxyglutarate using LC-MS/MS.
Experimental Protocols
The following protocols provide detailed methodologies for the indirect assessment of this compound-related metabolic activity.
Protocol 1: Spectrophotometric Assay for Glutamate Dehydrogenase (GDH) Activity
This protocol is adapted from methodologies used for determining aminotransferase activities which rely on the GDH reaction.[6] It measures the rate of NADPH oxidation, which is proportional to the rate of glutamate (and thus this compound) formation.
A. Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
α-Ketoglutarate (α-KG) solution (100 mM)
-
Ammonium chloride (NH₄Cl) solution (1 M)
-
NADPH solution (10 mM)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
B. Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix of the reaction buffer. For each reaction, combine:
-
80 µL of 100 mM phosphate buffer (pH 7.4)
-
10 µL of 100 mM α-Ketoglutarate
-
5 µL of 1 M NH₄Cl
-
5 µL of 10 mM NADPH
-
-
Add 100 µL of the master mix to each well of a 96-well plate.
-
-
Enzyme Reaction and Measurement:
-
Add 10-20 µg of cell lysate protein to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed (µmol/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., µmol/min/mg protein).
-
Protocol 2: LC-MS/MS for L-2-Hydroxyglutarate (L-2-HG) Quantification
This protocol provides a general framework for the sensitive and specific quantification of L-2-HG in cell extracts, based on methods described for similar analyses.[4][7]
A. Materials:
-
Internal Standard: Stable isotope-labeled D/L-2-hydroxyglutarate (e.g., D/L-2-Hydroxyglutarate-2,3,3,4,4-d5)
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC column)
B. Procedure:
-
Cell Culture and Harvest:
-
Plate a known number of cells (e.g., 1x10⁶ cells) and culture under desired experimental conditions (e.g., normoxia vs. hypoxia).
-
Aspirate the culture medium and quickly wash the cells with ice-cold saline or PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to the plate to quench metabolism and extract metabolites.
-
-
Metabolite Extraction:
-
Scrape the cells in the methanol solution and transfer the mixture to a microcentrifuge tube.
-
Add a known amount of the stable isotope-labeled internal standard to each sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to allow for protein precipitation.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Centrifuge again to remove any remaining particulates and transfer the clear supernatant to an LC autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a gradient elution on the LC column.
-
Detect and quantify L-2-HG and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for L-2-HG and its labeled standard must be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous L-2-HG and the internal standard.
-
Calculate the ratio of the endogenous L-2-HG peak area to the internal standard peak area.
-
Determine the absolute concentration of L-2-HG by comparing this ratio to a standard curve prepared with known concentrations of L-2-HG and the internal standard.
-
Normalize the final concentration to the initial cell number or protein content.
-
References
- 1. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A spectrophotometric procedure for measuring oxoglutarate and determining aminotransferase activities using nicotinamide adenine dinucleotide phosphate-linked glutamate dehydrogenase from algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereospecificity of Iminoglutarate Reduction by Glutamate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereospecificity of iminoglutarate reduction by glutamate dehydrogenase (GDH) against alternative enzymatic methods. The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a biocatalyst for the stereospecific synthesis of L-glutamate. All quantitative data are summarized for clear comparison, and detailed experimental methodologies are provided.
Data Presentation: Comparison of Enzyme Stereospecificity
The stereospecific reduction of the imine intermediate, α-iminoglutarate, is a critical step in the synthesis of enantiomerically pure L-glutamate. Glutamate dehydrogenase is renowned for its high fidelity in producing the L-enantiomer. The following table compares the stereospecificity of GDH with that of alternative enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), which are also capable of reductive amination. While direct data for AmDHs and IREDs on α-iminoglutarate is limited, their high stereoselectivity on analogous α-keto acids and other ketones suggests their potential as viable alternatives.
| Enzyme Class | Specific Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Glutamate Dehydrogenase (GDH) | Beef Liver GDH | 2-keto-6-hydroxyhexanoic acid | L-6-hydroxynorleucine | 99% | [1] |
| Bovine Liver GDH | α-ketoglutarate | L-glutamate | Predominantly L-form | [2] | |
| Amine Dehydrogenase (AmDH) | Engineered AmDHs | Various prochiral ketones | (R)-amines | >99% | [3] |
| Native AmDHs | Various ketones and aldehydes | (S)-amines | >99% | [4] | |
| Imine Reductase (IRED) | Engineered IREDs | Various prochiral imines | Chiral amines | >99% | [5][6] |
Experimental Protocols
To experimentally confirm the stereospecificity of this compound reduction by a chosen enzyme, the following protocol can be employed. This procedure involves an in vitro enzymatic reaction followed by chiral High-Performance Liquid Chromatography (HPLC) analysis to determine the enantiomeric excess of the resulting glutamate.
Enzymatic Reduction of α-Iminoglutarate
This protocol is adapted from standard glutamate dehydrogenase activity assays.
Materials:
-
Glutamate Dehydrogenase (or alternative enzyme)
-
α-Ketoglutarate
-
Ammonium Chloride (NH₄Cl)
-
NADPH or NADH (depending on the coenzyme specificity of the enzyme)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
Sterile, nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
α-Ketoglutarate: 10 mM
-
NH₄Cl: 50 mM
-
NAD(P)H: 0.2 mM
-
Reaction Buffer: to final volume
-
-
Enzyme Addition: Add the purified glutamate dehydrogenase (or alternative enzyme) to the reaction mixture to a final concentration of 0.1-1 U/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 1-24 hours), allowing for sufficient product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Neutralization and Preparation for HPLC: Neutralize the quenched reaction mixture with a suitable base (e.g., NaOH) to approximately pH 7. The sample should then be filtered through a 0.22 µm syringe filter before HPLC analysis.
Chiral HPLC Analysis of Glutamate Enantiomers
This protocol outlines the separation and quantification of L- and D-glutamate to determine the enantiomeric excess.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, ChiroSil® SCA(-)).
Mobile Phase (Isocratic):
-
A typical mobile phase for chiral separation of glutamate is a mixture of methanol and water with a small amount of acid, for example: 70% Methanol, 30% Water, 0.02% Formic Acid. The exact composition may need to be optimized based on the specific column and system.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Standard Injection: Inject standard solutions of L-glutamate, D-glutamate, and a racemic mixture of DL-glutamate to determine the retention times for each enantiomer and to verify peak separation.
-
Sample Injection: Inject the prepared sample from the enzymatic reaction.
-
Data Acquisition and Analysis:
-
Monitor the elution of the enantiomers at a suitable wavelength (e.g., 205 nm for UV detection).
-
Integrate the peak areas for both L-glutamate and D-glutamate in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of L-glutamate - Area of D-glutamate) / (Area of L-glutamate + Area of D-glutamate) ] x 100
-
Mandatory Visualizations
Signaling Pathway: Stereospecific Reduction of α-Iminoglutarate
The following diagram illustrates the enzymatic conversion of α-ketoglutarate to L-glutamate, highlighting the key intermediate and the stereospecific hydride transfer from the NAD(P)H cofactor.
Caption: Stereospecific reduction of α-iminoglutarate by GDH.
Experimental Workflow
This diagram outlines the key steps involved in the experimental confirmation of the stereospecificity of the enzymatic reaction.
Caption: Workflow for determining stereospecificity.
References
- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Kinetics of Glutamate Dehydrogenase with Iminoglutarate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic interactions of glutamate dehydrogenase (GDH) with its intermediate, 2-iminoglutarate, and analogous compounds is crucial for elucidating its regulatory mechanisms and for the rational design of novel therapeutics. This guide provides a comparative analysis of the kinetic parameters of GDH with various analogs, detailed experimental protocols for kinetic assays, and visualizations of the enzymatic pathway and experimental workflows.
Glutamate dehydrogenase is a mitochondrial enzyme central to carbon and nitrogen metabolism, catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate (also known as 2-oxoglutarate) and ammonia.[1][2] This reaction proceeds through a key α-iminoglutarate intermediate.[3][4] The enzyme's activity is subject to complex allosteric regulation, and its dysfunction has been implicated in various metabolic disorders and neurodegenerative diseases.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the available kinetic data for the interaction of various analogs with glutamate dehydrogenase. These compounds, primarily dicarboxylic acids and other structural mimics of the substrates and the iminoglutarate intermediate, act as competitive inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Analog/Inhibitor | Enzyme Source | Coenzyme | Km (mM) | Vmax (U/mg) | Ki (mM) | Inhibition Type | Reference(s) |
| This compound Analogs | |||||||
| 2-Methyleneglutarate | Aspergillus sp., Bovine Liver | NADP⁺ | - | - | Potent | Competitive | [5] |
| α-Ketoadipic acid | Commercial purified | NAD⁺ | - | - | 3.6 ± 0.4 | Competitive | [6] |
| Dicarboxylic Acid Inhibitors | |||||||
| Succinate | Aspergillus terreus | NADP⁺ | - | - | - | Inhibitor | [7][8] |
| Malonate | Aspergillus terreus | NADP⁺ | - | - | - | Inhibitor | [7][8] |
| Maleate | Aspergillus terreus | NADP⁺ | - | - | - | Inhibitor | [7][8] |
| Fumarate | Aspergillus terreus | NADP⁺ | - | - | - | Inhibitor | [7][8] |
| Tartrate | Aspergillus terreus | NADP⁺ | - | - | - | Inhibitor | [7][8] |
| Glutarate | Bovine Liver | NAD(P)⁺ | - | - | - | Substrate Analog | [9] |
| 3,3-Dimethylglutarate | Bovine Liver | NAD(P)⁺ | - | - | - | Substrate Analog | [9] |
| Other Substrate Analogs | |||||||
| L-Glu-γ-PH (H-Phosphinic analogue of L-Glutamate) | Eukaryotic | NAD⁺ | 52 ± 4 | 0.032 ± 0.002 (s⁻¹) | - | Substrate | [10] |
| L-Glutamate (for comparison) | Eukaryotic | NAD⁺ | 0.9 ± 0.2 | 0.065 ± 0.003 (s⁻¹) | - | Substrate | [10] |
| L-Norvaline | Bovine Liver | NAD⁺/NADP⁺ | - | - | - | Substrate | [9] |
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of glutamate dehydrogenase with this compound analogs, based on common spectrophotometric assays.
Objective:
To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or the inhibition constant (Ki) of glutamate dehydrogenase for various this compound analogs.
Principle:
The activity of GDH is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.[1] For the oxidative deamination reaction (L-glutamate to α-ketoglutarate), the increase in absorbance at 340 nm due to the reduction of NAD(P)⁺ to NAD(P)H is monitored. For the reductive amination reaction (α-ketoglutarate to L-glutamate), the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H to NAD(P)⁺ is measured. When testing inhibitors, the reaction is run in the presence of varying concentrations of the inhibitor and a substrate.
Materials:
-
Purified glutamate dehydrogenase
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
Substrates:
-
L-glutamate
-
α-ketoglutarate
-
Ammonium chloride (for reductive amination)
-
-
Coenzymes:
-
NAD⁺ or NADP⁺ (for oxidative deamination)
-
NADH or NADPH (for reductive amination)
-
-
This compound analogs to be tested
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates (for high-throughput screening) or quartz cuvettes
Procedure:
1. Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrates, coenzymes, and analog inhibitors in the assay buffer.
-
The final concentrations in the reaction mixture will need to be optimized, but typical ranges are:
-
L-glutamate: 0.1 - 10 mM
-
α-ketoglutarate: 0.1 - 5 mM
-
Ammonium chloride: 10 - 100 mM
-
NAD(P)⁺: 0.1 - 1 mM
-
NAD(P)H: 0.1 - 0.2 mM
-
Analog concentrations will vary depending on their expected potency.
-
2. Assay for Oxidative Deamination (to test inhibitors):
-
To a microplate well or cuvette, add the assay buffer, a fixed concentration of L-glutamate and NAD(P)⁺, and varying concentrations of the analog inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of purified GDH.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
3. Assay for Reductive Amination (to test analogs as substrates):
-
To a microplate well or cuvette, add the assay buffer, ammonium chloride, NADH or NADPH, and varying concentrations of the this compound analog (as a potential substrate).
-
Pre-incubate the mixture at a constant temperature.
-
Initiate the reaction by adding GDH.
-
Monitor the decrease in absorbance at 340 nm over time.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For Substrate Kinetics (Km and Vmax): Plot V₀ against the substrate (analog) concentration and fit the data to the Michaelis-Menten equation.
-
For Inhibition Kinetics (Ki):
-
Perform the assay with multiple fixed concentrations of the inhibitor and varying concentrations of the natural substrate.
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the Ki value.[6]
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic parameters of GDH with substrate analogs or inhibitors.
Caption: Workflow for determining GDH kinetic parameters.
Glutamate Dehydrogenase Reaction Mechanism
This diagram illustrates the reversible reaction catalyzed by glutamate dehydrogenase, highlighting the central role of the 2-iminoglutarate intermediate.
References
- 1. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-induced changes in the conformational stability and flexibility of glutamate dehydrogenase and their role in catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate [mdpi.com]
Validating the Presence of Iminoglutarate in Mitochondrial Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential methodologies for validating the presence of α-iminoglutarate, a key intermediate in mitochondrial amino acid metabolism, within mitochondrial extracts. Given the reactive and transient nature of this imine, its detection presents unique challenges. This document outlines a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach and a conceptual enzymatic assay, offering detailed protocols and a comparative analysis to guide your experimental design.
Introduction
α-Iminoglutarate is a critical, yet transient, intermediate in the reversible reaction catalyzed by glutamate dehydrogenase (GDH), which interconverts glutamate and α-ketoglutarate. This reaction is a pivotal link between the citric acid cycle and amino acid metabolism within the mitochondrial matrix. Validating the presence and quantifying the levels of α-iminoglutarate can provide significant insights into mitochondrial function, nitrogen metabolism, and the pathophysiology of various metabolic disorders. However, its inherent instability necessitates carefully designed and validated analytical methods.
This guide compares two principal approaches for the validation of α-iminoglutarate: a highly specific and sensitive LC-MS/MS method and a conceptual, indirect enzymatic assay.
Comparison of Analytical Methods
The choice of method for validating α-iminoglutarate will depend on the specific requirements of the study, including the need for absolute quantification, sensitivity, and available instrumentation.
| Feature | LC-MS/MS | Enzymatic Assay (Conceptual) |
| Principle | Direct detection and quantification based on mass-to-charge ratio and fragmentation pattern. | Indirect detection through the enzymatic conversion of iminoglutarate to a measurable product (e.g., glutamate), coupled to a reporter reaction. |
| Specificity | Very High | Moderate to High (dependent on enzyme specificity) |
| Sensitivity | High (picomolar to nanomolar range) | Moderate (nanomolar to micromolar range) |
| Quantification | Absolute quantification using stable isotope-labeled internal standards. | Relative or semi-quantitative; absolute quantification is more challenging. |
| Throughput | Moderate | Potentially High (plate-based format) |
| Instrumentation | Triple quadrupole mass spectrometer | Spectrophotometer or fluorometer |
| Challenges | Analyte instability during sample preparation and analysis; potential for in-source fragmentation. Need for a synthesized standard. | Development of a specific and reliable enzymatic reaction; potential for interference from other metabolites. |
Experimental Protocols
Mitochondrial Extraction from Biological Samples
This protocol is a general procedure for isolating mitochondria from tissues (e.g., liver, brain) or cultured cells, suitable for subsequent metabolomic analysis.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, chilled to 4°C.
-
Dounce homogenizer or similar tissue grinder.
-
Refrigerated centrifuge.
Procedure:
-
Mince the tissue or collect the cell pellet in ice-cold isolation buffer.
-
Homogenize the sample with a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 600 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in isolation buffer and repeating the centrifugation.
-
The final mitochondrial pellet is then used for metabolite extraction.
Metabolite Extraction
Materials:
-
Extraction Solvent: 80% methanol in water, chilled to -80°C.
-
Internal Standard (optional, for absolute quantification): Synthesized 13C- or 15N-labeled α-iminoglutarate.
Procedure:
-
Resuspend the mitochondrial pellet in a small volume of ice-cold water.
-
Add four volumes of ice-cold 80% methanol.
-
If using, spike the sample with the internal standard at this stage.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
Proposed LC-MS/MS Method for α-Iminoglutarate
This proposed method is based on typical parameters for the analysis of small, polar, amine-containing metabolites. Optimization and validation with a synthesized α-iminoglutarate standard are essential.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
High-performance liquid chromatography (HPLC) system.
LC Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to retain and elute the polar this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Positive ESI.
-
Precursor Ion (Q1): m/z 146.04 (M+H)+ for α-iminoglutarate.
-
Product Ions (Q3): Potential fragments include m/z 128.03 (loss of H2O), m/z 100.04 (loss of H2O and CO), and m/z 82.03 (further fragmentation). These transitions require empirical validation.
-
Collision Energy: To be optimized for each transition.
Conceptual Enzymatic Assay for α-Iminoglutarate
This conceptual assay relies on the conversion of α-iminoglutarate to glutamate, which is then measured in a coupled enzymatic reaction.
Principle:
-
Reaction 1: α-Iminoglutarate + NADH + H+ --(Glutamate Dehydrogenase)--> L-Glutamate + NAD+
-
Reaction 2 (Coupled): L-Glutamate + NADP+ + H2O --(Glutamate Dehydrogenase in excess)--> α-Ketoglutarate + NADPH + NH4+
In this setup, the amount of NADPH produced in the second reaction is proportional to the initial amount of α-iminoglutarate and can be measured spectrophotometrically at 340 nm.
Assay Components:
-
Mitochondrial extract.
-
Reaction buffer (e.g., phosphate or Tris buffer, pH 7.4).
-
NADH.
-
Glutamate Dehydrogenase (GDH).
-
NADP+.
Procedure:
-
Incubate the mitochondrial extract with NADH and GDH to convert endogenous α-iminoglutarate to glutamate.
-
Initiate the second reaction by adding NADP+ and an excess of GDH.
-
Monitor the increase in absorbance at 340 nm over time.
-
Quantify the concentration of α-iminoglutarate by comparing the rate of NADPH formation to a standard curve of L-glutamate.
Considerations:
-
This assay is indirect and relies on the specificity of GDH.
-
Endogenous levels of glutamate in the extract will need to be measured and subtracted as a blank.
-
The assay conditions, particularly pH and substrate concentrations, will need to be optimized.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the validation of this compound.
Caption: Glutamate dehydrogenase signaling pathway.
Conclusion
Absolute Quantification of Iminoglutarate: A Comparative Guide to Isotopic Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous metabolites is paramount in understanding disease pathology and in the development of novel therapeutics. Iminoglutarate, a key intermediate in the glutamate dehydrogenase pathway, plays a crucial role in nitrogen metabolism and amino acid homeostasis. Its precise measurement is therefore of significant interest in various research fields. This guide provides an objective comparison of isotopic dilution mass spectrometry (IDMS) for the absolute quantification of this compound against other analytical techniques, supported by experimental data and detailed protocols.
Isotopic Dilution Mass Spectrometry: The Gold Standard
Isotopic dilution mass spectrometry (IDMS) is widely regarded as a definitive method for the absolute quantification of small molecules.[1][2] This technique combines the high selectivity of mass spectrometry with the precision of using a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). By adding a known amount of the SIL-IS to a sample, any variations in sample preparation, chromatography, and ionization efficiency that affect the analyte will equally affect the internal standard. This allows for highly accurate and precise quantification based on the ratio of the signal from the endogenous analyte to that of the SIL-IS.
Advantages of IDMS:
-
High Accuracy and Precision: Corrects for matrix effects and variations in sample processing.
-
High Specificity: Mass spectrometric detection provides excellent selectivity.
-
Absolute Quantification: Enables the determination of the true concentration of the analyte.
Challenges of IDMS:
-
Availability of SIL-IS: The synthesis of a specific SIL-IS for the target analyte, such as this compound, can be challenging and costly.
-
Method Development: Requires expertise in mass spectrometry and chromatography.
Comparison of Analytical Methods for this compound Quantification
While IDMS is the reference method, other techniques can be employed for the quantification of this compound and related metabolites. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Isotopic Dilution Mass Spectrometry (IDMS) | LC-MS/MS with a stable isotope-labeled internal standard. | High accuracy, precision, and specificity for absolute quantification. | Requires synthesis of a specific internal standard; complex method development. | Low ng/mL to pg/mL |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection without an isotopic standard. | High sensitivity and specificity. | Susceptible to matrix effects, leading to less accurate quantification. | ng/mL range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by MS detection. | Excellent chromatographic resolution for certain compounds. | Requires derivatization of polar analytes like this compound, which can introduce variability. | ng/mL range |
| Enzyme Assay | Spectrophotometric or fluorometric detection of a product of an enzymatic reaction involving the analyte. | High throughput and relatively low cost. | Can be prone to interference from other compounds in the sample; may lack specificity. | µM range |
Experimental Protocols
Isotopic Dilution Mass Spectrometry (LC-MS/MS) for this compound
This protocol is a generalized procedure for the absolute quantification of this compound in a biological matrix (e.g., plasma, tissue homogenate) using IDMS. A specific, validated protocol for this compound was not available in the public literature at the time of this guide's creation.
1. Sample Preparation:
- To 100 µL of the biological sample, add 10 µL of a known concentration of the this compound stable isotope-labeled internal standard (e.g., [¹³C₅]-iminoglutarate).
- Precipitate proteins by adding 400 µL of ice-cold methanol.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound (endogenous): Precursor ion (M+H)⁺ → Product ion
- This compound-SIL-IS: Precursor ion (M+H)⁺ → Product ion
- Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the this compound standard and its SIL-IS.
3. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the SIL-IS.
- Plot the peak area ratio of the analyte to the SIL-IS against the concentration of the analyte.
- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the absolute quantification of this compound using IDMS.
Caption: The reversible reaction catalyzed by glutamate dehydrogenase, forming this compound.
Conclusion
For the absolute quantification of this compound, isotopic dilution mass spectrometry stands out as the most reliable and accurate method. While other techniques such as standard LC-MS/MS, GC-MS, and enzyme assays can provide quantitative information, they are more susceptible to inaccuracies arising from matrix effects and interferences. The choice of analytical method should be guided by the specific requirements of the research, including the need for absolute versus relative quantification, the complexity of the sample matrix, and the available resources. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers aiming to implement a robust IDMS method for this compound analysis.
References
Unraveling the Metabolic consequences of Glutamate Dehydrogenase Mutations: A Comparative Metabolomics Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of wild-type versus mutant glutamate dehydrogenase (GDH). It synthesizes experimental data to illuminate the profound impact of GDH mutations on cellular metabolism, offering insights into disease mechanisms and potential therapeutic targets.
Glutamate dehydrogenase is a pivotal enzyme at the crossroads of carbon and nitrogen metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. Its activity is crucial for amino acid metabolism, the tricarboxylic acid (TCA) cycle, and neurotransmitter recycling.[1][2][3] Mutations in the gene encoding GDH can lead to either a loss or gain of function, resulting in a spectrum of metabolic disorders. This guide delves into the comparative metabolomics of wild-type versus mutant GDH, presenting key findings from studies on various model organisms.
Comparative Analysis of Metabolite Levels
Metabolomic studies have revealed significant alterations in cellular metabolite concentrations as a consequence of GDH mutations. These changes provide a detailed fingerprint of the metabolic rewiring that occurs in response to altered GDH activity.
Loss-of-Function Mutations
Loss-of-function mutations in GDH typically lead to a reduced capacity to catabolize glutamate, impacting amino acid metabolism and the TCA cycle.
Table 1: Metabolite Changes in GDH Loss-of-Function Mutants
| Organism/Model | GDH Mutant | Key Upregulated Metabolites | Key Downregulated Metabolites | Reference |
| Arabidopsis thaliana (roots and leaves) | gdh1-2-3 triple mutant (NADH-GDH deficient) | Alanine, Proline, γ-aminobutyrate (GABA), Sucrose | - | [4] |
| Candida albicans | gdh2/gdh2 (NAD+-dependent GDH) | - | Inability to utilize arginine or proline as sole carbon/nitrogen source | [5] |
| Candida albicans | gdh3/gdh3 (NADPH-dependent GDH) | - | Disequilibrium of cofactors (NAD+/NADH, NADP+/NADPH) | [5] |
Gain-of-Function Mutations
Gain-of-function mutations in GDH, often associated with the hyperinsulinism-hyperammonemia (HI/HA) syndrome, result in excessive glutamate oxidation.[1][6][7][8] This leads to increased ammonia production and dysregulated insulin secretion.[6][7][9]
Table 2: Metabolite Changes in GDH Gain-of-Function Mutants
| Organism/Model | GDH Mutant | Tissue | Key Upregulated Metabolites | Key Downregulated Metabolites | Reference |
| Mouse Model (H454Y-GDH-KI) | H454Y (impaired GTP inhibition) | Liver | Branched-chain amino acids | Glutamine (60% lower) | [7] |
| Mouse Model (H454Y-GDH-KI) | H454Y (impaired GTP inhibition) | Brain | - | Glutamine (40% lower) | [7] |
| Mouse Model (H454Y-GDH-KI) | H454Y (impaired GTP inhibition) | Plasma | Glutamine (30% higher), Ammonia (~2.5-fold elevation) | - | [7] |
Signaling Pathways and Metabolic Intersections
The metabolic shifts observed in GDH mutants are intricately linked to central carbon and nitrogen metabolism. The following diagram illustrates the pivotal role of GDH and the consequences of its dysregulation.
Caption: Role of GDH in linking amino acid and carbon metabolism.
Experimental Protocols
Reproducible and robust experimental design is paramount in metabolomics studies.[10] The following section outlines a generalized protocol for a comparative metabolomics study of cultured cells, synthesized from established methodologies.[11][12][13][14]
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a consistent density to ensure uniformity across experimental groups. A common practice is to use 6-well or 10 cm dishes and aim for confluency at the time of extraction.[11]
-
Biological Replicates: A minimum of 5-6 biological replicates per experimental condition is recommended to achieve statistical power.[11]
-
Experimental Conditions: Culture wild-type and mutant cell lines under identical conditions (media, temperature, CO₂).
Metabolite Extraction
The goal of this step is to rapidly quench metabolic activity and efficiently extract a broad range of metabolites.
-
Quenching:
-
Extraction:
-
Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the frozen cells.[12]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and metabolite extraction.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Normalization
To account for variations in cell number, it is crucial to normalize the data. Common methods include:
-
Total DNA Content: Measure the DNA concentration in the cell pellet or a parallel plate.[11]
-
Total Protein Content: Quantify the protein concentration using assays like the BCA assay.
-
Cell Counting: Count cells from a parallel culture dish.[12]
Metabolite Analysis (LC-MS/GC-MS)
-
Sample Preparation: Dry the metabolite extracts under a vacuum or nitrogen stream and reconstitute in a suitable solvent for the analytical platform.
-
Quality Control (QC): Prepare a pooled QC sample by combining a small aliquot from each sample. Inject the QC sample periodically throughout the analytical run to monitor instrument performance and data quality.[12]
-
Mass Spectrometry: Analyze the samples using either liquid chromatography-mass spectrometry (LC-MS) for polar and non-polar metabolites or gas chromatography-mass spectrometry (GC-MS) for volatile and derivatized compounds.
The following diagram outlines a typical workflow for a cell-based metabolomics experiment.
Caption: A typical workflow for cellular metabolomics studies.
Conclusion
Comparative metabolomics of wild-type and mutant GDH provides a powerful approach to dissect the metabolic consequences of altered enzyme function. The data consistently demonstrates that GDH mutations lead to significant perturbations in amino acid and central carbon metabolism. For researchers and drug development professionals, these metabolic signatures can serve as valuable biomarkers, aid in understanding disease pathophysiology, and pave the way for the development of targeted therapeutic interventions. The detailed experimental protocols provided herein offer a foundation for designing and executing rigorous metabolomics studies to further explore the intricate roles of glutamate dehydrogenase in health and disease.
References
- 1. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of a NADH-Dependent Glutamate Dehydrogenase Mutant of Arabidopsis Demonstrates the Key Role of this Enzyme in Root Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolomic study of the effect of Candida albicans glutamate dehydrogenase deletion on growth and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of glutamate metabolism and insulin secretion by glutamate dehydrogenase in hypoglycemic children1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. perskuleuven.be [perskuleuven.be]
Safety Operating Guide
Navigating the Safe Disposal of Iminoglutarate: A Procedural Guide
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is crucial to handle iminoglutarate with appropriate personal protective equipment (PPE). Based on the hazard statements for similar compounds, the following precautions should be taken:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Use chemically resistant gloves.
-
Respiratory Protection: Avoid breathing dust; use in a well-ventilated area or with respiratory protection.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
This compound Disposal Protocol: A Step-by-Step Approach
The recommended disposal route for chemicals like this compound is through an approved waste disposal plant. The following steps provide a general framework for its disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the container tightly closed when not in use and store it in a well-ventilated and secure area.
-
-
Consultation and Documentation:
-
Contact your institution's EHS office to understand specific disposal policies and to schedule a waste pickup.
-
Complete any required waste disposal forms accurately, providing as much information as possible about the waste composition.
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed and approved chemical waste disposal company.[1]
-
Ensure that the disposal process complies with all local, state, and federal regulations.
-
Quantitative Data and Chemical Properties
While specific data for this compound is limited, the properties of the closely related compound, alpha-ketoglutarate, can provide some context.
| Property | Value (for alpha-Ketoglutarate) |
| Molecular Formula | C₅H₄O₅²⁻ |
| Molecular Weight | 144.08 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
Source: PubChem CID 164533[2]
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets for chemically related substances. No specific experimental protocols for this compound disposal were found in the search results. The primary cited protocol is the general instruction to "Dispose of contents/ container to an approved waste disposal plant" (P501), which is a standard precautionary statement in GHS-compliant safety data sheets.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow from handling to final disposal.
References
Personal protective equipment for handling Iminoglutarate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iminoglutarate. The following procedures are based on general laboratory safety standards and should be supplemented by a comprehensive, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Precautionary Measures
Precautionary Statements:
-
Avoid breathing dust.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store locked up.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to select the appropriate PPE for any given task.[2] At a minimum, the following PPE is recommended when handling this compound in a laboratory setting:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields, or safety goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[2][3] | To protect against splashes of chemicals that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or gown should be worn to protect skin and street clothing.[3] | To prevent skin contact, which may cause skin irritation.[1] |
| Respiratory Protection | Use a properly fitted respirator when engineering controls are not sufficient to control airborne exposure. The type of respirator will depend on the concentration and type of airborne substance.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes that cover the entire foot.[2][5] | To protect feet from spills and falling objects. |
Safe Handling and Operational Plan
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
Work Practices:
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly with soap and water after handling.
-
Remove contaminated clothing and wash it before reuse.[1]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a large spill, it may be necessary to suppress gases, vapors, or mists with a water spray jet.[1]
-
Prevent the spilled material from entering drains or waterways.[7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Caption: Workflow for responding to an this compound spill.
Disposal Plan
All this compound waste and contaminated materials should be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label should include "Hazardous Waste," the full chemical name (this compound), and any known hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[8] Do not pour this compound down the drain.[6]
Quantitative Data
Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. The following data is available from PubChem:
| Property | Value | Source |
| Molecular Formula | C5H5NO4-2 | PubChem[9] |
| Molecular Weight | 143.10 g/mol | PubChem[9] |
| CAS Number | 23648-80-8 | PubChem[9] |
Note: In the absence of established OELs, it is crucial to adhere to the principles of ALARA (As Low As Reasonably Achievable) for exposure.
References
- 1. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 2. researchgate.net [researchgate.net]
- 3. Imine Reductases: A Comparison of Glutamate Dehydrogenase to Ketimine Reductases in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H5NO4-2 | CID 152649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. Safety Data Sheets | Abbott U.S. [abbott.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. worksafebc.com [worksafebc.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
